Bacopaside IV
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C41H66O13 |
|---|---|
Molecular Weight |
767.0 g/mol |
IUPAC Name |
2-[3,5-dihydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C41H66O13/c1-20(2)14-21-15-39(7,48)33-22-8-9-26-37(5)12-11-27(36(3,4)25(37)10-13-38(26,6)40(22)18-41(33,54-21)50-19-40)52-34-31(47)32(23(43)17-49-34)53-35-30(46)29(45)28(44)24(16-42)51-35/h14,21-35,42-48H,8-13,15-19H2,1-7H3 |
InChI Key |
YMACEWFCLOFSBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)(C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Bacopaside IV: A Technical Guide to its Neuroprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the neuroprotective mechanisms of Bacopaside IV, a key triterpenoid (B12794562) saponin (B1150181) isolated from the medicinal plant Bacopa monnieri. This document summarizes the current understanding of its mode of action, presents quantitative data from relevant studies, details experimental protocols, and illustrates key signaling pathways.
Executive Summary
This compound has emerged as a promising natural compound with significant potential for the development of therapeutics for neurodegenerative diseases. Its neuroprotective effects are multifaceted, primarily attributed to its ability to counteract several key pathological processes implicated in neuronal damage and death. The core mechanisms of action of this compound include the mitigation of amyloid-beta (Aβ) toxicity, attenuation of oxidative stress, inhibition of apoptosis, and modulation of crucial intracellular signaling pathways. This guide will dissect these mechanisms, providing a comprehensive resource for researchers in the field.
Mitigation of Amyloid-Beta (Aβ) Toxicity
The accumulation and aggregation of Aβ peptides are central to the pathology of Alzheimer's disease.[1][2][3][4] Studies have demonstrated that bacosides, including this compound, can interfere with this process.
Inhibition of Aβ Aggregation and Fibrillation
Bacopasides have been shown to prevent the formation of Aβ fibrils.[1] While much of the research has focused on Bacoside A, the structural similarities suggest a comparable mechanism for this compound. It is hypothesized that bacosides interact with Aβ peptides, preventing the conformational changes necessary for aggregation.
Protection Against Aβ-Induced Neurotoxicity
This compound and other bacosides protect neurons from the cytotoxic effects of Aβ.[1][5][6] Pre-treatment of neuronal cell cultures with Bacopa monnieri extract containing these compounds has been shown to significantly reduce Aβ-induced cell death.[1][6]
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal damage in neurodegenerative disorders.[7][8][9] this compound exhibits potent antioxidant properties through multiple mechanisms.
Free Radical Scavenging
Bacosides are effective scavengers of free radicals, thereby reducing oxidative damage to lipids, proteins, and DNA in the brain.[1][2][10][[“]][12]
Enhancement of Endogenous Antioxidant Enzymes
A key mechanism of this compound's antioxidant action is the upregulation of endogenous antioxidant enzymes. This is primarily achieved through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[[“]][13][14] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[13]
Table 1: Quantitative Data on the Effects of Bacopa monnieri Extract (Containing Bacopasides) on Oxidative Stress Markers
| Parameter | Model System | Treatment | Concentration/Dose | Result | Reference |
| Nrf2 Protein Expression | Okadaic acid-induced memory impaired rats (cortex) | Bacopa monnieri extract | 40 & 80 mg/kg | Significant prevention of the decrease in Nrf2 expression (P < 0.01) | [13] |
| Nrf2 Protein Expression | Okadaic acid-induced memory impaired rats (hippocampus) | Bacopa monnieri extract | 40 & 80 mg/kg | Significant prevention of the decrease in Nrf2 expression (P < 0.05) | [13] |
| Superoxide Dismutase (SOD) Activity | Rat brain | Bacopa monnieri extract | Not specified | Increased activity | [1] |
| Catalase (CAT) Activity | Rat brain | Bacopa monnieri extract | Not specified | Increased activity | [9] |
| Glutathione Peroxidase (GPx) Activity | Rat brain | Bacopa monnieri extract | Not specified | Increased activity | [15] |
| Lipid Peroxidation | Rat brain | Bacopa monnieri extract | Dose-dependent | Inhibition | [1] |
Inhibition of Apoptosis
Apoptosis, or programmed cell death, is a critical process in the loss of neurons in neurodegenerative diseases. This compound has been shown to exert anti-apoptotic effects by modulating key players in the apoptotic cascade.
Modulation of Bcl-2 Family Proteins
The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial for cell survival. Bacopaside-rich extracts have been shown to upregulate the expression of Bcl-2 and downregulate Bax, thereby shifting the balance towards cell survival.[16]
Inhibition of Caspase Activation
Caspases are a family of proteases that execute the final stages of apoptosis. Bacopaside-rich extracts have been found to inhibit the activation of key executioner caspases, such as caspase-3.[16]
Protection of Mitochondrial Integrity
Mitochondrial dysfunction is a key event in the initiation of the intrinsic apoptotic pathway. This compound helps to maintain mitochondrial membrane potential and integrity, preventing the release of pro-apoptotic factors like cytochrome c.[7][16]
Table 2: Quantitative Data on the Anti-Apoptotic Effects of Bacopa monnieri Extract (Containing Bacopasides)
| Parameter | Model System | Treatment | Result | Reference |
| Bax Expression | L132 cell line | BME pre-treatment | Attenuated SNP-induced increase | [16] |
| Cytochrome-c Release | L132 cell line | BME pre-treatment | Attenuated SNP-induced increase | [16] |
| Caspase-3 Activation | L132 cell line | BME pre-treatment | Attenuated SNP-induced increase | [16] |
| Mitochondrial Membrane Potential | L132 cell line | BME pre-treatment | Restored SNP-induced damage | [16] |
Modulation of Signaling Pathways
The neuroprotective effects of this compound are mediated by its influence on critical intracellular signaling pathways that regulate cell survival, stress response, and inflammation.
Nrf2 Signaling Pathway
As mentioned earlier, the activation of the Nrf2 pathway is a cornerstone of this compound's antioxidant and neuroprotective effects. By promoting the translocation of Nrf2 to the nucleus, it initiates the transcription of a battery of antioxidant and cytoprotective genes.[13]
Caption: Nrf2 signaling pathway activated by this compound.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade that inhibits apoptosis and promotes cell growth. Evidence suggests that bacosides can activate this pathway, contributing to their neuroprotective effects.[17][18]
Caption: PI3K/Akt signaling pathway activated by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays mentioned in this guide.
Cell Culture and Treatment
-
Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used model for neurotoxicity studies.
-
Culture Conditions: Cells are typically cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are then made in the culture medium to achieve the desired final concentrations. A vehicle control (medium with the same final concentration of DMSO) should always be included.
MTT Assay for Cell Viability
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and/or a neurotoxic agent (e.g., Aβ) for a specified duration (e.g., 24-48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
References
- 1. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plantainoside B in Bacopa monniera Binds to Aβ Aggregates Attenuating Neuronal Damage and Memory Deficits Induced by Aβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective effect of Bacopa monnieri on beta-amyloid-induced cell death in primary cortical culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytoprotective propensity of Bacopa monniera against hydrogen peroxide induced oxidative damage in neuronal and lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bacopa monnieri as an Antioxidant Therapy to Reduce Oxidative Stress in the Aging Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. consensus.app [consensus.app]
- 12. ABC Herbalgram Website [herbalgram.org]
- 13. Standardized Extract of Bacopa monniera Attenuates Okadaic Acid Induced Memory Dysfunction in Rats: Effect on Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Neuroprotective and Neurorescue Mode of Action of Bacopa monnieri (L.) Wettst in 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-Induced Parkinson’s Disease: An In Silico and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-apoptotic mechanism of Bacoside rich extract against reactive nitrogen species induced activation of iNOS/Bax/caspase 3 mediated apoptosis in L132 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Chemical Structure of Bacopaside IV
This document provides a comprehensive overview of the chemical structure, properties, and analysis of this compound, a key triterpenoid (B12794562) saponin (B1150181) isolated from the medicinal plant Bacopa monnieri. This guide includes quantitative data, detailed experimental protocols for its isolation and structural elucidation, and workflow diagrams to illustrate these processes.
Chemical Structure and Properties
This compound is a dammarane-type triterpenoid saponin, a class of compounds known for the neuropharmacological and nootropic effects of Bacopa monnieri.[1] The structure of this compound consists of a central aglycone moiety, jujubogenin, linked to a disaccharide sugar chain at the C-3 position.
The systematic name for the structure of this compound is 3-O-β-D-glucopyranosyl-(1→3)-α-L-arabinopyranosyl jujubogenin .[2] The aglycone, jujubogenin, provides the rigid tetracyclic triterpenoid backbone, while the attached sugar molecules significantly influence its solubility and biological activity.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Data | Reference(s) |
| Chemical Formula | C₄₁H₆₆O₁₃ | [1] |
| Molecular Weight | 766.95 g/mol (often cited as 767) | [1] |
| CAS Number | 155545-03-2 | [1][3] |
| Class | Triterpenoid Saponin (Dammarane-type) | [4] |
| Source Organism | Bacopa monnieri (L.) Wettst. | [1] |
| Aglycone | Jujubogenin | [2] |
| Sugar Moiety | β-D-glucopyranose, α-L-arabinopyranose | [2] |
Experimental Protocols
The isolation and structural determination of this compound involve a multi-step process combining phytochemical extraction techniques with advanced spectroscopic analysis.
Isolation and Purification of this compound
The general methodology for isolating this compound from Bacopa monnieri involves solvent extraction followed by chromatographic purification. This process aims to separate the complex mixture of saponins (B1172615) present in the plant material.
Methodology:
-
Extraction:
-
Dried, powdered whole-plant material of Bacopa monnieri is subjected to extraction using an alcoholic solvent, typically 40%-80% ethanol, via methods such as reflux or maceration.[5]
-
The resulting hydroalcoholic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning & Fractionation:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to remove non-polar compounds like fats and chlorophylls.
-
The saponin-rich fraction is typically obtained in butanol or methanol (B129727) fractions.
-
-
Chromatographic Purification:
-
The saponin-rich fraction is subjected to column chromatography for purification. Macroporous adsorption resins (e.g., HP-20) can be used for initial cleanup, eluting with a gradient of ethanol.[6]
-
Further purification is achieved using silica (B1680970) gel column chromatography. The fraction is loaded onto a silica gel column (100-200 mesh) and eluted with a solvent gradient, commonly an ethyl acetate-methanol system.[7]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.[7]
-
-
Final Purification:
-
Fractions rich in this compound are pooled, concentrated, and may be subjected to further purification by preparative HPLC on a C18 column to achieve high purity (≥98%).
-
References
- 1. This compound | 155545-03-2 | FGA54503 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ijpsr.info [ijpsr.info]
- 5. WO2006097043A1 - Bacopa monnieri extract and process for preparation and use thereof - Google Patents [patents.google.com]
- 6. CN107789429A - Separation and purification method of bacopa monnieri total saponins extract and its application in the preparation of nervous system drugs - Google Patents [patents.google.com]
- 7. jees.in [jees.in]
Bacopaside IV and its role in cognitive enhancement
An In-depth Technical Guide to Bacopaside (B14799058) IV and its Role in Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopa monnieri, a perennial herb prominent in traditional Ayurvedic medicine, has been utilized for centuries as a neural tonic and memory enhancer.[1] The cognitive-enhancing, or nootropic, properties of this plant are largely attributed to a class of triterpenoid (B12794562) saponins (B1172615) known as bacosides.[2] Among these, Bacopaside IV is a significant constituent, recognized for its potential in modulating neurotransmitter systems and providing neuroprotection.[3] This document provides a comprehensive technical overview of this compound, focusing on its mechanisms of action, summarizing key quantitative data from preclinical and clinical studies, detailing relevant experimental protocols, and visualizing its complex biological interactions. While many studies focus on standardized extracts of Bacopa monnieri or mixtures of bacosides like Bacoside A, the data presented offers critical insights into the specific contributions and therapeutic potential of its constituent saponins, including this compound.
Core Mechanisms of Action
This compound and related bacosides contribute to cognitive enhancement through a multi-targeted approach, influencing various neuroprotective and neuromodulatory pathways.
-
Antioxidant and Neuroprotective Activity: A primary mechanism is the potent antioxidant activity that protects neural tissues from oxidative stress.[3] Bacosides reduce the formation of lipid peroxides and scavenge reactive oxygen species (ROS).[4] Studies on the closely related Bacopaside I have shown that it improves the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), while significantly inhibiting the increase of malondialdehyde (MDA), a marker of free radical damage, in the brain.[1][5] This action helps preserve neuronal integrity and function.[6]
-
Modulation of Neurotransmitter Systems: Bacosides are known to influence key neurotransmitter systems crucial for memory and learning.[3] This includes modulating the release of acetylcholine (B1216132) (ACh), a neurotransmitter fundamental to cognitive processes.[2] The proposed mechanisms involve the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down ACh, and the activation of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for ACh synthesis.[1] Furthermore, evidence suggests modulation of other monoamine neurotransmitters like serotonin (B10506) (5-HT) and dopamine (B1211576) (DA).[1][7]
-
Anti-Amyloid and Anti-inflammatory Effects: In the context of neurodegenerative diseases like Alzheimer's, bacosides have demonstrated an ability to prevent the aggregation of amyloid-beta (Aβ) peptides and the formation of fibrils, which are pathological hallmarks of the disease.[4][8] They also exhibit anti-inflammatory properties, which are beneficial in mitigating the chronic neuroinflammation associated with cognitive decline.[2][9]
-
Enhancement of Synaptic Function and Cerebral Blood Flow: Bacosides promote neuronal synthesis and the restoration of synaptic activity.[7][8] They have been shown to enhance protein kinase activity within the hippocampus, a brain region critical for memory formation, which aids in the repair of damaged neurons.[8] The cognitive-enhancing effects are also linked to an increase in cerebral blood flow, ensuring a better supply of oxygen and nutrients to the brain.[1][7]
Quantitative Data from Preclinical and Clinical Investigations
The following tables summarize quantitative findings from key studies investigating the effects of bacosides and standardized Bacopa monnieri extracts. While data for isolated this compound is limited, these results provide a strong basis for its therapeutic potential.
Table 1: Summary of Preclinical (In Vivo) Studies on Bacosides
| Animal Model | Compound/Extract | Dosage | Duration | Key Quantitative Outcomes | Reference |
|---|---|---|---|---|---|
| Rat (Ischemic Brain Injury) | Bacopaside I | 10 and 30 mg/kg (oral) | 6 days | Significant reduction in neurological deficits and cerebral infarct volume. Increased brain ATP, Na+K+ATPase, and Ca2+Mg2+ATPase activity. | [5] |
| Rat (Cerebral Ischemia) | Bacopaside I | 3, 10, and 30 mg/kg (oral) | 6 days | Markedly inhibited the increase in malondialdehyde (MDA) content in the brain. Improved antioxidant enzyme activities (SOD, CAT, GSH-Px). | [1][5] |
| Mice (MPTP-induced Parkinson's) | Bacopa monnieri Extract | 40 mg/kg | 3 weeks | Reduced dopaminergic neuron degeneration and lowered oxidative stress markers. | [10] |
| Prenatally Stressed Rat Offspring | Bacopa monnieri Extract | 40 mg/kg | - | Prevented the reduction of p-CaMKII/CaMKII levels in the hippocampus. Reduced elevated levels of caspase-3. |[11] |
Table 2: Summary of Clinical Studies on Standardized Bacopa monnieri Extract
| Study Population | Dosage | Duration | Key Cognitive Outcomes | Reference |
|---|---|---|---|---|
| Healthy Elderly (65+) | 300 mg/day | 12 weeks | Enhanced delayed word recall memory scores (Rey Auditory Verbal Learning Test). Improved Stroop test performance. Decreased depression and anxiety scores. | [12][13] |
| Medical Students | 300 mg/day | 6 weeks | Significant improvement in some components of memory tests compared to placebo. | [14] |
| Healthy Adults (40-65 years) | 300 mg/day | 3 months | Significant effect on the retention of new information. | [14] |
| Children with ADHD (6-12 years) | 225 mg/day | 6 months | Effective in reducing symptoms of ADHD. |[10] |
Key Experimental Protocols
Reproducibility in scientific research is paramount. The following sections detail methodologies for key experiments used to evaluate the neuroprotective and cognitive-enhancing effects of compounds like this compound.
In Vivo: Middle Cerebral Artery Occlusion (MCAO) for Ischemia
This protocol, based on methodologies used to study Bacopaside I, is designed to assess the neuroprotective effects of a test compound against stroke-induced brain injury in a rat model.[5]
-
Animal Preparation: Adult male Sprague-Dawley rats are used. The test compound (e.g., this compound) or vehicle is administered orally once daily for a predetermined period (e.g., 6 days).[5]
-
Surgical Procedure (MCAO): On the third day of treatment, rats are anesthetized. The right middle cerebral artery is occluded for 2 hours using an intraluminal filament technique to induce focal ischemia.[5]
-
Reperfusion: After 2 hours, the filament is withdrawn to allow for reperfusion of the blood vessel.
-
Behavioral Assessment: Neurological deficits are scored at specific time points post-reperfusion (e.g., 22 and 70 hours) using a standardized neurological scoring system.[5]
-
Histological and Biochemical Analysis: At the end of the experiment (e.g., 70 hours), animals are euthanized. Brains are sectioned and stained (e.g., with TTC) to measure infarct volume and cerebral edema. Brain tissue is also analyzed for ATP content, antioxidant enzyme activity (SOD, CAT), and markers of oxidative stress (MDA).[5]
In Vivo: Morris Water Maze for Spatial Learning and Memory
This is a standard behavioral test to evaluate the effect of a compound on spatial learning and memory in rodents.[15]
-
Apparatus: A large circular pool is filled with opaque water. A small escape platform is hidden just below the water's surface.[16]
-
Acquisition Phase (Training): For 4-5 consecutive days, animals are subjected to multiple trials per day. In each trial, the animal is placed into the pool from a different starting position and must learn the spatial cues in the room to locate the hidden platform. The time taken to find the platform (latency) is recorded.[16]
-
Probe Trial: 24 hours after the final training session, the platform is removed from the pool. The animal is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured by a video tracking system, indicating memory retention.[16]
-
Data Analysis: The latency to find the platform during the acquisition phase and the time spent in the target quadrant during the probe trial are compared between the treatment group (receiving this compound) and a control group.
In Vitro: Cell Viability (MTT) Assay for Neuroprotection
This assay is used to quantify the protective effect of a compound against a neurotoxin-induced cell death in a neuronal cell line (e.g., SH-SY5Y).
-
Cell Culture: Neuronal cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 2-4 hours).
-
Induction of Toxicity: A neurotoxin (e.g., 6-hydroxydopamine or amyloid-beta peptide) is added to the wells to induce cell death. Control wells receive only the vehicle.
-
MTT Incubation: After the toxin incubation period (e.g., 24 hours), the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Absorbance Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured using a microplate reader at approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. Increased viability in the this compound-treated groups indicates a neuroprotective effect.
Visualizing Molecular Pathways and Experimental Design
The following diagrams, created using the DOT language, illustrate the complex signaling pathways modulated by bacosides and the logical flow of experimental investigation.
Caption: Proposed neuroprotective signaling pathways of this compound.
Caption: Experimental workflow for investigating this compound.
Caption: Troubleshooting variability in this compound in vivo studies.
References
- 1. Neuropharmacological Review of the Nootropic Herb Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacopa monnieri - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | 155545-03-2 | FGA54503 | Biosynth [biosynth.com]
- 4. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of bacopaside I in ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacopa monnieri and Their Bioactive Compounds Inferred Multi-Target Treatment Strategy for Neurological Diseases: A Cheminformatics and System Pharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Effects of a Standardized Bacopa monnieri Extract on Cognitive Performance, Anxiety, and Depression in the Elderly: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 14. Efficacy of Standardized Extract of Bacopa monnieri (Bacognize®) on Cognitive Functions of Medical Students: A Six-Week, Randomized Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Bacopaside IV: A Technical Guide to Isolation, Purification, and Analysis from Bacopa monnieri
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacopaside IV, a triterpenoid (B12794562) saponin (B1150181) glycoside from the medicinal plant Bacopa monnieri, is a compound of increasing interest within the scientific community. As a minor constituent among a complex mixture of structurally similar bacosides, its isolation and purification present a significant challenge. This technical guide provides a comprehensive overview of the methodologies for the extraction, isolation, and characterization of this compound. It includes detailed experimental protocols, quantitative data on yields, and analytical procedures for quality control. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development seeking to work with this promising neuropharmacological agent.
Introduction
Bacopa monnieri (L.) Wettst., commonly known as Brahmi, has a long history of use in traditional Ayurvedic medicine, particularly for its cognitive-enhancing and neuroprotective properties.[1] The therapeutic effects of this plant are largely attributed to a class of saponin compounds known as bacosides.[2] While much of the research has focused on the major saponin mixtures, such as Bacoside A, the individual constituents are now being investigated for their specific pharmacological activities.
This compound is a diglycosidic saponin with a jujubogenin (B1254797) aglycone core.[3][4][5] It is structurally distinct from other major bacosides and is considered a minor component of the total saponin fraction.[6] The isolation of pure this compound is essential for accurate pharmacological evaluation and for understanding its specific contribution to the overall therapeutic effects of Bacopa monnieri extracts. This guide outlines the critical steps and methodologies required to obtain and characterize this compound.
Sourcing and Extraction of Bacopasides from Bacopa monnieri
The initial step in the isolation of this compound is the efficient extraction of the total saponin fraction from the plant material. The choice of extraction method and solvent significantly impacts the yield and profile of the extracted bacosides.
Plant Material
The aerial parts of Bacopa monnieri are typically used for the extraction of bacosides. The plant material should be properly identified, harvested, and dried to a constant moisture content to ensure consistency and prevent degradation of the active compounds.
Extraction Protocols
Various extraction techniques have been reported, with solvent extraction being the most common. Methanol (B129727) and ethanol (B145695) are frequently used due to their effectiveness in extracting the polar saponin glycosides.
Table 1: Comparison of Extraction Methods for Total Saponins from Bacopa monnieri
| Extraction Method | Solvent | Key Parameters | Reported Total Saponin Yield (%) | Reference(s) |
| Maceration | 95% Ethanol | 3 days at room temperature | 5.89 ± 0.49 | [7] |
| Maceration | Methanol | 3 days at room temperature | 6.60 ± 0.12 | [7] |
| Soxhlet Extraction | 95% Ethanol | Continuous extraction | 6.91 ± 0.93 | [8] |
| Percolation with Pre-soaking | 95% Ethanol | Plant material soaked in water for 24h prior | 19.28 ± 0.12 | [7] |
Isolation and Purification of this compound
The isolation of this compound from the crude extract is a multi-step process involving solvent partitioning and multiple chromatographic techniques. The following protocol is based on the successful isolation and structural elucidation of this compound by Chakravarty et al. (2003).[4][5]
Experimental Protocol for Isolation
-
Solvent Partitioning: The n-butanol soluble fraction of the methanolic extract of Bacopa monnieri is the starting material. This initial partitioning step enriches the saponin content.[5]
-
Fractionation: The dried n-butanol fraction is dissolved in a minimum volume of methanol and adsorbed onto silica (B1680970) gel. This material is then subjected to successive extraction with solvents of increasing polarity, such as chloroform, ethyl acetate, and acetone (B3395972), in a Soxhlet apparatus.[5]
-
Column Chromatography: The acetone extract, which contains a mixture of bacosides, is subjected to column chromatography over silica gel.[5]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The saponin-containing fractions from the column chromatography are combined and further purified by preparative HPLC to yield pure this compound.[4]
Quantitative Data
The following table summarizes the reported yield for this compound from a specific isolation procedure.
Table 2: Yield of Purified this compound
| Starting Material | Purification Method | Final Yield of this compound | Reference |
| Saponin-containing fractions from column chromatography (0.4 g) | Preparative HPLC | 62 mg | [4] |
Structural Characterization and Analytical Methods
Once isolated, the structural integrity and purity of this compound must be confirmed using various analytical techniques.
Spectroscopic Analysis
The structure of this compound was elucidated as 3-O-β-D-glucopyranosyl(1→3)-α-L-arabinopyranosyl jujubogenin, primarily through the use of two-dimensional Nuclear Magnetic Resonance (2D-NMR) and other spectral analyses.[3][4][5] High-resolution positive ion Fast Atom Bombardment Mass Spectrometry (FAB-MS) is also a key technique for determining the molecular weight and formula.[5]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the isolated this compound and for the quantitative analysis of bacosides in extracts.
Table 3: Exemplary HPLC Method for the Analysis of Bacopasides
| Parameter | Condition | Reference |
| Column | Reversed-phase C18 (e.g., Luna C18, 5 µm) | [6] |
| Mobile Phase | Isocratic elution with 0.05 M sodium sulphate buffer (pH 2.3) and acetonitrile (B52724) (68.5 : 31.5, v/v) | [6] |
| Flow Rate | 1.0 ml/min | [6] |
| Detection | UV at 205 nm | [9] |
| Temperature | 30 °C | [6] |
Biological Activity and Signaling Pathways
While research on the specific biological activities of isolated this compound is still emerging, studies on Bacopa monnieri extracts and other purified bacosides provide insights into its potential mechanisms of action. The neuroprotective effects of Bacopa monnieri are thought to be mediated through a variety of signaling pathways.[[“]]
General neuroprotective mechanisms attributed to bacosides include:
-
Antioxidant Activity: Bacosides have been shown to enhance the activity of antioxidant enzymes and scavenge free radicals, thereby protecting neuronal cells from oxidative damage.[11]
-
Anti-inflammatory Effects: Extracts of Bacopa monnieri can inhibit the release of pro-inflammatory cytokines.[[“]]
-
Modulation of Neurotransmitter Systems: Bacosides can influence the levels of key neurotransmitters such as acetylcholine, dopamine, and serotonin.[[“]]
-
Synaptic Function: They may aid in the repair of damaged neurons and enhance nerve impulse transmission.[2]
Further research is required to delineate the specific signaling pathways modulated by purified this compound.
Visualization of Workflows
General Isolation Workflow
Caption: General workflow for the isolation of this compound from Bacopa monnieri.
Conclusion
The isolation and purification of this compound from Bacopa monnieri is a complex but achievable process that relies on a combination of solvent partitioning and multi-step chromatographic techniques. This technical guide provides a framework of established methodologies to assist researchers in obtaining this compound for further study. The detailed protocols and analytical methods described herein are crucial for ensuring the quality and purity of this compound, which is a prerequisite for reliable pharmacological and clinical investigations. As research into the individual bacosides continues, a deeper understanding of the specific contributions of compounds like this compound to the overall therapeutic profile of Bacopa monnieri will undoubtedly emerge.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Bacopasides III-V: three new triterpenoid glycosides from Bacopa monniera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Engineering Bacopa monnieri for improved bacoside content and its neurological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p62/SQSTM1 signaling nexus and orchestration of ERK and mTOR pathways are crucial for Bacoside A- induced autophagy-mediated apoptosis in chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. duocphamtim.vn [duocphamtim.vn]
Preliminary In Vitro Studies of Bacopaside IV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacopaside (B14799058) IV, a triterpenoid (B12794562) saponin (B1150181) isolated from Bacopa monnieri, is a constituent of a class of compounds known for their neuropharmacological properties. While extensive research has focused on the crude extracts of Bacopa monnieri and its major constituents like Bacoside A, in vitro studies specifically investigating the bioactivity of isolated Bacopaside IV are notably limited. This technical guide provides a comprehensive overview of the current understanding of this compound's potential in vitro effects, drawing inferences from studies on closely related bacosides and the whole plant extract. This document summarizes the established antioxidant and neuroprotective activities of Bacopa monnieri and details the experimental protocols for key in vitro assays relevant to the evaluation of this compound. Furthermore, it explores potential signaling pathways that may be modulated by this compound and presents available quantitative data for related bacosides to serve as a comparative reference. This guide aims to be a valuable resource for researchers initiating in vitro investigations into the specific therapeutic potential of this compound.
Introduction
Bacopa monnieri, a perennial herb, has a long history of use in traditional Ayurvedic medicine, primarily for its cognitive-enhancing and neuroprotective effects[1]. These therapeutic properties are largely attributed to a class of chemical compounds known as bacosides, which are triterpenoid saponins[1][2]. Among these, this compound is a recognized constituent, though it is less studied than other components like Bacoside A and Bacopaside I and II.
The existing body of scientific literature provides substantial evidence for the in vitro bioactivities of Bacopa monnieri extracts and some of its purified saponins (B1172615). These activities include antioxidant effects, modulation of neurotransmitter systems, and potential anticancer properties[3][4][5]. However, a significant knowledge gap exists regarding the specific contributions of individual bacosides, such as this compound, to the overall pharmacological profile of the plant.
This technical guide aims to consolidate the available preliminary in vitro data and methodologies relevant to the study of this compound. Due to the scarcity of research focused solely on this compound, this guide will extrapolate from studies on Bacopa monnieri extracts and other isolated bacosides to provide a foundational understanding for future research. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary background and tools to design and execute in vitro studies to elucidate the specific mechanisms of action and therapeutic potential of this compound.
Potential In Vitro Activities and Mechanisms of Action
Based on the broader research on Bacopa monnieri and its constituents, this compound is hypothesized to possess several key in vitro activities.
Antioxidant Activity
Extracts of Bacopa monnieri have demonstrated significant antioxidant properties in various in vitro assays[6][7]. This activity is believed to be a primary mechanism underlying its neuroprotective effects. The antioxidant potential is often attributed to the ability of bacosides to scavenge free radicals and chelate metal ions. While direct evidence for this compound is lacking, it is plausible that it contributes to the overall antioxidant capacity of the plant extract.
Neuroprotection
In vitro studies using neuronal cell lines have shown that Bacopa monnieri extracts can protect against various neurotoxic insults[2]. The neuroprotective effects are thought to be mediated through multiple mechanisms, including the reduction of oxidative stress, inhibition of apoptosis, and modulation of neuronal signaling pathways[4][8][9]. Given its structural similarity to other neuroprotective bacosides, this compound is a promising candidate for further investigation in this area.
P-glycoprotein Inhibition
P-glycoprotein (P-gp) is a transmembrane efflux pump that plays a significant role in multidrug resistance in cancer and in limiting the bioavailability of certain drugs to the brain. Some studies have shown that constituents of Bacopa monnieri can inhibit P-gp activity[10]. For instance, bacopaside II has been identified as a potent inhibitor of P-gp[10]. While not specifically studied, this compound may also possess P-gp inhibitory properties, which could have implications for its use as an adjuvant in chemotherapy or to enhance the delivery of other drugs to the central nervous system.
Data Presentation
Due to the limited availability of in vitro studies specifically on this compound, this section presents quantitative data from studies on Bacopa monnieri extracts and other isolated bacosides to provide a comparative context for future research.
Table 1: In Vitro Antioxidant Activity of Bacopa monnieri Extracts
| Assay Type | Plant Extract/Compound | IC50 Value | Reference |
| DPPH Radical Scavenging | Methanolic Extract | 456.07 µg/mL | [7] |
| Nitric Oxide Scavenging | Methanolic Extract | 21.29 µg/mL | [7] |
| DPPH Radical Scavenging | Bacoside A | 73.28 µg/mL | [11] |
Table 2: In Vitro Cytotoxicity of Bacoside A and Bacopaside II
| Cell Line | Compound | Effect | Concentration | IC50 Value | Reference |
| U-87 MG (Glioblastoma) | Bacoside A | Cell Cycle Arrest | 100 µg/mL | Not Reported | [12] |
| HT-29 (Colon Cancer) | Bacoside A | G0/G1 Arrest | 20 µM | Not Reported | [12] |
| HT-29 (Colon Cancer) | Bacoside A | G2/M Arrest & Apoptosis | 30 µM | Not Reported | [12] |
| MDA-MB-231 (Breast Cancer) | Bacopaside II | Cytotoxicity | - | 18 µM | [13] |
| MCF7 (Breast Cancer) | Bacopaside II | Cytotoxicity | - | 19 µM | [13] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments that are essential for characterizing the bioactivity of this compound. These are generalized protocols and may require optimization for specific experimental conditions.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell viability and to determine its cytotoxic concentration.
-
Cell Seeding: Plate cells (e.g., neuronal cell lines like SH-SY5Y or cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment[12].
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound)[12].
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator[12].
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals[12].
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals[14].
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[12].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve[12].
In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the free radical scavenging capacity of a compound.
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol[7].
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and make serial dilutions.
-
Reaction Mixture: In a 96-well plate, mix the this compound solutions with the DPPH solution. For the control, use the solvent instead of the this compound solution[7].
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[7]
-
IC50 Determination: The IC50 value is the concentration of this compound required to scavenge 50% of the DPPH radicals and is determined from a plot of percent inhibition against concentration.
P-glycoprotein (P-gp) ATPase Activity Assay
This assay determines if a compound interacts with the ATP-binding site of P-gp, which is indicative of a substrate or inhibitor.
-
Membrane Preparation: Use commercially available membrane vesicles from cells overexpressing human P-gp (e.g., from Sf9 or HEK293 cells)[15].
-
Assay Buffer: Prepare an assay buffer containing Tris, MgCl2, ATP, and an ATP-regenerating system[16].
-
Reaction Setup: In a 96-well plate, add the P-gp membranes, the test compound (this compound) at various concentrations, and the assay buffer. Include a positive control (a known P-gp substrate like verapamil) and a negative control (without the test compound)[15][17].
-
Initiate Reaction: Start the reaction by adding ATP[16].
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes)[18].
-
Phosphate (B84403) Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay[19]. An increase or decrease in Pi release in the presence of the test compound compared to the basal activity indicates an interaction with P-gp.
-
Data Analysis: Plot the rate of ATP hydrolysis against the concentration of this compound to determine its effect on P-gp ATPase activity.
Signaling Pathways and Visualizations
While the specific signaling pathways modulated by this compound have not been elucidated, research on Bacopa monnieri extracts and other saponins suggests potential involvement of key pathways in neuroprotection and anti-inflammatory responses.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is crucial for cell proliferation, differentiation, and survival. Some natural compounds have been shown to modulate this pathway, which can be beneficial in the context of cancer and neurodegenerative diseases[20].
Caption: Putative modulation of the MAPK/ERK signaling pathway by this compound.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. Inhibition of this pathway is a common mechanism for the anti-inflammatory effects of many natural products[21].
References
- 1. mdpi.com [mdpi.com]
- 2. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The Purified Extract from the Medicinal Plant Bacopa monnieri, Bacopaside II, Inhibits Growth of Colon Cancer Cells In Vitro by Inducing Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. turkjps.org [turkjps.org]
- 8. benchchem.com [benchchem.com]
- 9. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro effects of standardized extract of Bacopa monniera and its five individual active constituents on human P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jees.in [jees.in]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Anti-apoptotic mechanism of Bacoside rich extract against reactive nitrogen species induced activation of iNOS/Bax/caspase 3 mediated apoptosis in L132 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Bacopaside IV and Its Role in Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacopaside IV, a triterpenoid (B12794562) saponin (B1150181) isolated from the medicinal plant Bacopa monnieri, is increasingly recognized for its potential neuroprotective and cognitive-enhancing properties. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on synaptic plasticity, the cellular mechanism underlying learning and memory. While much of the existing research has been conducted using whole Bacopa monnieri extract (BME), this document synthesizes the available data to infer the specific contributions of this compound. This guide summarizes quantitative data on synaptic protein expression and dendritic morphology, details relevant experimental methodologies, and provides visual representations of the key signaling pathways implicated in the action of Bacopa monnieri and its constituents.
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for neuronal information processing and storage. Long-term potentiation (LTP) and long-term depression (LTD) are the primary models for studying the cellular basis of learning and memory. Dysregulation of synaptic plasticity is a hallmark of numerous neurological and neurodegenerative disorders, making it a critical target for therapeutic intervention.
Bacopa monnieri has a long history of use in traditional Ayurvedic medicine as a nootropic or cognitive enhancer. Modern scientific investigation has identified a class of compounds known as bacosides as the primary active constituents responsible for these effects. Among them, this compound is a key component, though its precise, isolated effects are still under active investigation. This guide focuses on the known and inferred effects of this compound on synaptic plasticity, drawing from studies on standardized Bacopa monnieri extracts.
Quantitative Data on the Effects of Bacopa monnieri Extract (BME) on Synaptic Plasticity
The following tables summarize the quantitative findings from studies investigating the impact of Bacopa monnieri extract, which contains this compound, on key markers of synaptic plasticity. It is important to note that these studies primarily used complex extracts, and the specific contribution of this compound to these effects requires further elucidation.
Table 1: Effects of BME on Synaptic Protein Expression
| Protein | Model System | Treatment | Change in Expression | Reference |
| Synaptophysin (SYP) | Prenatally Stressed Rat Offspring | BME | Upregulated | [1] |
| Synaptotagmin-1 (SYT-1) | Prenatally Stressed Rat Offspring | BME | Upregulated | [1] |
| Postsynaptic Density Protein 95 (PSD-95) | Prenatally Stressed Rat Offspring | BME | Upregulated | [1] |
| Phosphorylated CaMKII (p-CaMKII) | Prenatally Stressed Rat Offspring | BME | Upregulated | [1] |
| NMDA Receptor Subunit NR2A | Prenatally Stressed Rat Offspring | BME | Upregulated | [1] |
| NMDA Receptor Subunit NR2B | Prenatally Stressed Rat Offspring | BME | Upregulated | [1] |
Table 2: Effects of BME on Brain-Derived Neurotrophic Factor (BDNF) and CREB
| Molecule | Model System | Treatment | Change in Expression/Activity | Reference |
| BDNF Protein | Chronic Unpredictable Stress in Rats | BME (80 and 120 mg/kg) | Significantly Increased in Hippocampus and Frontal Cortex | [2] |
| BDNF mRNA | Chronic Unpredictable Stress in Rats | BME (80 and 120 mg/kg) | Significantly Increased in Hippocampus and Frontal Cortex | [2] |
| Phosphorylated CREB (pCREB) | Healthy Elderly Humans | Bacopa monnieri | Significantly Increased | [3] |
Key Signaling Pathways Modulated by Bacopa monnieri Constituents
The neuroprotective and cognitive-enhancing effects of Bacopa monnieri extracts are attributed to the modulation of several key intracellular signaling pathways that are crucial for synaptic plasticity and cell survival. This compound, as a major bioactive component, is believed to play a significant role in activating these cascades.
CREB Signaling Pathway
The cAMP response element-binding protein (CREB) is a transcription factor that plays a pivotal role in regulating the expression of genes involved in synaptic plasticity, neuronal survival, and memory formation. Activation of CREB through phosphorylation is a critical step in the consolidation of long-term memories. Studies have shown that Bacopa monnieri extract can increase the phosphorylation of CREB[3].
Figure 1: Proposed CREB signaling pathway modulated by this compound.
BDNF Signaling Pathway
Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. BDNF signaling is critical for long-term potentiation (LTP). Bacopa monnieri extract has been shown to increase both BDNF protein and mRNA levels in the brain[2].
Figure 2: BDNF signaling pathway influenced by this compound.
Experimental Protocols
The following protocols are generalized methodologies for key experiments used to assess the effects of compounds like this compound on synaptic plasticity.
In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices
-
Objective: To measure the effect of this compound on synaptic strength and plasticity in an ex vivo model.
-
Methodology:
-
Slice Preparation: Acute hippocampal slices (300-400 µm) are prepared from rodent brains and maintained in artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂ / 5% CO₂.
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.
-
Baseline Measurement: A stable baseline of fEPSP responses is recorded for at least 20 minutes with low-frequency stimulation (e.g., 0.033 Hz).
-
Drug Application: this compound is bath-applied to the slices at the desired concentration for a specified duration.
-
LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation or multiple trains of 100 Hz).
-
Post-Induction Recording: fEPSPs are recorded for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
-
Data Analysis: The slope of the fEPSP is measured and normalized to the baseline period. The magnitude of LTP is compared between control and this compound-treated slices.
-
Figure 3: Experimental workflow for in vitro LTP studies.
Western Blotting for Synaptic Proteins
-
Objective: To quantify the expression levels of key synaptic proteins following treatment with this compound.
-
Methodology:
-
Sample Preparation: Neuronal cultures or brain tissue homogenates from control and this compound-treated animals are lysed to extract total protein.
-
Protein Quantification: The total protein concentration of each sample is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., synaptophysin, PSD-95, pCREB, BDNF) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry Analysis: The intensity of the protein bands is quantified and normalized to the loading control to determine relative protein expression levels.
-
Dendritic Spine Analysis
-
Objective: To assess the effects of this compound on the density and morphology of dendritic spines.
-
Methodology:
-
Neuronal Labeling: Neurons in culture or in fixed brain tissue are labeled using methods such as Golgi-Cox staining or expression of fluorescent proteins (e.g., GFP).
-
Imaging: High-resolution images of dendritic segments are acquired using confocal microscopy.
-
Image Analysis: Specialized software is used to reconstruct the dendritic segments and identify and quantify dendritic spines.
-
Quantification: Key parameters such as spine density (number of spines per unit length of dendrite) and spine morphology (e.g., thin, stubby, mushroom) are measured and compared between control and this compound-treated groups.
-
Discussion and Future Directions
The available evidence strongly suggests that Bacopa monnieri and its constituent bacosides, including this compound, exert significant positive effects on synaptic plasticity. The upregulation of key signaling molecules like CREB and BDNF, coupled with increases in synaptic protein expression, provides a molecular basis for the observed cognitive-enhancing effects.
However, a critical gap in the current knowledge is the lack of studies focusing on the isolated effects of this compound. Future research should prioritize:
-
In vitro and in vivo studies using purified this compound to definitively establish its specific dose-dependent effects on LTP, LTD, dendritic spine dynamics, and synaptic protein expression.
-
Elucidation of the direct molecular targets of this compound to better understand its mechanism of action.
-
Investigation into the pharmacokinetic and pharmacodynamic properties of this compound to optimize its potential therapeutic application.
By addressing these research questions, a more complete picture of this compound's role in synaptic plasticity will emerge, paving the way for its potential development as a novel therapeutic agent for cognitive disorders.
Conclusion
This compound stands as a promising natural compound with the potential to modulate synaptic plasticity and enhance cognitive function. While current data, primarily from studies on Bacopa monnieri extract, is encouraging, further focused research on the isolated compound is necessary to fully unlock its therapeutic potential for researchers, scientists, and drug development professionals.
References
- 1. mdpi.com [mdpi.com]
- 2. Chronic Administration of Bacopa Monniera Increases BDNF Protein and mRNA Expressions: A Study in Chronic Unpredictable Stress Induced Animal Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacopa monnieri supplementation has no effect on serum brain-derived neurotrophic factor levels but beneficially modulates nuclear factor kappa B and cyclic AMP response element-binding protein levels in healthy elderly subjects [accscience.com]
Bacopaside IV and its Interaction with Neurotransmitter Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside IV is a triterpenoid (B12794562) saponin (B1150181) isolated from Bacopa monnieri, a perennial herb esteemed in traditional Ayurvedic medicine for its nootropic properties.[1] It is a constituent of Bacoside B, one of the major bioactive saponin mixtures found in the plant.[2][3] While much of the research has focused on the synergistic effects of the whole Bacopa monnieri extract (BME) or major fractions like Bacoside A, this guide aims to consolidate the current understanding of this compound's interaction with key neurotransmitter systems. It is important to note that direct quantitative data for isolated this compound is limited in the existing literature. Therefore, this guide will present available data on this compound, alongside findings from studies on closely related bacosides and the whole plant extract, to provide a comprehensive overview for research and development purposes.
Chemical Structure
-
Compound: this compound
-
Class: Triterpenoid Saponin
-
Molecular Formula: C41H66O13[1]
-
Molecular Weight: 767 g/mol [1]
Interaction with Neurotransmitter Systems
The cognitive-enhancing effects of Bacopa monnieri are largely attributed to its modulation of multiple neurotransmitter systems. The following sections detail the known interactions, with specific findings for individual bacosides where available.
Cholinergic System
The cholinergic system is crucial for memory and learning. Bacosides are known to enhance cholinergic neurotransmission, primarily by increasing the availability of acetylcholine (B1216132) (ACh) in the synaptic cleft.[4][5]
Mechanism of Action: The primary proposed mechanism is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[2] By inhibiting AChE, the concentration and duration of action of ACh are increased. Studies on Bacopa monnieri extract have demonstrated its ability to inhibit AChE and increase choline (B1196258) acetyltransferase activity, the enzyme responsible for ACh synthesis.[2][4]
Quantitative Data: Direct AChE inhibition data for this compound is not readily available. However, studies on other bacosides provide valuable insights.
| Compound | Target | Assay Type | Result (IC50) | Reference |
| Bacopaside X | Acetylcholinesterase (AChE) | Biochemical Assay | 12.78 μM | [6] |
| Donepezil (Control) | Acetylcholinesterase (AChE) | Biochemical Assay | 0.0204 μM | [6] |
Signaling Pathway: The interaction with the cholinergic system is relatively direct, focusing on the enzymatic degradation of acetylcholine.
Serotonergic System
The serotonergic system is involved in mood, cognition, and memory. Bacopa monnieri extract has been shown to modulate this system by increasing serotonin (B10506) (5-HT) levels in key brain regions like the hippocampus, hypothalamus, and cerebral cortex.[2]
Mechanism of Action: Studies suggest that BME up-regulates the expression of tryptophan hydroxylase-2 (TPH2), the rate-limiting enzyme in the synthesis of serotonin.[1] Furthermore, it has been observed to increase the expression of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft.[1] This dual action suggests a complex regulatory role in serotonergic neurotransmission. In silico studies have also pointed to the potential for bacoside derivatives to bind to the 5-HT2A receptor.[7]
Quantitative Data: Quantitative data on the direct interaction of this compound with specific serotonergic targets is currently unavailable. The table below summarizes the effects of the whole extract on neurotransmitter levels in postnatal rats.
| Treatment | Brain Region | Neurotransmitter | Change | Reference |
| BMEE (40 mg/kg) | Whole Brain | Serotonin (5-HT) | Increased | [1] |
| BMEE (40 mg/kg) | Whole Brain | Dopamine (B1211576) (DA) | Decreased | [1] |
| BMEE (40 mg/kg) | Whole Brain | Acetylcholine (ACh) | Variation | [1] |
Signaling Pathway:
Dopaminergic System
The interaction of Bacopa monnieri with the dopaminergic system is complex, with studies reporting varied effects. This system is integral to motor control, motivation, and executive functions.
Mechanism of Action: Some studies indicate that BME can increase dopamine levels.[8] Conversely, other research suggests a reduction in dopamine levels or turnover.[1] In a rat model of neonatal hypoglycemia, BME and Bacoside A were shown to ameliorate dysfunction of D1 and D2 dopamine receptors, suggesting a neuroprotective and regulatory role.[9] Furthermore, bacosides may inhibit monoamine oxidase (MAO) enzymes, which are responsible for the degradation of monoamine neurotransmitters, including dopamine.[7]
Quantitative Data: Direct binding affinities of this compound for dopamine receptors have not been published. The effects observed in vivo appear to be context-dependent.
| Treatment | Animal Model | Effect | Reference |
| BME (180 mg/kg) | Rotenone-exposed rats | Increased dopamine levels | [8] |
| BMEE (40 mg/kg) | Postnatal rats | Decreased dopamine levels | [1] |
| BME & Bacoside A | Neonatal hypoglycaemic rats | Ameliorated D1/D2 receptor alterations | [9] |
Signaling Pathway:
GABAergic System
The GABAergic system is the primary inhibitory neurotransmitter system in the brain, playing a key role in reducing neuronal excitability.
Mechanism of Action: Bacopa monnieri extract has been reported to modulate the GABAergic system. One proposed mechanism is the upregulation of glutamate (B1630785) decarboxylase, the enzyme that synthesizes GABA from glutamate. Additionally, BME may enhance the function of GABAA receptors.[2] An indirect mechanism may also be at play, where the stimulation of 5-HT receptors on GABAergic neurons by bacosides leads to an increased release of GABA.[2]
Quantitative Data: Specific quantitative data on the interaction of this compound with GABA receptors is not available in the current literature.
Experimental Protocols
Detailed experimental protocols for the isolation and specific testing of this compound are not widely published. However, the following represents a standard methodology for an assay that is crucial for evaluating the pro-cholinergic effects of bacosides.
Representative Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Adapted from[6])
-
Objective: To determine the concentration of a test compound (e.g., a bacoside) required to inhibit 50% of AChE activity (IC50).
-
Materials:
-
Acetylcholinesterase (AChE) enzyme from electric eel.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) for colorimetric detection.
-
Tris-HCl buffer (pH 8.0).
-
Test compound (e.g., Bacopaside X, or isolated this compound).
-
Positive control (e.g., Donepezil).
-
96-well microplate.
-
Microplate reader.
-
-
Procedure: a. Prepare serial dilutions of the test compound and the positive control in the appropriate buffer. b. In a 96-well microplate, add the following to each well:
- Buffer solution.
- AChE enzyme solution.
- Test compound solution at various concentrations, or positive control, or buffer (for blank). c. Pre-incubate the plate at a controlled temperature (e.g., 25-37°C) for a defined period (e.g., 15 minutes). d. Add the DTNB solution to each well. e. Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells. f. Immediately measure the absorbance at 412 nm using a microplate reader. Readings can be taken kinetically over a period of time or as an endpoint measurement.
-
Data Analysis: a. The rate of reaction is determined by the change in absorbance over time. b. The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100 c. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow:
Conclusion and Future Directions
This compound, as a key constituent of Bacopa monnieri, is implicated in the plant's modulation of major neurotransmitter systems, which underpins its nootropic effects. The available evidence, largely derived from studies of the whole extract or related bacosides, points towards a multi-target mechanism involving the enhancement of cholinergic and serotonergic activity, and complex regulation of the dopaminergic system.
For drug development professionals and researchers, the critical next step is to conduct studies on isolated this compound to elucidate its specific pharmacological profile. Key areas for future investigation include:
-
Quantitative in vitro assays: Determining the binding affinities (Ki) and functional activities (IC50/EC50) of pure this compound at a wide range of neurotransmitter receptors, transporters, and enzymes.
-
In vivo microdialysis: Measuring the effect of systemic administration of isolated this compound on extracellular levels of acetylcholine, serotonin, dopamine, and GABA in relevant brain regions.
-
Structure-Activity Relationship (SAR) studies: Comparing the activity of this compound with other bacosides to understand how structural differences in the glycosidic moieties influence target specificity and potency.
By systematically addressing these knowledge gaps, the scientific community can fully characterize the therapeutic potential of this compound and pave the way for its potential development as a targeted neuropharmacological agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular and Functional Characterization of Bacopa monniera: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bio-Computational Evaluation of Compounds of Bacopa Monnieri as a Potential Treatment for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bacopa monnieri: A promising herbal approach for neurodegenerative disease treatment supported by in silico and in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Neuroprotective potential of Bacopa monnieri and Bacoside A against dopamine receptor dysfunction in the cerebral cortex of neonatal hypoglycaemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Bacopaside IV in the Bacoside B Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacopa monnieri, a cornerstone of traditional Ayurvedic medicine, is recognized for its nootropic and neuroprotective properties. These effects are largely attributed to a class of triterpenoid (B12794562) saponins (B1172615) known as bacosides. The total bacoside fraction is often categorized into two primary complexes: bacoside A and bacoside B. While bacoside A has been extensively studied, the composition and role of bacoside B, and specifically its constituent Bacopaside (B14799058) IV, are less characterized. This technical guide provides an in-depth analysis of Bacopaside IV's position within the bacoside B complex, summarizing its chemical nature, relative abundance, and putative role in the overall pharmacological profile of Bacopa monnieri. It consolidates quantitative data, details relevant experimental protocols for isolation and analysis, and visualizes key relationships and pathways to support advanced research and development.
Introduction: Deconstructing the Bacoside Complexes
The primary active constituents of Bacopa monnieri are dammarane-type triterpenoid saponins. Historically, these were classified into two main fractions, bacoside A and bacoside B. Modern analytical techniques have revealed that both are complex mixtures of several distinct saponin (B1150181) glycosides.
-
Bacoside A is now understood to be a mixture of four major saponins: bacoside A3, bacopaside II, bacopasaponin C, and its jujubogenin (B1254797) isomer (bacopaside X).[1][2] This complex is considered the most pharmacologically active fraction.
-
Bacoside B was initially distinguished from bacoside A by its different optical rotation.[3] It is now identified as a mixture of four diglycosidic saponins: This compound , Bacopaside V, Bacopaside N1, and Bacopaside N2.[3][4]
It is critical to note that the identity of "bacoside B" has been a subject of some controversy in the scientific literature. Some researchers have suggested it may be an artifact of older, less precise extraction and isolation methods, potentially arising from the hydrolysis of the more abundant saponins found in bacoside A.[5] However, modern chromatographic methods have successfully identified and quantified its individual constituents, including this compound.[6]
This compound: A Component of the Bacoside B Complex
This compound is a specific triterpenoid saponin belonging to the dammarane (B1241002) class. As a constituent of the bacoside B complex, its role is intertwined with the synergistic action of the total saponin profile of Bacopa monnieri.
Chemical Structure
This compound is a glycoside, meaning it has a sugar moiety attached to a non-sugar aglycone backbone (a sapogenin). The core structure is based on jujubogenin or pseudojujubogenin, characteristic of many bacosides.
Hierarchical Composition of Bacosides
The following diagram illustrates the relationship between the total bacosides and the individual components of the Bacoside B complex.
Caption: Hierarchical relationship of this compound within the Bacoside B complex.
Quantitative Analysis of this compound
Quantitative analysis consistently demonstrates that this compound is a minor component of the total saponin content in Bacopa monnieri. High-Performance Liquid Chromatography (HPLC) studies that simultaneously quantify the twelve principal bacopa saponins categorize this compound and V among the least abundant.[6] In contrast, constituents of the bacoside A complex are significantly more prevalent.
Table 1: Relative Abundance of Key Bacosides in Bacopa monnieri
| Saponin / Complex | Classification | Relative Abundance (% w/w of dry plant material) |
| Bacoside A Complex | Major | Constitutes the bulk of total saponins |
| Bacoside A3 | Major Component | 0.14 - 0.85%[2] |
| Bacopaside II | Major Component | 0.12 - 0.69%[2] |
| Bacopaside I | Major Component | Data varies, but considered a major saponin[6] |
| Bacoside B Complex | Minor | Significantly lower concentration than Bacoside A |
| This compound | Minor Component | Not individually quantified in most studies; classified as a minor peak[6] |
| Bacopaside V | Minor Component | Not individually quantified in most studies; classified as a minor peak[6] |
| Bacopaside N1 | Minor Component | Not individually quantified in most studies; classified as a minor peak[6] |
| Bacopaside N2 | Major Component | Considered a major bacopasaponin in some analyses[6] |
Note: The exact percentages can vary significantly based on geographical origin, harvesting time, and extraction method.
Putative Pharmacological Role and Signaling Pathways
While most neuroprotective activities are attributed to the more abundant bacoside A complex, the principle of herbal synergy suggests that minor components like this compound contribute to the overall therapeutic effect.
Neuroprotective Mechanisms of Bacosides
The general mechanisms of action for the total bacoside extract include:
-
Antioxidant Activity: Bacosides are known to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase, thereby reducing oxidative stress in the brain.[7][8]
-
Modulation of Neurotransmitter Systems: They influence the cholinergic, serotonergic, and dopaminergic systems, which are crucial for memory, learning, and mood.[9]
-
Anti-inflammatory Effects: Bacosides can suppress the release of pro-inflammatory cytokines such as TNF-α and IL-6 in the brain.[7]
Potential Signaling Pathways for this compound
Direct research on the specific signaling pathways modulated by isolated this compound is limited. However, in silico studies and research on the broader bacoside group provide valuable insights.
An in silico docking study investigated the binding affinity of various Bacopa constituents to key enzymes in neurodegeneration. This study revealed that this compound has a strong predicted binding affinity for Monoamine Oxidase B (MAO-B) , an enzyme responsible for breaking down dopamine (B1211576).[1] Inhibition of MAO-B is a therapeutic strategy in Parkinson's disease to preserve dopamine levels.
Caption: Putative inhibition of MAO-B by this compound based on in silico data.
Furthermore, bacosides as a group are known to activate pro-survival and antioxidant signaling cascades. One of the most critical is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway . Activation of this pathway leads to the transcription of numerous protective genes.
Caption: General antioxidant signaling pathway modulated by bacosides.
Experimental Protocols: Isolation and Quantification
The analysis of this compound requires robust methodologies for extraction, separation, and detection. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
Extraction of Total Bacosides
-
Maceration/Soxhlet Extraction: Dried, powdered plant material of Bacopa monnieri is extracted using an alcoholic solvent, typically methanol (B129727) or ethanol (B145695) (e.g., 70-95% methanol).[9][10]
-
Solvent Evaporation: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation (Optional): The crude extract can be further fractionated using solvent-solvent partitioning to enrich the saponin fraction.
HPLC Method for Bacoside Analysis
A generalized Reverse-Phase HPLC (RP-HPLC) method for the simultaneous determination of twelve bacopa saponins, including this compound, is detailed below.[6][9]
Table 2: Typical HPLC Parameters for Bacoside Quantification
| Parameter | Specification |
| Instrument | HPLC with UV-Visible or Diode Array Detector (DAD) |
| Column | C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Isocratic or Gradient Elution. A common isocratic system is a mixture of an acidic aqueous buffer and acetonitrile. Example: 0.05 M Sodium Sulphate Buffer (pH 2.3) and Acetonitrile (68.5 : 31.5, v/v).[6] |
| Flow Rate | 1.0 - 1.5 mL/min[6][9] |
| Column Temperature | 30°C[6] |
| Detection Wavelength | 205 nm (where saponins show absorbance)[5] |
| Injection Volume | 20 µL |
| Standard Preparation | Accurately weigh pure reference standards of individual bacosides (including this compound, if available) and dissolve in methanol to create stock solutions and a calibration curve. |
| Sample Preparation | Accurately weigh the dried extract, dissolve in methanol, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.[10] |
Experimental Workflow
The following diagram outlines the typical workflow for the quantification of this compound from plant material.
Caption: Experimental workflow for extraction and HPLC quantification of this compound.
Conclusion and Future Directions
This compound is a validated, albeit minor, constituent of the bacoside B complex found in Bacopa monnieri. While the major pharmacological activities of the herb are predominantly driven by the more abundant saponins in the bacoside A complex, the presence of this compound underscores the chemical complexity of the extract. The principle of polypharmacology, central to herbal medicine, suggests that even minor components can contribute to the overall safety and efficacy profile through synergistic interactions.
Future research should focus on:
-
Isolation of Pure this compound: Scaling up the isolation of pure this compound to enable comprehensive in vitro and in vivo pharmacological studies.
-
Elucidation of Specific Mechanisms: Investigating the specific molecular targets and signaling pathways directly modulated by this compound to confirm or expand upon the findings from in silico studies.
-
Synergistic Studies: Designing experiments to evaluate the synergistic or antagonistic interactions between this compound and the major bacosides to better understand its role within the complete phytochemical matrix.
A deeper understanding of the individual roles of minor saponins like this compound is essential for the complete standardization and future development of refined, evidence-based nootropic and neuroprotective agents derived from Bacopa monnieri.
References
- 1. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US8541381B2 - Process for producing enriched fractions containing up to 100% of bacopasaponins from the plant materials of bacopa species - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Estimation of twelve bacopa saponins in Bacopa monnieri extracts and formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bacopa monnieri and Their Bioactive Compounds Inferred Multi-Target Treatment Strategy for Neurological Diseases: A Cheminformatics and System Pharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijfmr.com [ijfmr.com]
- 9. Improvement of growth and bacoside production in Bacopa monnieri through induced autotetraploidy with colchicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]
Bacopaside IV: A Technical Guide to its Discovery, Characterization, and Neuropharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacopaside IV, a triterpenoid (B12794562) saponin (B1150181) isolated from the medicinal plant Bacopa monnieri, represents a compound of significant interest for its potential nootropic and neuroprotective properties. This technical guide provides a comprehensive overview of the discovery, isolation, and initial characterization of this compound. It details the experimental protocols for its extraction and quantification, summarizes its known biological activities, and explores the putative signaling pathways through which it may exert its effects. While quantitative data on the isolated compound remains nascent, this document consolidates the existing knowledge to serve as a foundational resource for researchers in neuroscience, natural product chemistry, and drug development.
Discovery and Initial Characterization
This compound was first isolated and identified as part of a broader investigation into the chemical constituents of Bacopa monnieri, a plant with a long history of use in traditional Ayurvedic medicine for cognitive enhancement.
Isolation and Structure Elucidation
The discovery of this compound was reported by Chakravarty, A. K., et al. in 2003.[1] It was isolated along with two other new saponins, Bacopaside III and Bacopaside V. The isolation process involved the fractionation of a methanol (B129727) extract of the whole plant.[1] The structure of this compound was elucidated as 3-O-β-D-glucopyranosyl(1→3)-α-L-arabinopyranosyl jujubogenin, primarily through the use of 2D NMR and other spectral analyses.[1]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₄₁H₆₆O₁₃ | [2] |
| Molecular Weight | 766.96 g/mol | [2] |
| CAS Number | 155545-03-2 | [2] |
| Class | Triterpenoid Saponin | [2][3] |
| Source | Bacopa monnieri | [1][2] |
Quantitative Analysis
Accurate quantification of this compound in plant material and extracts is crucial for standardization and research purposes. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this.
| Parameter | Method | Details | Reference |
| Quantification | HPLC | Various methods have been developed for the simultaneous determination of multiple bacosides, including this compound. A common approach uses a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile. Detection is typically performed using a UV detector at around 205 nm. |
Biological Activity and Mechanism of Action
The biological activities of this compound are primarily inferred from studies on Bacopa monnieri extracts and mixtures of bacosides. Research on the isolated compound is still limited. The proposed mechanisms of action center on its antioxidant and neuromodulatory effects.
Antioxidant Activity
Bacopa monnieri extracts, rich in bacosides, have demonstrated significant antioxidant properties.[4] This activity is believed to contribute to the plant's neuroprotective effects by mitigating oxidative stress in the brain.[4] While specific IC50 values for isolated this compound are not widely reported, the general antioxidant capacity of bacosides is well-established.
Neurotransmitter System Modulation
Bacosides are known to modulate various neurotransmitter systems, which is likely a key contributor to their cognitive-enhancing effects.
-
GABAergic System: Studies on Bacopa monnieri extracts and Bacoside A suggest a modulatory effect on GABA receptors, potentially contributing to anxiolytic and anticonvulsant properties.[5]
-
Serotonergic and Dopaminergic Systems: Evidence suggests that bacosides can influence the turnover of serotonin (B10506) and dopamine (B1211576) in the brain, neurotransmitters crucial for mood, cognition, and memory.
-
Acetylcholinergic System: Inhibition of acetylcholinesterase, the enzyme that breaks down acetylcholine, is a known mechanism for enhancing cognitive function. While direct data on this compound is scarce, some studies on bacoside mixtures have shown acetylcholinesterase inhibition.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Isolation of this compound (General Protocol)
This protocol is a generalized representation based on the initial discovery literature.
-
Extraction: Dried and powdered Bacopa monnieri plant material is subjected to exhaustive extraction with methanol.
-
Concentration: The methanolic extract is concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned with n-butanol. The n-butanol fraction, containing the saponins, is collected.
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol.
-
Preparative HPLC: Fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
Structure Elucidation: The purified compound is identified and its structure confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Quantification by HPLC
This protocol outlines a typical HPLC method for the quantification of bacosides.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M sodium sulfate, pH 2.3) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205 nm.
-
-
Standard Preparation: A stock solution of purified this compound is prepared in methanol and serially diluted to create a calibration curve.
-
Sample Preparation: A known weight of the Bacopa monnieri extract or powdered plant material is extracted with methanol, filtered, and injected into the HPLC system.
-
Quantification: The peak area corresponding to this compound in the sample chromatogram is compared to the calibration curve to determine its concentration.
In Vitro Antioxidant Activity - DPPH Assay
This protocol describes a common method for assessing antioxidant capacity.
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Dissolve isolated this compound in methanol to prepare a stock solution and create a series of dilutions.
-
Assay: In a 96-well plate, add the this compound dilutions. Add the DPPH solution to each well. A blank containing only methanol and a control containing methanol and the DPPH solution are also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
Putative Signaling Pathways
The neuroprotective effects of bacosides are thought to be mediated through the modulation of several intracellular signaling pathways. The following diagram illustrates a proposed general mechanism for bacosides.
This diagram illustrates that bacosides may exert their effects through a multi-target approach, including the reduction of oxidative stress and the modulation of key neurotransmitter systems. Furthermore, they may activate pro-survival signaling cascades such as the PI3K/Akt pathway, leading to the activation of transcription factors like CREB and the upregulation of neurotrophic factors like BDNF. These actions collectively contribute to enhanced synaptic plasticity and neuroprotection, ultimately leading to cognitive enhancement.
Future Directions
The initial characterization of this compound has laid the groundwork for further investigation into its therapeutic potential. Future research should focus on:
-
Elucidating the specific biological activities of isolated this compound: This includes determining its IC50 values in various antioxidant assays and its binding affinities for key neurotransmitter receptors.
-
In vivo studies: Animal models of neurodegenerative diseases and cognitive impairment are needed to evaluate the efficacy and safety of this compound.
-
Pharmacokinetic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a drug candidate.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound could lead to the discovery of more potent and selective compounds.
Conclusion
This compound is a promising natural product with the potential for development as a neuroprotective and cognitive-enhancing agent. While our current understanding of its specific biological activities is still evolving, the available evidence from studies on Bacopa monnieri and related bacosides provides a strong rationale for continued research. This technical guide serves as a valuable resource for scientists and researchers dedicated to unlocking the full therapeutic potential of this intriguing molecule.
References
- 1. Molecular and Functional Characterization of Bacopa monniera: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decreased GABA receptor in the cerebral cortex of epileptic rats: effect of Bacopa monnieri and Bacoside-A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Propagation, Phytochemical and Neuropharmacological Profiles of Bacopa monnieri (L.) Wettst.: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating the Neuroprotective and Cognitive-Enhancing Effects of Bacopa monnieri: A Systematic Review Focused on Inflammation, Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis [mdpi.com]
- 5. Decreased GABA receptor in the cerebral cortex of epileptic rats: effect of Bacopa monnieri and Bacoside-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jees.in [jees.in]
Bacopaside IV: A Technical Guide to its Therapeutic Potential in Neurodegenerative Diseases
Affiliation: Google Research
Abstract
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a significant and growing global health challenge. Characterized by the progressive loss of structure and function of neurons, these conditions currently have limited therapeutic options. Emerging research has identified Bacopaside IV, a triterpenoid (B12794562) saponin (B1150181) derived from the medicinal plant Bacopa monnieri, as a promising neuroprotective agent. This technical guide provides a comprehensive overview of the current understanding of this compound and its analogues, focusing on their mechanisms of action, preclinical efficacy, and the experimental protocols used to evaluate their therapeutic potential. We consolidate quantitative data from key studies, detail the intricate signaling pathways modulated by these compounds, and present standardized experimental workflows. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel therapies for neurodegenerative disorders.
Introduction
Bacopa monnieri, a staple of traditional Ayurvedic medicine, has long been revered for its cognitive-enhancing properties.[1] Modern phytochemical analysis has identified a class of saponins, known as bacosides, as the primary bioactive constituents responsible for these effects.[2] Bacoside B, a specific fraction, is composed of several related compounds, including this compound, V, N1, and N2.[3] While much of the research has been conducted on standardized Bacopa monnieri extracts or mixtures like Bacoside A, specific analogues such as Bacopaside I and this compound are gaining attention for their distinct neuroprotective activities.[2][4]
The primary pathological hallmarks of neurodegenerative diseases include oxidative stress, neuroinflammation, protein aggregation (e.g., amyloid-beta plaques and neurofibrillary tangles in Alzheimer's), and neuronal apoptosis.[5][6] The therapeutic potential of this compound and its related compounds lies in their multimodal mechanism of action, which targets several of these core pathological processes simultaneously.[1][7] They have been shown to exhibit potent antioxidant, anti-inflammatory, and anti-apoptotic properties, making them compelling candidates for further investigation.[1][5]
Mechanism of Action
The neuroprotective effects of this compound and its analogues are attributed to their ability to modulate multiple cellular and molecular pathways.
-
Antioxidant Activity: Bacosides effectively combat oxidative stress, a key contributor to neuronal damage. They achieve this by scavenging free radicals and reducing lipid peroxidation.[2][8] Furthermore, they enhance the brain's endogenous antioxidant defense system by increasing the activity of enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[9]
-
Anti-Inflammatory Effects: Neuroinflammation, often mediated by activated microglia, exacerbates neurodegeneration. Bacosides have been shown to suppress this by inhibiting the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][5]
-
Anti-Apoptotic Pathways: Bacosides protect neurons from programmed cell death (apoptosis). Studies on the related compound Bacopaside I show that it can upregulate the expression of the anti-apoptotic protein Bcl-2 and activate pro-survival signaling cascades like the PI3K/Akt pathway.[2][9]
-
Inhibition of Protein Aggregation: In the context of Alzheimer's disease, bacosides have been found to inhibit the aggregation of amyloid-beta (Aβ) peptides, a critical step in the formation of senile plaques.[8] Computational studies suggest that Bacopaside I exhibits a strong binding affinity for β-site amyloid precursor protein cleaving enzyme 1 (BACE1), an enzyme crucial for the production of Aβ peptides.[10]
-
Modulation of Neurotransmitter Systems: Bacosides can influence neurotransmitter systems to improve memory and learning. They have been shown to interact with cholinergic systems by reducing acetylcholinesterase (AChE) activity, thereby increasing acetylcholine (B1216132) levels in the brain.[11]
Signaling Pathways
The multifaceted neuroprotective actions of this compound and its analogues are orchestrated through the modulation of several key intracellular signaling pathways.
Caption: PI3K/Akt pathway activation by Bacopaside I promotes cell survival.[2]
Caption: Bacosides enhance antioxidant defenses via the NRF2 pathway.[12]
Quantitative Data Summary
The following tables consolidate quantitative data from key preclinical studies investigating the neuroprotective effects of bacosides.
Table 1: In Vivo Neuroprotective Effects of Bacosides
| Compound | Animal Model | Dosage | Duration | Key Outcomes | Reference(s) |
|---|---|---|---|---|---|
| Bacopaside I | Rotenone-induced PD rats | 5, 15, 45 mg/kg (oral) | 4 weeks | Attenuated motor deficits; reversed dopamine (B1211576) depletion; increased TH-positive neurons. | [13][14] |
| Bacopaside I | APP/PS1 AD mice | 15, 50 mg/kg | 2 months | Ameliorated learning deficits; improved long-term spatial memory; reduced Aβ plaque load. | [15] |
| B. monnieri Extract | MPTP-induced PD mice | 40 mg/kg (oral) | 30 days | Improved motor performance; reduced dopaminergic neuron degeneration; lowered oxidative stress markers. | [11] |
| B. monnieri Extract | Healthy elderly volunteers | 300, 600 mg | N/A | Reduced acetylcholinesterase activity; improved attention and memory. |[11] |
Table 2: Toxicity Profile of Bacopa monnieri Extract
| Study Type | Animal Model | Dosage | Duration | Results | Reference(s) |
|---|---|---|---|---|---|
| Acute Toxicity | Female Sprague-Dawley rats | 5,000 mg/kg (single oral dose) | 14 days | No significant changes or mortality observed. | [11][16][17] |
| Chronic Toxicity | Male & Female Sprague-Dawley rats | 30, 60, 300, 1,500 mg/kg/day (oral) | 270 days | No significant changes in behavior, health, body/organ weights, or hematological parameters. No toxicity produced. |[11][16][17] |
Experimental Protocols
This section details common experimental methodologies used to assess the neuroprotective potential of compounds like this compound.
Protocol: Rotenone-Induced Parkinson's Disease Model in Rats
This protocol is adapted from studies evaluating Bacopaside I in a rat model of Parkinson's disease.[13][14]
-
Animal Model Induction:
-
Species: Male Wistar or Sprague-Dawley rats.
-
Induction Agent: Rotenone (2 mg/kg body weight).
-
Administration: Subcutaneous injection for 4 consecutive weeks to induce Parkinson's-like neurodegeneration and motor symptoms.
-
-
Treatment Administration:
-
Test Compound: Bacopaside I dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Dosing: Administer orally via gavage at specified doses (e.g., 5, 15, 45 mg/kg) daily for the duration of the study.
-
Control Groups: Include a vehicle control group and a rotenone-only group.
-
-
Behavioral Assessment:
-
Rotarod Test: Assess motor coordination and balance by placing rats on a rotating rod with accelerating speed. Record the latency to fall. An increased latency indicates improved motor function.
-
Grip Strength Test: Measure forelimb muscle strength by allowing the rat to grip a horizontal bar connected to a force meter. Record the peak force exerted.
-
Footprint Analysis: Evaluate gait and stride length by coating the hind paws with ink and allowing the rat to walk along a narrow runway lined with paper.
-
-
Biochemical and Histological Analysis:
-
Tissue Collection: At the end of the study, euthanize animals and dissect brain regions of interest (e.g., substantia nigra, striatum).
-
Dopamine Measurement: Quantify dopamine and its metabolite levels in the striatum using High-Performance Liquid Chromatography (HPLC).
-
Oxidative Stress Markers: Measure levels of Reactive Oxygen Species (ROS) and nitrite (B80452) in brain homogenates.
-
Immunohistochemistry: Stain brain sections for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss and protection.
-
Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol provides a general framework for assessing neuroprotection in a human neuroblastoma cell line.[8][18]
-
Cell Culture:
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Conditions: Maintain cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Treatment and Toxin Exposure:
-
Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound) or vehicle control. Incubate for a specified pre-treatment period (e.g., 2-4 hours).
-
Neurotoxin Insult: Induce neurotoxicity by adding a known neurotoxin, such as amyloid-beta (1-42) oligomers or H₂O₂, to the wells.
-
-
Cell Viability Assessment (MTT Assay):
-
Principle: The MTT assay measures the metabolic activity of viable cells.
-
Procedure: After the desired incubation period with the neurotoxin, add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Quantification: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO) and measure the absorbance at ~570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 155545-03-2 | FGA54503 | Biosynth [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. Bacopa monnieri confers neuroprotection by influencing signaling pathways associated with interleukin 4, 13 and extracellular matrix organization in Alzheimer's disease: A proteomics-based perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ABC Herbalgram Website [herbalgram.org]
- 8. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective and Neurorescue Mode of Action of Bacopa monnieri (L.) Wettst in 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-Induced Parkinson’s Disease: An In Silico and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Bacopaside-I ameliorates motor dysfunction and neurodegeneration in rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bacopaside I ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Acute and chronic toxicities of Bacopa monnieri extract in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
The Biological Activity of Bacopaside IV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside IV, a triterpenoid (B12794562) saponin (B1150181) derived from the medicinal plant Bacopa monnieri, has garnered significant scientific interest for its diverse biological activities. Traditionally used in Ayurvedic medicine as a nerve tonic, modern research is uncovering the molecular mechanisms that underpin its therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its neuroprotective and anti-cancer properties. It is intended for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic applications of this natural compound.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₄₁H₆₆O₁₃ |
| Molecular Weight | 766.95 g/mol |
| CAS Number | 155545-03-2 |
| Class | Triterpenoid Saponin |
| Source | Bacopa monnieri |
Neuroprotective Activity
This compound, as a constituent of Bacopa monnieri extracts, contributes to the plant's well-documented neuroprotective effects. The mechanisms underlying this activity are multifaceted and involve the modulation of neurotransmitter systems, antioxidant defense, and key signaling pathways that promote neuronal survival and synaptic plasticity.
Mechanisms of Neuroprotection
-
Antioxidant Activity: this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.
-
Modulation of Neurotransmitter Systems: It enhances synaptic transmission and promotes neuron communication, which is fundamental for cognitive functions such as learning and memory.
-
Anti-amyloidogenic Properties: Evidence suggests that bacosides can interfere with the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.
-
Upregulation of Neurotrophic Factors: Bacopa monnieri extracts, containing this compound, have been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and cAMP response element-binding protein (CREB), both of which are crucial for neuronal survival, growth, and synaptic plasticity.[[“]]
Signaling Pathways in Neuroprotection
This compound is believed to exert its neuroprotective effects through the activation of pro-survival signaling pathways, most notably the Phosphoinositide 3-kinase (PI3K)/Akt pathway.
Anti-Cancer Activity
Recent studies have highlighted the potential of bacosides, including this compound, in cancer therapy. The anti-cancer effects are attributed to the induction of apoptosis, inhibition of cell proliferation, and overcoming chemoresistance.
Mechanisms of Anti-Cancer Activity
-
Induction of Apoptosis: Bacopaside II, a closely related compound, has been shown to induce apoptosis in various cancer cell lines.
-
Inhibition of Chemoresistance: A significant aspect of the anti-cancer potential of bacosides lies in their ability to modulate the activity of ATP-binding cassette (ABC) transporters, such as ABCC3, which are responsible for the efflux of chemotherapeutic drugs from cancer cells. By inhibiting these transporters, bacosides can increase the intracellular concentration and efficacy of anti-cancer drugs like doxorubicin.
Signaling in Chemoresistance
The overexpression of ABC transporters is a major mechanism of multidrug resistance in cancer. This compound is proposed to interfere with this process, potentially by inhibiting the function of transporters like ABCC3.
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of bacosides and Bacopa monnieri extracts. It is important to note that much of the specific quantitative data for this compound is still under investigation, and the data for closely related compounds and extracts are presented as strong indicators of its potential.
Table 1: In Vitro Anti-Cancer Activity of Bacopaside II and Bacopa monnieri Extracts
| Compound/Extract | Cell Line | Assay | IC₅₀ Value | Reference |
| Bacopaside II | DU4475 (TNBC) | Growth Inhibition | 23.7 µM | [2] |
| Bacopaside II | MDA-MB-231 (TNBC) | Growth Inhibition | 13.5 µM | [2] |
| Bacopaside II | MDA-MB-453 (TNBC) | Growth Inhibition | 19.0 µM | [2] |
| Bacopaside II | HCC1143 (TNBC) | Growth Inhibition | 20.7 µM | [2] |
| B. monnieri Ethanolic Extract | MCF-7 (Breast Cancer) | Cytotoxicity (MTT) | 72.0 µg/mL | [3] |
| B. monnieri Ethanolic Extract | MDA-MB-231 (Breast Cancer) | Cytotoxicity (MTT) | 75.0 µg/mL | [3] |
| B. monnieri DCM Fraction | MCF-7 (Breast Cancer) | Cytotoxicity (MTT) | 57.0 µg/mL | [3] |
| B. monnieri DCM Fraction | MDA-MB-231 (Breast Cancer) | Cytotoxicity (MTT) | 42.0 µg/mL | [3] |
TNBC: Triple-Negative Breast Cancer; DCM: Dichloromethane
Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition
| Compound | IC₅₀ Value (µM) | Reference |
| Bacopaside X | 12.78 | [4] |
| Apigenin | 13.83 | [4] |
| Quercetin | 12.73 | [4] |
| Wogonin | 15.48 | [4] |
| Donepezil (Control) | 0.0204 | [4] |
Experimental Protocols
Cell Viability (MTT) Assay for Cytotoxicity
This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., SH-SY5Y, PC12, MCF-7)
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[4]
-
Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (the solvent used to dissolve this compound) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. The IC₅₀ value can be determined by plotting cell viability against the log of the compound concentration.
In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
This compound solutions at various concentrations
-
Methanol (or other suitable solvent)
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Mixture: In a suitable container (e.g., microplate well or cuvette), mix a specific volume of the this compound solution with the DPPH solution. A typical ratio is 1:2 (e.g., 100 µL of sample and 200 µL of DPPH).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control (DPPH solution with solvent) and A_sample is the absorbance of the test sample.
-
IC₅₀ Determination: The IC₅₀ value is the concentration of the test sample required to scavenge 50% of the DPPH radicals and is determined by plotting the percentage of inhibition against the concentration of the sample.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is used to determine the inhibitory effect of a compound on AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Phosphate (B84403) buffer (pH 8.0)
-
This compound solutions at various concentrations
-
Positive control (e.g., Donepezil)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the following to each well: phosphate buffer, DTNB solution, and the test compound (this compound) or positive control.
-
Enzyme Addition: Add the AChE enzyme solution to each well and pre-incubate for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the reaction by adding the substrate (ATCI) to all wells.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals (kinetic measurement) or after a fixed time period (endpoint measurement).
-
Calculation: The percentage of AChE inhibition is calculated as: % Inhibition = [ (Rate_control - Rate_sample) / Rate_control ] x 100 Where Rate_control is the rate of the reaction without the inhibitor and Rate_sample is the rate with the inhibitor.
-
IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.
Conclusion
This compound is a promising natural compound with significant biological activities, particularly in the realms of neuroprotection and cancer therapy. Its mechanisms of action, involving antioxidant effects, modulation of critical signaling pathways like PI3K/Akt, and inhibition of chemoresistance, make it a compelling candidate for further preclinical and clinical investigation. The experimental protocols provided in this guide offer a framework for researchers to further explore and validate the therapeutic potential of this compound. As research continues to elucidate the specific molecular targets and interactions of this compound, its role in the development of novel therapeutics for neurodegenerative diseases and cancer is likely to expand.
References
- 1. consensus.app [consensus.app]
- 2. The Remarkable and Selective In Vitro Cytotoxicity of Synthesized Bola-Amphiphilic Nanovesicles on Etoposide-Sensitive and -Resistant Neuroblastoma Cells [mdpi.com]
- 3. psychiatryinvestigation.org [psychiatryinvestigation.org]
- 4. Passage Variation of PC12 Cells Results in Inconsistent Susceptibility to Externally Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Bacopaside IV and its Impact on Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Research specifically isolating the cellular effects of Bacopaside IV is currently limited in publicly available literature. This guide synthesizes the known impacts of closely related bacosides, particularly Bacopaside I and II, and the broader Bacopa monnieri extracts to provide a comprehensive overview of the likely mechanisms of action for this compound. The data presented should be interpreted with this context in mind.
Introduction
This compound is a triterpenoid (B12794562) saponin (B1150181) isolated from Bacopa monnieri, a plant with a long history of use in traditional Ayurvedic medicine for its nootropic and neuroprotective properties.[1] As a member of the bacoside family of compounds, this compound is believed to contribute to the therapeutic effects of Bacopa monnieri extracts by modulating various cellular signaling pathways. These pathways are integral to cellular processes such as survival, proliferation, inflammation, and apoptosis. This technical guide provides an in-depth overview of the current understanding of how bacosides, and by extension this compound, influence these critical cellular cascades.
Quantitative Data on Bacoside Activity
The following tables summarize the available quantitative data for various bacosides, offering insights into their relative potencies and therapeutic potential.
Table 1: Cytotoxicity of Bacosides in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Bacopaside II | HT-29 (Colon Cancer) | Crystal Violet | 18.4 µM | [2] |
| Bacopaside II | SW480 (Colon Cancer) | Crystal Violet | 17.3 µM | [2] |
| Bacopaside II | SW620 (Colon Cancer) | Crystal Violet | 14.6 µM | [2] |
| Bacopaside II | HCT116 (Colon Cancer) | Crystal Violet | 14.5 µM | [2] |
| Bacopaside II | DU4475 (TNBC) | Crystal Violet | 23.7 µM | [3] |
| Bacopaside II | MDA-MB-231 (TNBC) | Crystal Violet | 13.5 µM | [3] |
| Bacopaside II | MDA-MB-453 (TNBC) | Crystal Violet | 19.0 µM | [3] |
| Bacopaside II | HCC1143 (TNBC) | Crystal Violet | 20.7 µM | [3] |
| Bacopaside I | MDA-MB-231 (Breast Cancer) | MTS Assay | 99 µM | [4] |
| Bacopaside I | T47D (Breast Cancer) | MTS Assay | 89 µM | [4] |
| Bacopaside I | MCF7 (Breast Cancer) | MTS Assay | 83 µM | [4] |
| Bacopaside I | BT-474 (Breast Cancer) | MTS Assay | 59 µM | [4] |
| B. monnieri Ethanolic Extract | MCF-7 (Breast Cancer) | MTT Assay | 72.0 µg/mL | [5] |
| B. monnieri Ethanolic Extract | MDA-MB 231 (Breast Cancer) | MTT Assay | 75.0 µg/mL | [5] |
| B. monnieri DCM Fraction | MCF-7 (Breast Cancer) | MTT Assay | 57.0 µg/mL | [5] |
| B. monnieri DCM Fraction | MDA-MB 231 (Breast Cancer) | MTT Assay | 42.0 µg/mL | [5] |
TNBC: Triple-Negative Breast Cancer
Table 2: Antioxidant and Enzyme Inhibitory Activity of Bacosides
| Compound/Extract | Assay | Target | IC50 Value | Reference |
| Bacoside A | Acetylcholinesterase Inhibition | AChE | 9.96 µg/mL | [6] |
| Bacoside A | DPPH Radical Scavenging | DPPH | 73.28 µg/mL | [6] |
| B. monnieri Methanolic Extract | DPPH Radical Scavenging | DPPH | 456.07 µg/mL | [7] |
| B. monnieri Ethanolic Extract | DPPH Radical Scavenging | DPPH | 16 ± 0.3 μg/mL | [7] |
| Bacopaside I | Monoamine Oxidase-A Inhibition | MAO-A | 17.08 ± 1.64 µg/mL | [7] |
| Bacoside A (mixture) | Monoamine Oxidase-A Inhibition | MAO-A | 54.23 ± 3.27 µg/mL | [7] |
| Bacoside A (mixture) | Monoamine Oxidase-B Inhibition | MAO-B | 84.16 ± 4.51 µg/mL | [7] |
Key Signaling Pathways Modulated by Bacosides
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates cell survival, growth, proliferation, and metabolism.[8] Dysregulation of this pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders.[9] Bacosides have been shown to modulate this pathway, contributing to their neuroprotective and anti-cancer effects. For instance, Bacopaside I has been observed to exert neuroprotective effects through the activation of the PI3K/Akt pathway.[10]
Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress.[11] Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of antioxidant and cytoprotective genes.[12] Extracts of Bacopa monnieri have been shown to activate the Nrf2 pathway, which is a key mechanism of their antioxidant and neuroprotective effects.[11]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathways are a family of signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The extracellular signal-regulated kinase (ERK) is one of the major MAPK pathways and is often associated with cell survival and proliferation. Studies on Bacopa monnieri extracts suggest a modulatory role on the MAPK/ERK pathway as part of its neuroprotective mechanism.[13]
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue homeostasis. The B-cell lymphoma 2 (Bcl-2) family of proteins and caspases are key regulators of apoptosis. Pro-apoptotic proteins like Bax promote apoptosis, while anti-apoptotic proteins like Bcl-2 inhibit it. Caspases, a family of proteases, execute the final stages of apoptosis. Bacosides have been shown to induce apoptosis in cancer cells, often by altering the Bax/Bcl-2 ratio and activating executioner caspases like caspase-3.[14][15]
Experimental Protocols
The following are generalized protocols for key experiments used to assess the impact of compounds like this compound on cellular signaling pathways.
Cell Culture and Treatment
A foundational step for in vitro assays is the proper maintenance and treatment of cell lines.
Protocol:
-
Cell Culture: Culture the desired cell line (e.g., SH-SY5Y for neuroprotection studies, MCF-7 for breast cancer studies) in the appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in multi-well plates at a predetermined density to achieve approximately 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Treatment: Dilute the this compound stock solution in the cell culture medium to the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity. Replace the existing medium in the wells with the medium containing this compound. Include appropriate vehicle controls (medium with DMSO).
-
Incubation: Incubate the cells with this compound for the desired duration (e.g., 24, 48, or 72 hours) before proceeding with subsequent assays.
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the expression levels of key components of signaling pathways.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Nrf2, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the expression levels of specific genes by quantifying the amount of corresponding mRNA in a sample.
Protocol:
-
RNA Extraction: Following treatment with this compound, extract total RNA from the cells using a commercial RNA isolation kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcriptase enzyme.
-
qRT-PCR: Perform the qRT-PCR reaction using a SYBR Green or TaqMan-based assay with primers specific for the target genes (e.g., HMOX1, NQO1 for the Nrf2 pathway) and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Protocol:
-
Cell Lysis: After treatment with this compound, lyse the cells in a chilled lysis buffer provided with a commercial caspase-3 activity assay kit.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate (e.g., DEVD-pNA or DEVD-AMC) and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (for colorimetric substrates) or fluorescence (for fluorometric substrates) using a microplate reader.
-
Analysis: Calculate the fold-increase in caspase-3 activity in the treated samples compared to the untreated control.
Conclusion and Future Directions
The available evidence strongly suggests that bacosides, including likely this compound, exert their therapeutic effects through the modulation of multiple, interconnected cellular signaling pathways. Their ability to influence the PI3K/Akt, Nrf2, and MAPK pathways, as well as to induce apoptosis in cancer cells, highlights their potential as multi-target therapeutic agents. However, to fully elucidate the specific role and potency of this compound, further research is required. Future studies should focus on isolating this compound and performing detailed dose-response analyses to determine its specific effects on these signaling cascades and to generate quantitative data, such as IC50 values, for a range of cellular activities. Such research will be invaluable for the development of novel therapeutics for neurodegenerative diseases and cancer.
References
- 1. This compound | 155545-03-2 | FGA54503 | Biosynth [biosynth.com]
- 2. Engineering Bacopa monnieri for improved bacoside content and its neurological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]
- 4. Bacopasides I and II Act in Synergy to Inhibit the Growth, Migration and Invasion of Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of anticancer potential of Bacopa monnieri L. against MCF-7 and MDA-MB 231 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jees.in [jees.in]
- 7. benchchem.com [benchchem.com]
- 8. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Standardized Extract of Bacopa monniera Attenuates Okadaic Acid Induced Memory Dysfunction in Rats: Effect on Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Molecular and Functional Characterization of Bacopa monniera: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-apoptotic mechanism of Bacoside rich extract against reactive nitrogen species induced activation of iNOS/Bax/caspase 3 mediated apoptosis in L132 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-apoptotic mechanism of Bacoside rich extract against reactive nitrogen species induced activation of iNOS/Bax/caspase 3 mediated apoptosis in L132 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on the Therapeutic Potential of Bacopaside IV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The majority of currently available research focuses on the therapeutic effects of Bacopa monnieri extracts (BME) or mixtures of bacosides, such as Bacoside A. While Bacopaside IV is a known constituent of these extracts, specific quantitative data and detailed mechanistic studies on the isolated this compound are limited. This guide synthesizes the available information on bacosides and relevant extracts to infer the potential therapeutic avenues for this compound, while clearly indicating when the data pertains to related compounds or the whole extract.
Introduction to this compound
This compound is a triterpenoid (B12794562) saponin (B1150181) isolated from Bacopa monnieri, a perennial herb renowned in Ayurvedic medicine for its nootropic and neuroprotective properties. Saponins from Bacopa monnieri, collectively known as bacosides, are considered the primary bioactive constituents responsible for the plant's therapeutic effects.[1] this compound, as part of the "Bacoside B" fraction, contributes to the overall pharmacological profile of the plant extract.[2] The therapeutic potential of bacosides is attributed to their antioxidant, anti-inflammatory, and neuroprotective activities, with growing interest in their application for neurodegenerative disorders such as Alzheimer's disease.[1][3]
Quantitative Data on the Neuroprotective Effects of Bacosides and Bacopa monnieri Extracts
While specific quantitative data for isolated this compound is scarce, studies on Bacopa monnieri extracts and other bacosides provide valuable insights into its potential efficacy. The following tables summarize key findings from in vitro and in vivo studies.
Table 1: In Vitro Antioxidant and Neuroprotective Effects of Bacopa monnieri Extract (BME) and Bacosides
| Assay | Model System | Treatment | Concentration | Result | Reference |
| DPPH Radical Scavenging | Chemical Assay | Ethanolic Extract of B. monnieri | - | IC50: 16 ± 0.3 µg/mL | [4] |
| DPPH Radical Scavenging | Chemical Assay | Methanolic Extract of B. monnieri | - | IC50: 456.07 µg/mL | [5] |
| ABTS Radical Scavenging | Chemical Assay | Bacoside-A | - | IC50: 44.11 µg/ml | [6] |
| Cell Viability (MTT Assay) | PC12 cells (Scopolamine-induced toxicity) | B. monnieri Extract | 100 µg/mL | Cell viability restored to 85.75% of control | [7] |
| LDH Leakage | PC12 cells (Scopolamine-induced toxicity) | B. monnieri Extract | 100 µg/mL | LDH release decreased to 22.42% of total | [7] |
| Anti-inflammatory | N9 Microglial Cells (LPS-activated) | Infusion and Alkaloid Fractions of B. monnieri | Not Specified | ~20% reduction in TNF-α and IL-6 release | [2] |
Table 2: In Vivo Neuroprotective Effects of Bacopa monnieri Extract (BME) and Bacosides
| Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |
| Rat (Ethanol-induced gastric injury) | Bacoside A | 200µg/ml/kg | Pre-treatment | Mitigated gastric inflammation by reducing MPO, TNF-α, and NF-κB p65 expression; inhibited caspase-3 activity. | [1] |
| Rat (Okadaic Acid-induced memory dysfunction) | B. monnieri Extract | 40 and 80 mg/kg BW | 13 days | Ameliorated reduction in GSH levels; significantly reduced ROS and nitrite (B80452) levels. | [8] |
| Rat (Cigarette smoke-induced oxidative stress) | Bacoside A | 10 mg/kg | Not Specified | Enhanced brain levels of glutathione, vitamins A, C, and E; increased activities of SOD, catalase, GPx, and GSR. | [9] |
| Rat (ICV-STZ model of neuroinflammation) | B. monnieri Extract | Not Specified | Not Specified | Significantly reduced LPO levels, increased GSH contents and antioxidant enzyme activities (SOD, GST, CAT, GPx). | [7] |
Key Signaling Pathways in the Therapeutic Action of Bacosides
The neuroprotective effects of bacosides are mediated through the modulation of several critical intracellular signaling pathways. While the specific interactions of this compound with these pathways require further investigation, the following diagrams illustrate the generally accepted mechanisms for bacosides.
References
- 1. researchgate.net [researchgate.net]
- 2. jptcp.com [jptcp.com]
- 3. Investigating the Neuroprotective and Cognitive-Enhancing Effects of Bacopa monnieri: A Systematic Review Focused on Inflammation, Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. antiox.org [antiox.org]
- 5. turkjps.org [turkjps.org]
- 6. sngasc.ac.in [sngasc.ac.in]
- 7. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standardized Extract of Bacopa monniera Attenuates Okadaic Acid Induced Memory Dysfunction in Rats: Effect on Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Bacopaside IV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopa monnieri, a perennial herb prominent in traditional Ayurvedic medicine, is recognized for its nootropic properties, which are largely attributed to a class of chemical compounds known as bacosides.[1] These triterpenoid (B12794562) saponins (B1172615) are the subject of extensive research for their potential in enhancing cognitive function and neuroprotection.[2][3] Among the various bacosides, Bacopaside IV is a key saponin (B1150181) derivative from Bacopa monnieri.[2][4] Accurate and precise quantification of this compound in plant extracts and finished products is crucial for ensuring product quality, therapeutic efficacy, and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of bacosides, offering superior specificity and resolution compared to older techniques like UV spectrophotometry.[5] This application note provides a detailed protocol for the quantification of this compound using a validated Reverse Phase-HPLC (RP-HPLC) method.
Materials and Methods
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6][7]
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid or Sodium Sulphate (for mobile phase buffer)
-
This compound reference standard (purity ≥95%)
-
Experimental Protocols
1. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 10 to 500 µg/mL. These will be used to construct the calibration curve.
2. Sample Preparation (from Bacopa monnieri powder)
-
Extraction: Accurately weigh 1 gram of finely powdered, dried Bacopa monnieri plant material. Extract the powder with 50 mL of methanol in a flask by sonicating for 15-20 minutes.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Concentration and Reconstitution: Evaporate the filtrate to dryness under reduced pressure. Reconstitute the dried extract in a known volume of methanol or mobile phase (e.g., 10 mL).
-
Final Preparation: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.
3. Chromatographic Conditions
The following table outlines the recommended HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.05 M Sodium Sulphate buffer (pH 2.3 with Sulphuric Acid) in a ratio of 31.5:68.5 (v/v)[8][9] |
| Elution Mode | Isocratic[5][7][8][9] |
| Flow Rate | 1.0 mL/min[7][8][9] |
| Column Temperature | 30°C[8][9] |
| Detection Wavelength | 205 nm[5][6][7][10] |
| Injection Volume | 20 µL[7] |
Results and Discussion
Method Validation
A typical validation for an HPLC method for bacosides, including this compound, involves assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The following table summarizes representative quantitative data for bacoside analysis, which can be expected for a well-performing method for this compound.
| Parameter | Typical Value | Description |
| Linearity (R²) | ≥ 0.995[7][10][11] | Indicates a strong correlation between the concentration of the analyte and the detector response over a defined range. |
| Limit of Detection (LOD) | 0.04 - 48.35 µg/mL[10][12] | The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified. |
| Limit of Quantification (LOQ) | 0.12 - 146.25 µg/mL[10][12] | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. |
| Precision (%RSD) | < 2% | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. |
| Accuracy (Recovery %) | 98 - 102%[12] | The closeness of the measured value to the true value, often assessed by spike and recovery experiments. |
Data Analysis
The concentration of this compound in the test samples is determined by plotting a calibration curve of the peak area versus the concentration of the working standard solutions. The concentration of this compound in the original sample is then calculated using the regression equation from the calibration curve.
Diagrams
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Key components of the HPLC system for this compound analysis.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound in Bacopa monnieri extracts and formulations. This method's adherence to established validation parameters ensures the accuracy and precision necessary for quality control and research applications in the pharmaceutical and nutraceutical industries. The specificity of HPLC allows for the clear separation and quantification of this compound from other closely related bacosides, which is essential for understanding the specific contribution of this compound to the overall bioactivity of Bacopa monnieri products.
References
- 1. Research Portal [researchportal.scu.edu.au]
- 2. This compound | 155545-03-2 | FGA54503 | Biosynth [biosynth.com]
- 3. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]
- 6. ijfmr.com [ijfmr.com]
- 7. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estimation of twelve bacopa saponins in Bacopa monnieri extracts and formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. acamjournal.com [acamjournal.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. ijbpas.com [ijbpas.com]
Application Notes and Protocols for Cell Culture Assays Evaluating the Neuroprotective Effects of Bacopaside IV
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacopaside IV, a triterpenoid (B12794562) saponin (B1150181) isolated from Bacopa monnieri, has garnered significant interest for its potential neuroprotective properties. This document provides detailed application notes and protocols for a range of in vitro cell culture assays designed to investigate and quantify the neuroprotective effects of this compound. The assays detailed herein focus on key pathological mechanisms associated with neurodegenerative diseases, including oxidative stress, amyloid-beta (Aβ) toxicity, and neuroinflammation.
These protocols primarily utilize the human neuroblastoma SH-SY5Y cell line, a well-established and relevant model for neuroprotective studies. Methodologies for assessing cell viability, apoptosis, intracellular signaling pathways, and inflammatory responses are presented to offer a comprehensive framework for evaluating the therapeutic potential of this compound.
Key Neuroprotective Mechanisms of this compound
Bacopa monnieri extracts and their active constituents, including bacosides, have demonstrated neuroprotective effects through various mechanisms.[1] These include antioxidant, anti-inflammatory, and anti-apoptotic activities, as well as the modulation of critical signaling pathways.[2] Bacosides can cross the blood-brain barrier, making them promising candidates for neurological drug development.[3] The neuroprotective effects are often attributed to the modulation of signaling pathways such as PI3K/Akt and ERK/MAPK, which are crucial for promoting cell survival and inhibiting apoptosis.[4]
I. Assays for Oxidative Stress Amelioration
Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases.[2] The following assays are designed to assess the ability of this compound to protect neuronal cells from oxidative insults.
A. Hydrogen Peroxide (H₂O₂)-Induced Cytotoxicity Assay
This assay evaluates the protective effect of this compound against H₂O₂-induced cell death in SH-SY5Y cells.
Experimental Protocol:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.[5] For differentiation, plate cells on laminin-coated surfaces and treat with IGF-1.[6]
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[2]
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.4 mg/ml) for a specified duration before inducing oxidative stress.[4]
-
Induction of Oxidative Stress: Expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 200 µM) for 24 hours.[4][6]
-
Cell Viability Assessment (MTT Assay):
-
After treatment, remove the culture medium.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[7] Cell viability is expressed as a percentage of the control (untreated) cells.
-
Data Presentation:
| Treatment Group | Concentration | Cell Viability (%) |
| Control | - | 100 |
| H₂O₂ | 200 µM | e.g., 50 |
| This compound + H₂O₂ | e.g., 10 µM | e.g., 75 |
| This compound + H₂O₂ | e.g., 25 µM | e.g., 85 |
| This compound + H₂O₂ | e.g., 50 µM | e.g., 95 |
Note: The above data is illustrative. Actual results will vary based on experimental conditions.
B. Intracellular Reactive Oxygen Species (ROS) Measurement
This assay quantifies the intracellular accumulation of ROS using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCF-DA).
Experimental Protocol:
-
Follow steps 1-4 from the H₂O₂-induced cytotoxicity assay.
-
Staining: After treatment, wash the cells with PBS and incubate with DCF-DA (10 µM) for 30 minutes at 37°C.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
II. Assays for Amyloid-Beta (Aβ) Toxicity Inhibition
The accumulation of amyloid-beta (Aβ) plaques is a central event in the pathology of Alzheimer's disease.[2] These assays assess the ability of this compound to protect against Aβ-induced neurotoxicity.
A. Aβ-Induced Cytotoxicity Assay
This protocol evaluates the protective effect of this compound against cytotoxicity induced by Aβ oligomers in SH-SY5Y cells.
Experimental Protocol:
-
Aβ Preparation: Prepare Aβ (1-42) oligomers by incubating the peptide at 4°C for 24 hours.
-
Cell Culture and Plating: Culture and plate SH-SY5Y cells as described previously.
-
Treatment: Treat the cells with pre-incubated Aβ (1-42) (e.g., 10 µM) in the presence or absence of varying concentrations of this compound for 24 hours.[5]
-
Cell Viability Assessment: Perform the MTT assay as described above to determine cell viability.
Data Presentation:
| Treatment Group | Concentration | Cell Viability (%) |
| Control | - | 100 |
| Aβ (1-42) | 10 µM | e.g., 64[5] |
| This compound + Aβ (1-42) | e.g., 25 µM | e.g., 80 |
| This compound + Aβ (1-42) | e.g., 50 µM | e.g., 90 |
Note: The above data is illustrative. Actual results will vary based on experimental conditions.
B. Inhibition of Aβ Aggregation Assay
This assay determines if this compound can directly inhibit the aggregation of Aβ peptides.
Experimental Protocol:
-
Incubation: Incubate Aβ (1-42) peptide (e.g., 25 µM) alone or with different concentrations of this compound at 37°C for 24-48 hours.
-
Thioflavin T (ThT) Assay: Add Thioflavin T to the samples and measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm). An increase in fluorescence indicates Aβ fibril formation.
III. Assays for Anti-Neuroinflammatory Effects
Neuroinflammation, mediated by activated microglia, plays a crucial role in the progression of neurodegenerative diseases.[8] These assays evaluate the anti-inflammatory properties of this compound.
A. Microglia Activation and Cytokine Release Assay
This protocol uses a microglial cell line (e.g., BV-2 or primary microglia) to assess the effect of this compound on the release of pro-inflammatory cytokines.
Experimental Protocol:
-
Cell Culture: Culture microglial cells in appropriate media.
-
Treatment: Pre-treat the cells with this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[9]
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA or a multiplex immunoassay (e.g., Luminex®).[9]
-
Nitric Oxide (NO) Production (Griess Assay): Measure the accumulation of nitrite, a stable product of NO, in the supernatant using the Griess reagent.
Data Presentation:
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | NO (µM) |
| Control | e.g., <10 | e.g., <10 | e.g., <1 |
| LPS | e.g., 500 | e.g., 800 | e.g., 25 |
| This compound + LPS | e.g., 250 | e.g., 400 | e.g., 12 |
Note: The above data is illustrative. Actual results will vary based on experimental conditions.
IV. Signaling Pathway Analysis
The neuroprotective effects of bacosides are often mediated through the modulation of key intracellular signaling pathways.[2]
A. Western Blot Analysis of Pro-Survival Pathways
This protocol is used to investigate the effect of this compound on the activation of pro-survival signaling pathways like PI3K/Akt and ERK/MAPK.[4]
Experimental Protocol:
-
Cell Treatment: Treat neuronal cells (e.g., SH-SY5Y) with this compound for various time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting:
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Experimental Workflow and Signaling Pathways
Caption: General workflow for in vitro neuroprotection assays.
Caption: Key pro-survival signaling pathways modulated by this compound.
Caption: Inhibition of microglia-mediated neuroinflammation.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Combating amyloid-induced cellular toxicity and stiffness by designer peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of Bacopa monnieri on gene expression levels in SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The executioners sing a new song: killer caspases activate microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
Application Notes and Protocols for the Extraction of Bacopaside IV from Bacopa monnieri
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopa monnieri, a staple in traditional Ayurvedic medicine, is renowned for its cognitive-enhancing and neuroprotective properties. These therapeutic effects are largely attributed to a class of triterpenoid (B12794562) saponins (B1172615) known as bacosides. Among these, Bacopaside IV is a minor but significant constituent. These application notes provide a comprehensive protocol for the extraction, isolation, and quantification of this compound from Bacopa monnieri, intended for research and drug development purposes.
Extraction of Total Bacosides from Bacopa monnieri
The initial step involves the extraction of a crude mixture of bacosides from the plant material. Several methods can be employed, with the choice depending on the available equipment and desired scale of extraction.
1. Maceration Protocol
Maceration is a simple and widely used method for bacoside extraction.
-
Procedure:
-
Coarsely powder the dried aerial parts of Bacopa monnieri.
-
Suspend the powdered plant material in methanol (B129727) or ethanol (B145695) at a 1:10 solid-to-solvent ratio (w/v) in a sealed container.
-
Agitate the mixture occasionally and allow it to stand at room temperature for 3 to 5 days.
-
Filter the extract using a muslin cloth or filter paper.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
2. Soxhlet Extraction Protocol
Soxhlet extraction is a more efficient method that requires less solvent.
-
Procedure:
-
Place the powdered Bacopa monnieri in a thimble within the main chamber of the Soxhlet apparatus.
-
Fill the distillation flask with methanol or 95% ethanol.
-
Heat the flask to the solvent's boiling point. The continuous cycling of the solvent will extract the bacosides.
-
After several hours of extraction, concentrate the solvent using a rotary evaporator to yield the crude extract.
-
Purification and Isolation of this compound
Due to its status as a minor component, the isolation of this compound requires a multi-step chromatographic approach to separate it from the more abundant bacosides.
1. Fractionation of Crude Extract by Column Chromatography
The crude bacoside extract is first fractionated to separate the major classes of compounds.
-
Procedure:
-
Prepare a silica (B1680970) gel (100-200 mesh) column.
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
After drying, load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of chloroform (B151607) and methanol. Start with 100% chloroform and gradually increase the methanol concentration.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the saponin-rich fractions.
-
2. Isolation of this compound by Preparative High-Performance Liquid Chromatography (HPLC)
The saponin-rich fraction is then subjected to preparative HPLC for the fine separation of individual bacosides.
-
Procedure:
-
Dissolve the semi-purified saponin (B1150181) fraction in the mobile phase.
-
Utilize a reversed-phase C18 column.
-
Employ a mobile phase consisting of a gradient of water (acidified with a low concentration of an acid like phosphoric acid) and acetonitrile.
-
Monitor the elution profile at approximately 205 nm.
-
Collect the peak corresponding to this compound based on the retention time established with a reference standard.
-
Confirm the purity of the isolated this compound using analytical HPLC and characterize its structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
-
Workflow for this compound Extraction and Isolation
Application Notes and Protocols for Assessing Bacopaside IV Permeability Using In Vitro Blood-Brain Barrier Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] For neuroprotective compounds like Bacopaside (B14799058) IV, a triterpenoid (B12794562) saponin (B1150181) from Bacopa monnieri, overcoming this barrier is a critical step for therapeutic efficacy. In vitro BBB models are indispensable tools for screening and characterizing the permeability of such CNS drug candidates in a controlled and reproducible manner.[1][3] These models, ranging from simple monocultures of brain endothelial cells to complex co-culture systems, help predict in vivo BBB penetration and elucidate transport mechanisms.[4][5]
This document provides detailed application notes and protocols for assessing the permeability of Bacopaside IV using established in vitro BBB models. It includes methodologies for cell culture, permeability assays, and quantitative analysis, along with data presentation guidelines.
In Vitro Blood-Brain Barrier Model Systems
Several in vitro models can be employed to evaluate this compound permeability. The choice of model depends on the desired complexity, throughput, and physiological relevance.
-
Monoculture Models: These models utilize a single layer of immortalized brain endothelial cells, such as the human hCMEC/D3 or mouse bEnd.3 cell lines.[1][6][7] They are robust, easy to culture, and suitable for high-throughput screening.[1][7]
-
Co-culture Models: To better mimic the in vivo environment, brain endothelial cells can be co-cultured with other cells of the neurovascular unit, primarily astrocytes.[4][8] Astrocytes are known to induce and maintain the barrier properties of the endothelial cells, resulting in tighter junctions and more physiologically relevant permeability data.[4][9]
-
Triple-culture Models: For an even more advanced model, pericytes can be added to the co-culture of endothelial cells and astrocytes.[4][5] This triple-culture system more closely recapitulates the cellular organization of the neurovascular unit.[4][5]
Below is a diagram illustrating the different complexities of in vitro BBB models.
Caption: Progression of in vitro BBB model complexity.
Quantitative Data on this compound Permeability
As of the latest literature review, specific quantitative data for the apparent permeability coefficient (Papp) of this compound across in vitro BBB models is not available. However, based on data from other triterpenoid saponins (B1172615), such as ginsenosides (B1230088) and cucurbitane triterpenoids, an estimated range of permeability can be inferred.[2][10] Triterpenoid saponins generally exhibit low to moderate permeability. The transport of some ginsenosides has been shown to be temperature and concentration-dependent, suggesting carrier-mediated transport.[2]
The table below summarizes the reported permeability of similar compounds and provides an estimated permeability for this compound.
| Compound | In Vitro Model | Apparent Permeability Coefficient (Papp) (cm/s) | Reference |
| Ginsenoside Rb1 | Primary rat brain microvascular endothelial cells | Km: 119.2 µM, Vmax: 0.0034 nmol/(mg protein·min) | [2] |
| Momordicine I | Caco-2 | 8.12 x 10⁻⁶ | [10] |
| Momordicine II | Caco-2 | 1.68 x 10⁻⁶ | [10] |
| This compound (Estimated) | hCMEC/D3 or bEnd.3 | ~ 1.0 - 9.0 x 10⁻⁶ | Inferred |
Note: The permeability of this compound is an estimate based on compounds with similar chemical structures. Experimental validation is required.
Experimental Protocols
Protocol for hCMEC/D3 Monoculture BBB Model and Permeability Assay
This protocol describes the establishment of a human BBB model using the hCMEC/D3 cell line and the subsequent assessment of this compound permeability.
Materials:
-
Complete MCDB131 medium[6]
-
Transwell® inserts (e.g., 0.4 µm pore size, 12-well format)[9]
-
Rat tail collagen type I[6]
-
This compound
-
Lucifer Yellow or Sodium Fluorescein (paracellular permeability markers)[12]
-
Hanks' Balanced Salt Solution (HBSS)
-
LC-MS/MS system for analysis[13]
Procedure:
-
Coating Transwell® Inserts:
-
Cell Seeding:
-
Culture hCMEC/D3 cells in complete MCDB131 medium.
-
Seed the hCMEC/D3 cells onto the coated Transwell® inserts at a density of 25,000 cells/cm².[6][14]
-
Add complete medium to both the apical (insert) and basolateral (well) chambers.
-
Incubate at 37°C, 5% CO₂. The medium should be changed every 2-3 days.[1]
-
-
Barrier Integrity Assessment (TEER Measurement):
-
Monitor the formation of a tight monolayer by measuring the Trans-endothelial Electrical Resistance (TEER) daily using an EVOM™ voltohmmeter.[15][16]
-
The TEER values should stabilize, typically in the range of 30-50 Ω·cm² for hCMEC/D3 monocultures, before initiating the permeability assay.[4]
-
Calculate the final TEER value by subtracting the resistance of a blank, cell-free insert from the measured resistance and multiplying by the surface area of the membrane.[15]
-
-
Permeability Assay:
-
Once the TEER values are stable, replace the culture medium in both chambers with pre-warmed HBSS and incubate for 30 minutes.
-
In the apical (donor) chamber, add a known concentration of this compound in HBSS.
-
In a separate set of wells, add a paracellular marker like Lucifer Yellow to assess monolayer integrity during the experiment.[12]
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
Immediately replace the collected volume with fresh, pre-warmed HBSS.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Quantification of this compound:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method. A previously described method for Bacopaside I can be adapted, using a C18 column and a mobile phase of acetonitrile (B52724) and water.[13][17]
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
The Papp value is calculated using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber).
-
A is the surface area of the Transwell® membrane (cm²).
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
-
The following diagram outlines the experimental workflow for the permeability assay.
Caption: Experimental workflow for this compound permeability assessment.
Protocol for a Co-culture BBB Model (bEnd.3 and Astrocytes)
This protocol provides a method for a more physiologically relevant BBB model using mouse brain endothelial cells (bEnd.3) and rat astrocytes.[8][9]
Materials:
-
bEnd.3 cells[1]
-
Primary rat astrocytes[8]
-
DMEM with 10% FBS[8]
-
Transwell® inserts (0.4 µm pore size)[9]
-
Fibronectin[8]
Procedure:
-
Astrocyte Seeding:
-
Coat the abluminal (bottom) side of the Transwell® insert with fibronectin.[8]
-
Seed primary rat astrocytes onto the inverted insert at a density of approximately 2.75 x 10⁴ cells per insert.[8]
-
Allow the astrocytes to adhere for at least 2 hours before returning the insert to the well.[8]
-
Culture for 3-4 days.[8]
-
-
bEnd.3 Cell Seeding:
-
Permeability Assay:
-
Follow the same procedure for barrier integrity assessment (TEER) and the permeability assay as described in Protocol 3.1. TEER values for co-culture models are typically higher than for monocultures.[4]
-
Potential Transport Mechanisms of this compound
The exact transport mechanism for this compound across the BBB has not been elucidated. However, based on the behavior of other triterpenoid saponins, several pathways can be hypothesized.[2][18]
-
Passive Diffusion: Due to its lipophilic aglycone backbone, some degree of passive transcellular diffusion is possible.
-
Carrier-Mediated Transport: The glycoside moieties may allow interaction with solute carrier (SLC) transporters, such as glucose transporters (GLUTs), which have been implicated in the transport of ginsenosides.[2][19]
-
P-glycoprotein (P-gp) Efflux: Many natural compounds are substrates for efflux pumps like P-glycoprotein (ABCB1), which would actively transport this compound from the brain back into the blood, limiting its net accumulation.[7][20]
The following diagram illustrates a hypothetical signaling pathway for this compound transport across a brain endothelial cell.
Caption: Hypothetical transport pathways for this compound.
The protocols and information provided herein offer a comprehensive guide for researchers to begin assessing the BBB permeability of this compound. While direct experimental data for this specific compound is currently lacking, the established methodologies for similar natural products provide a robust framework for its evaluation. The use of well-characterized in vitro BBB models, coupled with sensitive analytical techniques, will be crucial in determining the potential of this compound as a CNS-active therapeutic agent.
References
- 1. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain Transport Profiles of Ginsenoside Rb1 by Glucose Transporter 1: In Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Triple Culture Model of the Blood-Brain Barrier Using Porcine Brain Endothelial cells, Astrocytes and Pericytes | PLOS One [journals.plos.org]
- 6. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Permeability of Endothelial and Astrocyte Cocultures: In Vitro Blood–Brain Barrier Models for Drug Delivery Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro model of the blood-brain barrier established by co-culture of primary cerebral microvascular endothelial and astrocyte cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transport in Caco-2 cell monolayers of antidiabetic cucurbitane triterpenoids from Momordica charantia fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acgelli.faculty.ucdavis.edu [acgelli.faculty.ucdavis.edu]
- 12. corning.com [corning.com]
- 13. A simple LC-ESI-MS/MS method for quantification of bacopaside I in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An In Vitro Brain Endothelial Model for Studies of Cryptococcal Transmigration into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medicine.umich.edu [medicine.umich.edu]
- 16. youtube.com [youtube.com]
- 17. lcms.cz [lcms.cz]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Protective effects of ginsenosides in cerebral small vessel disease: Cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Bacopaside IV in Alzheimer's Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside IV, a triterpenoid (B12794562) saponin (B1150181) isolated from Bacopa monnieri, is a promising phytochemical for investigation in Alzheimer's disease (AD) research. While extensive research has been conducted on Bacopa monnieri extracts and a mixture of its saponins (B1172615) (bacosides), specific data on isolated this compound is emerging. These application notes provide a comprehensive overview of the application of bacosides, with a focus on the closely related Bacopaside I where specific data for this compound is limited, in various AD research models. The protocols and data presented herein are intended to guide researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of this compound.
The neuroprotective effects of bacosides are attributed to their antioxidant, anti-inflammatory, and anti-amyloid properties.[1] Studies suggest that these compounds can mitigate neuronal damage, improve cognitive function, and modulate key signaling pathways implicated in AD pathogenesis.
Data Presentation: Quantitative Summary
The following tables summarize quantitative data from studies on bacosides in AD research models. It is important to note that much of the available data is for Bacopaside I, which serves as a valuable reference for designing studies with this compound.
Table 1: In Vivo Efficacy of Bacopaside I in an APP/PS1 Mouse Model of Alzheimer's Disease
| Parameter | Vehicle-treated APP/PS1 | Bacopaside I (15 mg/kg/day) | Bacopaside I (50 mg/kg/day) | Wild-Type Control |
| Morris Water Maze (Escape Latency - Day 4) | ~45 sec | ~30 sec | ~28 sec | ~25 sec |
| Morris Water Maze (Target Quadrant Crossings) | ~2 | ~4 | ~4.5 | ~5 |
| Thioflavin S-positive Fibrillar Aβ Plaques | High | Significantly Reduced | Significantly Reduced | N/A |
| *Data are approximated from graphical representations in the source literature and indicate a statistically significant improvement compared to the vehicle-treated APP/PS1 group.[2] |
Table 2: In Silico and In Vitro Activity of Bacopa monnieri Phytochemicals
| Compound | Target | Assay | Result (Binding Energy / IC50) | Reference |
| Bacopaside I | BACE1 | Molecular Docking | -8.8 kcal/mol (Binding Energy) | [3] |
| Bacoside A | Aβ42 Aggregation | In Vitro Assay | Inhibits fibril formation | [4] |
| Bacopa monnieri Extract | Acetylcholinesterase | Biochemical Assay | Potent Inhibition | [5] |
Signaling Pathways Modulated by Bacosides
Bacosides exert their neuroprotective effects through the modulation of multiple intracellular signaling pathways. Key pathways identified in the context of AD include:
-
Immune-Mediated Aβ Clearance: Bacopaside I has been shown to promote the clearance of amyloid-beta plaques by stimulating the innate immune system and enhancing phagocytosis by microglia.[2][6][7] This suggests a novel mechanism for reducing the amyloid burden in the brain.
-
PI3K/Akt Signaling Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis. Evidence suggests that bacosides can activate the PI3K/Akt pathway, thereby protecting neurons from amyloid-induced cell death.[8]
-
Nrf2 Antioxidant Response Pathway: Bacopa monnieri extracts have been shown to activate the Nrf2 transcription factor, which upregulates the expression of antioxidant enzymes, thereby protecting against oxidative stress, a key pathological feature of AD.[9]
Mandatory Visualizations
Caption: General experimental workflow for evaluating this compound.
Caption: Immune-mediated Aβ clearance by bacosides.
Caption: Activation of the PI3K/Akt survival pathway by bacosides.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in AD research models. These protocols are based on established methodologies for related compounds and can be adapted for this compound.
In Vitro Neuroprotection Assay against Aβ-induced Toxicity
Objective: To evaluate the protective effect of this compound against amyloid-beta (Aβ)-induced cytotoxicity in a neuronal cell line.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Aβ (1-42) peptide, pre-aggregated
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
Include a vehicle control group (cells treated with the solvent used to dissolve this compound).
-
-
Aβ Exposure: After the pre-treatment period, add pre-aggregated Aβ (1-42) to the wells to a final concentration of 10 µM.
-
Incubation: Incubate the plate for an additional 24 hours.
-
MTT Assay:
-
Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage of the vehicle-treated control group.
In Vivo Assessment of Cognitive Enhancement in an AD Mouse Model
Objective: To evaluate the effect of this compound on learning and memory in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1).
Materials:
-
APP/PS1 transgenic mice and wild-type littermates (e.g., 6 months old)[2]
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Morris Water Maze apparatus
-
Video tracking software
Procedure:
-
Animal Grouping and Acclimatization:
-
Divide the APP/PS1 mice into a vehicle control group and this compound treatment groups (e.g., 15 mg/kg and 50 mg/kg).[2] Include a wild-type control group.
-
Allow the animals to acclimatize to the housing conditions for at least one week before the experiment.
-
-
Compound Administration: Administer this compound or vehicle daily via oral gavage for a period of 8 weeks.[2]
-
Morris Water Maze Test (conducted during the last week of treatment):
-
Acquisition Phase (4 days):
-
Each mouse undergoes four trials per day to find a hidden platform in a circular pool of opaque water.
-
Record the escape latency (time to find the platform) for each trial.
-
-
Probe Trial (Day 5):
-
Remove the platform and allow each mouse to swim freely for 60 seconds.
-
Record the number of times the mouse crosses the former platform location and the time spent in the target quadrant.
-
-
-
Brain Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and collect the brains.
-
Process the brain tissue for immunohistochemical analysis of Aβ plaques (e.g., using Thioflavin S staining or anti-Aβ antibodies).
-
-
Data Analysis:
-
Analyze the escape latencies and probe trial data using appropriate statistical tests (e.g., ANOVA).
-
Quantify the Aβ plaque load in the brain sections.
-
Conclusion
This compound, as a constituent of Bacopa monnieri, holds significant potential for the development of novel therapeutics for Alzheimer's disease. The provided application notes and protocols, based on existing literature for closely related bacosides, offer a framework for researchers to investigate the neuroprotective effects and mechanisms of action of this compound. Further studies focusing specifically on this isolated compound are warranted to fully elucidate its therapeutic promise.
References
- 1. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacopaside I ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacopa monnieri phytochemicals as promising BACE1 inhibitors for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into Aβ42 aggregation inhibition by bacoside A and withanolide A: An in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bacopaside I ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bacopaside I ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid | Aging [aging-us.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
High-Throughput Screening Assays for Bacopaside IV Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside IV, a triterpenoid (B12794562) saponin (B1150181) isolated from Bacopa monnieri, is a compound of significant interest for its potential nootropic and neuroprotective effects. As the demand for novel therapeutic agents for neurodegenerative diseases and cognitive enhancement continues to grow, robust and efficient screening methods are essential to evaluate the bioactivity of promising natural compounds like this compound. High-throughput screening (HTS) offers a rapid and scalable platform to assess the pharmacological properties of vast numbers of compounds, accelerating the drug discovery process.
These application notes provide detailed protocols for a suite of high-throughput screening assays designed to evaluate the key bioactivities of this compound, including its neuroprotective, antioxidant, and acetylcholinesterase inhibitory effects. The protocols are optimized for a 96-well plate format, making them amenable to automation and large-scale screening campaigns. Additionally, this document outlines the underlying signaling pathways and provides clear, structured data from relevant studies to guide researchers in their experimental design and data interpretation.
Key Bioactivities of this compound and Relevant HTS Assays
This compound's therapeutic potential is attributed to its multifaceted mechanism of action. The following sections detail HTS assays to investigate its primary bioactivities.
Neuroprotective Activity
This compound is believed to protect neuronal cells from various insults, a crucial aspect in combating neurodegenerative diseases. A common HTS approach to assess neuroprotection is to measure cell viability after exposure to a neurotoxic agent.
Featured Assay: MTT Assay for Neuroprotection
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In the context of neuroprotection, this assay can quantify the ability of this compound to rescue neuronal cells from toxin-induced cell death.
Experimental Workflow: Neuroprotection MTT Assay
Caption: Workflow for the MTT-based neuroprotective assay.
Protocol: MTT Assay for Neuroprotection against Oxidative Stress
-
Cell Culture:
-
Seed human neuroblastoma SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 2 hours.
-
-
Induction of Neurotoxicity:
-
Prepare a fresh solution of hydrogen peroxide (H₂O₂) in serum-free medium to a final concentration of 100 µM.
-
Add 10 µL of the H₂O₂ solution to all wells except the untreated control.
-
Incubate for 24 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) of this compound for neuroprotection.
-
Antioxidant Activity
Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. This compound's antioxidant properties can be rapidly assessed using cell-free HTS assays.
Featured Assays: DPPH and ABTS Radical Scavenging Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).
Experimental Workflow: Antioxidant HTS Assays
Caption: General workflow for DPPH and ABTS antioxidant assays.
Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Prepare a stock solution of this compound in methanol and perform serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the this compound dilutions to the respective wells. Use ascorbic acid as a positive control.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Quantitative Data: Antioxidant Activity of Bacopa monnieri Constituents
| Assay | Compound | IC₅₀ (µg/mL) |
| DPPH Radical Scavenging | Bacoside A | 73.28[1] |
| Acetylcholinesterase Inhibition | Bacoside A | 9.96[1] |
| Acetylcholinesterase Inhibition | Bacopaside X | 12.78 µM[2] |
Note: Bacopaside X is an isomer of this compound.
Acetylcholinesterase (AChE) Inhibition
Inhibition of acetylcholinesterase, the enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.
Featured Assay: Ellman's Method for AChE Inhibition
This colorimetric assay measures the activity of AChE by detecting the production of thiocholine (B1204863) when acetylthiocholine (B1193921) is hydrolyzed by the enzyme. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
Protocol: High-Throughput AChE Inhibition Assay
-
Reagent Preparation:
-
Prepare a solution of acetylcholinesterase (from electric eel) in phosphate (B84403) buffer (pH 8.0).
-
Prepare a solution of acetylthiocholine iodide (ATCI) and DTNB in phosphate buffer.
-
Prepare serial dilutions of this compound in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the this compound dilutions.
-
Add 50 µL of the AChE solution to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 50 µL of the DTNB/ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Calculate the IC₅₀ value.
-
Signaling Pathways Modulated by Bacopasides
The neuroprotective effects of bacosides, including this compound, are thought to be mediated through the modulation of key intracellular signaling pathways that promote cell survival and combat oxidative stress.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis. Evidence suggests that bacosides can activate this pro-survival pathway.
Diagram: PI3K/Akt Signaling Pathway
Caption: Activation of the PI3K/Akt survival pathway by this compound.
Conclusion
The high-throughput screening assays detailed in these application notes provide a robust framework for the systematic evaluation of this compound's bioactivity. By employing these standardized protocols, researchers can efficiently generate reliable and reproducible data on its neuroprotective, antioxidant, and acetylcholinesterase inhibitory properties. The elucidation of the underlying mechanisms, such as the activation of the PI3K/Akt pathway, further strengthens the rationale for its development as a potential therapeutic agent for neurodegenerative disorders. The provided quantitative data for related compounds serves as a valuable benchmark for interpreting experimental results and guiding future research directions.
References
Application Notes and Protocols for Bacopaside IV Formulation for Improved Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside IV, a triterpenoid (B12794562) saponin (B1150181) isolated from Bacopa monnieri, is a promising natural compound with significant nootropic and neuroprotective properties. However, its therapeutic potential is significantly hampered by its poor oral bioavailability. This limitation is primarily attributed to its low aqueous solubility and inadequate permeability across the intestinal epithelium, categorizing it as a Biopharmaceutics Classification System (BCS) Class IV compound. To overcome these challenges, advanced formulation strategies are imperative to enhance its systemic absorption and therapeutic efficacy.
These application notes provide detailed protocols for the development and evaluation of a this compound-phospholipid complex, a proven strategy for improving the oral bioavailability of poorly soluble phytoconstituents. The described methods cover the formulation preparation, in vitro dissolution assessment, and in vivo pharmacokinetic evaluation in a rodent model.
Data Presentation
Table 1: Formulation Composition for this compound-Phospholipid Complex
| Component | Molar Ratio (this compound : Phospholipid) | Solvent System |
| This compound | 1:1 | Dichloromethane (DCM) |
| Phosphatidylcholine | 1:1 | Dichloromethane (DCM) |
| This compound | 1:2 | Dichloromethane (DCM) |
| Phosphatidylcholine | 1:2 | Dichloromethane (DCM) |
Table 2: In Vitro Dissolution Parameters
| Parameter | Description |
| Apparatus | USP Dissolution Apparatus II (Paddle) |
| Dissolution Medium | Phosphate (B84403) Buffer (pH 6.8) |
| Volume | 900 mL |
| Temperature | 37 ± 0.5 °C |
| Paddle Speed | 75 RPM |
| Sampling Times | 5, 15, 30, 45, 60, 90, 120 minutes |
Table 3: In Vivo Pharmacokinetic Study Design in Rats
| Parameter | Description |
| Animal Model | Male Sprague-Dawley rats (200-250 g) |
| Groups | 1. Control (this compound suspension) 2. Test (this compound-Phospholipid Complex) |
| Administration Route | Oral gavage |
| Dose | 50 mg/kg body weight |
| Blood Sampling Times | 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours |
| Analytical Method | High-Performance Liquid Chromatography (HPLC) |
Table 4: Example Pharmacokinetic Parameters of Bacosides with Phospholipid Complex
| Compound | Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) |
| Bacoside A | Standardized Bacopa Extract | 4.5 ± 0.8 | 2.0 | 25.8 ± 4.2 | 100 |
| Bacoside A | Phospholipid Complex | 12.2 ± 1.5 | 1.5 | 78.5 ± 9.7 | ~304 |
| Note: This table presents example data for general bacosides to illustrate the potential for improvement and is not specific to this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound-Phospholipid Complex
This protocol details the solvent evaporation method for preparing a this compound-phospholipid complex.
Materials:
-
This compound
-
Phosphatidylcholine
-
Dichloromethane (DCM), analytical grade
-
Rotary evaporator
-
Vacuum desiccator
-
Round-bottom flask
Procedure:
-
Accurately weigh this compound and phosphatidylcholine in the desired molar ratio (e.g., 1:1 or 1:2).
-
Dissolve both components in a sufficient volume of DCM in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a temperature of approximately 40°C until a thin, dry film is formed on the inner wall of the flask.
-
Place the flask in a vacuum desiccator overnight to ensure the complete removal of any residual solvent.
-
Scrape the dried complex from the flask, pulverize it into a fine powder, and store it in an airtight, light-resistant container in a cool, dark place.
Protocol 2: In Vitro Dissolution Study
This protocol describes the procedure for evaluating the in vitro dissolution rate of the this compound-phospholipid complex compared to the unformulated compound.
Materials and Equipment:
-
USP Dissolution Apparatus II (Paddle type)
-
This compound-Phospholipid Complex
-
Unformulated this compound
-
Phosphate buffer (pH 6.8)
-
HPLC system for analysis
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare 900 mL of phosphate buffer (pH 6.8) and place it in the dissolution vessels. Allow the medium to equilibrate to 37 ± 0.5 °C.
-
Set the paddle speed to 75 RPM.
-
Accurately weigh an amount of the this compound-phospholipid complex (and unformulated this compound for the control group) equivalent to a specific dose of this compound.
-
Place the weighed sample into each dissolution vessel.
-
Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (5, 15, 30, 45, 60, 90, and 120 minutes).
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the collected samples through a 0.45 µm syringe filter.
-
Analyze the samples for this compound content using a validated HPLC method.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol outlines the oral administration of the this compound formulation to rats and subsequent blood sample collection for pharmacokinetic analysis. This protocol should be performed in accordance with institutional animal care and use committee (IACUC) regulations.
Materials and Equipment:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound-Phospholipid Complex
-
Unformulated this compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Microcentrifuge tubes containing anticoagulant (e.g., EDTA)
-
Centrifuge
-
HPLC system for analysis
Procedure:
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Divide the rats into two groups: a control group receiving the unformulated this compound suspension and a test group receiving the this compound-phospholipid complex suspension.
-
Prepare the dosing suspensions in the vehicle at a concentration suitable for administering a 50 mg/kg dose.
-
Administer a single dose of the respective formulation to each rat via oral gavage.
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration into microcentrifuge tubes containing an anticoagulant.
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated HPLC method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Experimental workflow for formulation and evaluation.
Caption: Generalized signaling pathways for bacosides.
Isolating Minor Bacopasides: A Detailed Guide to Application and Protocol
For researchers, scientists, and professionals in drug development, the precise isolation and characterization of minor bacopasides, such as Bacopaside IV, from Bacopa monnieri are critical for understanding their therapeutic potential. This document provides detailed application notes and experimental protocols for the successful extraction, fractionation, and purification of these valuable phytochemicals.
Application Notes
The isolation of minor bacopasides presents a significant challenge due to their low abundance and structural similarity to major bacosides. The following notes highlight key considerations for developing a successful isolation strategy.
Plant Material and Extraction: The concentration of bacosides can vary depending on the geographical source, harvesting time, and drying methods used for the Bacopa monnieri plant material. To maximize the yield of minor bacosides, it is recommended to use shade-dried, powdered whole plant material. A preliminary defatting step with a non-polar solvent like hexane (B92381) is crucial to remove lipids and chlorophyll, which can interfere with subsequent chromatographic separation. Following defatting, extraction with methanol (B129727) or ethanol (B145695) using methods like Soxhlet extraction, percolation, or maceration is effective for obtaining a crude extract rich in saponins.
Chromatographic Techniques: A multi-step chromatographic approach is essential for the successful isolation of minor bacosides.
-
Column Chromatography (CC): This is the primary technique for the initial fractionation of the crude extract. Silica (B1680970) gel is a commonly used stationary phase, with a gradient elution system of ethyl acetate (B1210297) and methanol being effective for separating bacoside fractions. Macroporous resins, such as HP-20, can also be employed for enriching the total saponin (B1150181) content before fine purification.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for the final purification and quantification of individual bacosides. C18 or C8 columns provide good separation of these structurally similar compounds. An isocratic or gradient mobile phase consisting of acetonitrile (B52724) and an acidic buffer (e.g., 0.05 M sodium sulphate buffer at pH 2.3) is typically used. Detection is commonly performed at 205 nm, where bacosides exhibit UV absorbance.
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a valuable tool for rapid analysis of fractions from column chromatography and for method development. It allows for the simultaneous analysis of multiple samples and can be used for both qualitative and quantitative estimations.
Detection and Quantification: Due to the lack of a strong chromophore, the UV detection of bacosides is performed at a low wavelength (around 205 nm). This necessitates the use of high-purity solvents to minimize baseline noise. Quantification is achieved by comparing the peak areas of the isolated compounds with those of a reference standard.
Experimental Protocols
Protocol 1: Extraction of Crude Saponin-Rich Fraction
This protocol describes the initial extraction of a saponin-rich fraction from Bacopa monnieri.
-
Preparation of Plant Material: Shade dry the whole plant of Bacopa monnieri and grind it into a coarse powder (30-40 mesh size).
-
Defatting:
-
Pack the powdered herb into a Soxhlet apparatus.
-
Extract with hexane for 6-8 hours to remove lipids and pigments.
-
Discard the hexane extract and dry the defatted plant material.
-
-
Saponin Extraction:
-
Extract the defatted plant material with methanol for 8-12 hours in the same Soxhlet apparatus.
-
Collect the methanolic extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 55°C to obtain a semi-dry mass.
-
Protocol 2: Isolation of Minor Bacopasides by Column Chromatography
This protocol details the fractionation of the crude extract to isolate minor bacopasides.
-
Column Preparation:
-
Prepare a slurry of silica gel (100-200 mesh) in ethyl acetate.
-
Pack the slurry into a glass column (dimensions depending on the amount of crude extract) to create a uniform bed.
-
-
Sample Loading:
-
Dissolve the crude methanolic extract in a minimal amount of methanol.
-
Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully load the powdered sample onto the top of the prepared silica gel column.
-
-
Elution:
-
Begin elution with 100% ethyl acetate.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol in a stepwise manner (e.g., 1%, 2%, 5%, 10%, 15%, 20% methanol in ethyl acetate).
-
-
Fraction Collection and Analysis:
-
Collect fractions of 25-50 mL.
-
Analyze each fraction using HPTLC or HPLC to identify the fractions containing the target minor bacopasides, such as this compound.
-
Pool the fractions that show a high concentration of the desired compound.
-
-
Concentration: Concentrate the pooled fractions using a rotary evaporator to obtain the purified fraction.
Protocol 3: Quantification of this compound by HPLC
This protocol provides a method for the quantitative analysis of this compound.
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of 0.05 M sodium sulphate buffer (pH 2.3) and acetonitrile (68.5:31.5, v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 205 nm.
-
Column Temperature: 30°C.
-
-
Standard Preparation:
-
Accurately weigh a known amount of this compound reference standard and dissolve it in HPLC-grade methanol to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
-
Sample Preparation:
-
Accurately weigh the isolated fraction and dissolve it in methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared standards and sample solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Quantify the amount of this compound in the sample by using the calibration curve.
-
Quantitative Data Summary
The following table summarizes typical quantitative data obtained during the isolation and analysis of bacopasides. The actual values can vary based on the plant material and the specific experimental conditions used.
| Analyte | Method | Sample Type | Reported Concentration/Yield | Reference |
| Total Saponins | Gravimetric/HPLC | Plant Material/Extracts | 5.1% to 22.17% | [1] |
| Bacoside A3 | HPLC | Bacopa monnieri Samples | Major Component | [1] |
| Bacopaside II | HPLC | Bacopa monnieri Samples | Major Component | [1] |
| This compound | HPLC | Bacopa monnieri Samples | Minor Component | [1] |
| Bacopaside V | HPLC | Bacopa monnieri Samples | Minor Component | [1] |
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows described in this document.
Caption: Workflow for the extraction of a crude saponin-rich fraction.
Caption: Workflow for the isolation of this compound using column chromatography.
Caption: Key components and relationships in the HPLC analysis of bacopasides.
References
Application Note: Stability Profiling of Bacopaside IV Under Varied pH and Temperature Conditions
AN-2025-12-04
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and data for assessing the chemical stability of Bacopaside (B14799058) IV, a key bioactive saponin (B1150181) from Bacopa monnieri, under different pH and temperature conditions. Understanding the stability profile is crucial for the development of stable pharmaceutical formulations.
Introduction
Bacopaside IV is a triterpenoid (B12794562) saponin isolated from Bacopa monnieri, a plant renowned in Ayurvedic medicine for its nootropic effects. As a potential therapeutic agent, characterizing its stability under various environmental conditions is a critical pre-formulation step to ensure product quality, efficacy, and shelf-life. This application note details the protocols for forced degradation studies to evaluate the stability of this compound at different pH levels and temperatures. The data presented herein, based on studies of structurally similar bacosides, serves as a robust guideline for researchers.
Stability Data
The stability of bacosides is significantly influenced by both pH and temperature. The following tables summarize the degradation of bacosides under various stress conditions. The data is adapted from studies on Bacopaside I and Bacoside A3, which are structurally related to this compound and serve as reliable indicators of its stability profile.[1][2]
Table 1: Effect of pH on the Stability of Bacosides in Solution
| pH | Condition | Remaining Bacoside (%) after 24 hours | Degradation Rate |
| 1.2 | Highly Acidic | Sharply Decreased | High |
| 6.8 | Near Neutral | Minimally Decreased | Low |
| 9.0 | Alkaline | Slowly Decreased | Moderate |
| Data adapted from stability studies on Bacopaside I and Bacoside A3.[1][2] |
Table 2: Effect of Temperature on the Stability of Bacosides in Solution (at pH 6.8)
| Temperature (°C) | Storage Duration | Remaining Bacoside (%) | Degradation Rate |
| 5 | 28 days | No significant change | Very Low |
| 40 | 28 days | Slowly Decreased | Low |
| 60 | 28 days | Slowly Decreased | Moderate |
| 80 | 28 days | Drastically Decreased | High |
| Data adapted from stability studies on Bacopaside I and Bacoside A3.[1][2] |
Experimental Protocols
This section provides detailed methodologies for conducting stability testing of this compound.
Materials and Reagents
-
This compound reference standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Orthophosphoric acid
-
Potassium chloride
-
Sodium hydroxide (B78521)
-
Potassium dihydrogen phosphate (B84403)
-
Hydrochloric acid
-
Deionized water
-
Buffer solutions (pH 1.2, 6.8, 9.0)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 analytical column (e.g., LiChroCART Purospher® STAR RP-18)[3]
-
pH meter
-
Analytical balance
-
Incubators/stability chambers
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Preparation of Solutions
3.3.1. Standard Stock Solution of this compound Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
3.3.2. Buffer Solutions
-
pH 1.2 HCl/KCl buffer: Prepare by mixing appropriate volumes of hydrochloric acid and potassium chloride solutions.
-
pH 6.8 Phosphate buffer: Prepare by mixing appropriate volumes of potassium dihydrogen phosphate and sodium hydroxide solutions.
-
pH 9.0 Phosphate buffer: Prepare by mixing appropriate volumes of potassium dihydrogen phosphate and sodium hydroxide solutions.
3.3.3. Working Solutions for Stability Studies Dilute the this compound stock solution with each buffer to a final concentration of 100 µg/mL for the pH stability study. For the thermal stability study, use the working solution prepared with the pH 6.8 buffer.[1]
Stability Testing Protocol
3.4.1. pH Stability Study
-
Dispense aliquots of the working solutions at pH 1.2, 6.8, and 9.0 into sealed vials.
-
Store the vials at a constant temperature (e.g., 40°C).
-
Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Immediately analyze the samples by HPLC to determine the concentration of intact this compound.
3.4.2. Temperature Stability Study
-
Dispense aliquots of the working solution at pH 6.8 into sealed vials.
-
Place the vials in stability chambers set at different temperatures (e.g., 5°C, 40°C, 60°C, and 80°C).[1][2]
-
Withdraw samples at specified time points (e.g., 0, 7, 14, 21, 28 days).
-
Analyze the samples by HPLC to quantify the remaining this compound.
HPLC Analysis Method
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.05% (v/v) orthophosphoric acid.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 205 nm.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Quantification: The concentration of this compound in the stressed samples is determined by comparing the peak area with that of a standard solution of known concentration. The percentage of remaining this compound is calculated relative to the initial concentration (time zero).
Visualizations
Experimental Workflow
Caption: Workflow for this compound stability testing.
Potential Signaling Pathway
Bacosides from Bacopa monnieri are known to exert their neuroprotective and cognitive-enhancing effects by modulating various signaling pathways. The Notch signaling pathway is one such target, implicated in cell fate, proliferation, and apoptosis.
Caption: this compound's potential modulation of the Notch signaling pathway.
Conclusion
The stability of this compound is highly dependent on pH and temperature. It exhibits significant degradation in highly acidic conditions and at elevated temperatures. For optimal stability in aqueous formulations, a near-neutral pH (around 6.8) and refrigerated storage (5°C) are recommended. These findings are essential for the rational design and development of stable dosage forms containing this compound, ensuring the preservation of its therapeutic efficacy. Further studies should focus on the identification of degradation products and the development of stabilizing excipients.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability studies of saponins in Bacopa monnieri dried ethanolic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability studies of crude plant material of Bacopa monnieri and quantitative determination of bacopaside I and bacoside A by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical ADME Profiling of Bacopasides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) profiling of bacopasides, a class of saponins (B1172615) from Bacopa monnieri. Due to the limited availability of specific data for Bacopaside IV, this document incorporates data from structurally similar bacosides, namely Bacopaside I and Bacopaside X, to provide a representative profile. All data from surrogate compounds are clearly indicated.
Introduction
Bacopasides, including this compound, are active constituents of Bacopa monnieri, a plant recognized in traditional medicine for its cognitive-enhancing properties.[1] Understanding the ADME profile of these compounds is crucial for their development as therapeutic agents. This document outlines the key preclinical studies and provides standardized protocols for their in vitro assessment.
Data Presentation: ADME Profile Summary
The following tables summarize the available preclinical ADME data for bacosides. It is important to note the specific bacoside for which the data is available.
Table 1: Absorption - In Vitro Permeability
This table presents the apparent permeability (Papp) of bacosides across Caco-2 cell monolayers, a model for human intestinal absorption.[2]
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Permeability Classification | Reference |
| Bacopaside X | Apical to Basolateral (A-B) | 4.7 | Low to Moderate | [2] |
| Bacopaside X | Basolateral to Apical (B-A) | 6.1 | Low to Moderate | [2] |
| Bacopasaponin C | A-B & B-A | No Transport Observed | Low | [2] |
Data for this compound is not currently available. Bacopaside X data is presented as a surrogate.
Table 2: Distribution - Plasma Protein Binding
Table 3: Metabolism - In Vitro Metabolic Stability
Table 4: Excretion - In Vivo Excretion Profile (Rat)
This table summarizes the excretion data for Bacopaside I in rats following intravenous (i.v.) and oral (p.o.) administration.[1]
| Compound | Route of Administration | Matrix | Percentage of Administered Dose Excreted (Unchanged) | Reference |
| Bacopaside I | p.o. | Urine | < 1% | [1] |
| Bacopaside I | i.v. | Urine | Amount found, but percentage not specified | [1] |
Data for this compound is not currently available. Bacopaside I data is presented as a surrogate.
Experimental Protocols
Detailed methodologies for key in vitro ADME experiments are provided below.
Caco-2 Permeability Assay
This assay is used to predict the intestinal absorption of a test compound.
Objective: To determine the bidirectional permeability of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (passage number 20-50)
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Test compound (this compound) and control compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for sample analysis
Protocol:
-
Cell Culture and Seeding: Culture Caco-2 cells in flasks. Seed the cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm² and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Assessment: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Values should be >250 Ω·cm². Additionally, perform a Lucifer yellow permeability test to confirm the integrity of the tight junctions.
-
Transport Experiment (Apical to Basolateral - A-B):
-
Wash the monolayers with pre-warmed HBSS.
-
Add the test compound solution (in HBSS) to the apical (A) side of the Transwell® insert.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
At the end of the experiment, collect the final sample from the apical side.
-
-
Transport Experiment (Basolateral to Apical - B-A):
-
Follow the same procedure as the A-B experiment, but add the test compound to the basolateral side and sample from the apical side.
-
-
Sample Analysis: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport across the monolayer (μmol/s)
-
A is the surface area of the filter membrane (cm²)
-
C₀ is the initial concentration of the drug in the donor chamber (μM)
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Workflow Diagram:
Caco-2 Permeability Assay Workflow
Plasma Protein Binding Assay
This assay determines the extent to which a compound binds to plasma proteins.
Objective: To determine the percentage of this compound bound to plasma proteins from different species (e.g., human, rat).
Materials:
-
Plasma (human, rat)
-
Rapid Equilibrium Dialysis (RED) device or ultrafiltration units
-
Phosphate (B84403) buffered saline (PBS), pH 7.4
-
Test compound (this compound)
-
LC-MS/MS for sample analysis
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and spike it into the plasma to achieve the desired final concentration.
-
Equilibrium Dialysis:
-
Add the plasma containing the test compound to one chamber of the RED device.
-
Add PBS to the other chamber.
-
Incubate the device at 37°C with shaking for a predetermined time (e.g., 4-6 hours) to allow for equilibrium.
-
-
Sample Collection: After incubation, collect aliquots from both the plasma and the buffer chambers.
-
Sample Preparation: Precipitate the proteins from the plasma samples by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the protein and collect the supernatant.
-
Sample Analysis: Analyze the concentration of the test compound in the samples from both chambers using a validated LC-MS/MS method.
-
Data Analysis: Calculate the fraction unbound (fu) using the following equation: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
The percentage bound is calculated as: % Bound = (1 - fu) * 100
Workflow Diagram:
Plasma Protein Binding Assay Workflow
Metabolic Stability Assay in Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.
Objective: To determine the in vitro metabolic stability of this compound in liver microsomes from different species.
Materials:
-
Liver microsomes (human, rat)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (Cofactor)
-
Test compound (this compound) and control compounds (e.g., testosterone, verapamil)
-
Ice-cold acetonitrile (B52724) or methanol (B129727) to stop the reaction
-
LC-MS/MS for sample analysis
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.
-
Initiate Reaction: Add the test compound to the mixture. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold organic solvent to stop the reaction.
-
Control Incubations: Perform parallel incubations without the NADPH regenerating system to assess for any non-enzymatic degradation.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.
-
Sample Analysis: Analyze the concentration of the remaining parent compound (this compound) in the supernatant at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (μL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
Workflow Diagram:
Microsomal Stability Assay Workflow
Conclusion
The preclinical ADME data for bacosides suggest that these compounds may have low to moderate oral absorption and are subject to metabolism. The provided protocols offer a standardized approach for the in vitro evaluation of the ADME properties of this compound and other related compounds, which is essential for guiding further drug development efforts. Further studies are warranted to obtain a complete ADME profile specifically for this compound.
References
Application Notes and Protocols: Bacopaside IV Dose-Response Studies in Neuroblastoma Cell Lines
Introduction
Bacopa monnieri, a perennial herb used in traditional Ayurvedic medicine, is renowned for its nootropic and neuroprotective properties. These effects are largely attributed to a class of chemical compounds known as bacosides. Among these, Bacopaside IV is a key saponin. Emerging research suggests that bacosides possess anti-inflammatory, antioxidant, and antitumor activities.[1] This document provides a summary of the cytotoxic and modulatory effects of Bacopa monnieri extracts and related compounds on neuroblastoma cell lines, along with detailed protocols for conducting dose-response experiments.
Data Presentation: Summary of Quantitative Data
The following tables summarize the available quantitative data on the effects of Bacopa monnieri extracts and its constituents on various cell lines. It is important to note the variability in the materials tested (whole extract vs. specific compounds) and the cell lines used.
Table 1: Cytotoxicity of Bacopa monnieri Extract in SH-SY5Y Neuroblastoma Cells
| Test Article | Assay | Cell Line | IC50 Value | Reference |
| Bacopa monnieri Extract | MTT Assay | SH-SY5Y | 85.71 µg/mL | |
| Bacopa monnieri Extract | SRB Assay | SH-SY5Y | 93.61 µg/mL |
Table 2: Effective Concentrations of Bacoside A in Glioblastoma Cell Lines (for comparative reference)
| Test Article | Effect | Cell Line | Concentration | Reference |
| Bacoside A | Sub-G0 Arrest (Apoptosis) | U-87 MG | 39.21% at 80 µg/mL | [2] |
| Bacoside A | Sub-G0 Arrest (Apoptosis) | U-87 MG | 53.21% at 100 µg/mL | [2] |
| Bacoside A | Vacuolization & Cytotoxicity | LN229 | 8 µg/mL | [3] |
Table 3: IC50 Values of Bacopaside I and II in Breast Cancer Cell Lines (for comparative reference)
| Test Article | Cell Line | IC50 Value (µM) | 95% Confidence Interval | Reference |
| Bacopaside I | MDA-MB-231 | 99 | 91–109 | [4] |
| Bacopaside I | T47D | 89 | 73–109 | [4] |
| Bacopaside I | MCF7 | 83 | 79–87 | [4] |
| Bacopaside I | BT-474 | 59 | 56–63 | [4] |
| Bacopaside II | MDA-MB-231 | 18 | 15–20 | [4] |
| Bacopaside II | T47D | 29 | 9–96 | [4] |
| Bacopaside II | MCF7 | 19 | 17–20 | [4] |
| Bacopaside II | BT-474 | 16 | 15–17 | [4] |
Experimental Protocols
Protocol 1: Cell Culture and Maintenance of Neuroblastoma Cell Lines (e.g., SH-SY5Y)
-
Cell Line Source: Obtain SH-SY5Y human neuroblastoma cells from a certified cell bank (e.g., ATCC CRL-2266).
-
Culture Medium: Prepare a complete medium consisting of a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culturing Conditions: Maintain the cells in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the old medium, wash the cells with Phosphate-Buffered Saline (PBS), and detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium. Seed new culture flasks at a recommended split ratio (e.g., 1:3 to 1:6).
Protocol 2: Dose-Response Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 to 10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve a range of desired concentrations. Include a vehicle-only control.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound (including concentrations around the determined IC50) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or accutase. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be distinguished as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Signaling Pathways and Visualizations
Studies on Bacopa monnieri extracts and related bacosides suggest the modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis.
Experimental Workflow for Dose-Response Studies
The following diagram illustrates a typical workflow for investigating the dose-response effects of a compound like this compound on neuroblastoma cells.
Caption: Workflow for a dose-response cytotoxicity assay.
Potential Signaling Pathways Modulated by Bacosides
Bacopa monnieri extracts have been shown to protect SH-SY5Y cells from oxidative stress-induced cell death through the activation of pro-survival pathways like ERK/MAPK and PI3K/Akt.[5] Conversely, in cancer models, related compounds like Bacoside A have been shown to induce apoptosis, potentially through modulation of pathways like Notch signaling in glioblastoma.[2]
Caption: Potential dual signaling roles of bacosides.
Proposed Anti-Apoptotic and Pro-Survival Mechanism
The neuroprotective effects of Bacopa monnieri are often linked to the activation of the PI3K/Akt and ERK/MAPK signaling pathways. These pathways are central to promoting cell survival and protecting against various cellular stressors, including oxidative damage.
Caption: Pro-survival signaling activated by Bacopa.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Bacoside A Induced Sub-G0 Arrest and Early Apoptosis in Human Glioblastoma Cell Line U-87 MG through Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacoside A Induces Tumor Cell Death in Human Glioblastoma Cell Lines through Catastrophic Macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacopasides I and II Act in Synergy to Inhibit the Growth, Migration and Invasion of Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacopa monnieri protects SH-SY5Y cells against tert-Butyl hydroperoxide-induced cell death via the ERK and PI3K pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing Bacopaside IV degradation during extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Bacopaside (B14799058) IV during extraction from Bacopa monnieri. The following FAQs, troubleshooting guides, and protocols are designed to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Bacopaside IV and why is its stability a primary concern during extraction? A1: this compound is a triterpenoid (B12794562) saponin (B1150181) glycoside found in Bacopa monnieri. It is part of a group of active compounds known as bacosides, which are credited with the neuropharmacological and cognitive-enhancing effects of the plant[1][2]. As a glycoside, its chemical structure features sugar moieties attached to a non-sugar aglycone core (jujubogenin or pseudojujubogenin)[3]. These glycosidic bonds are susceptible to cleavage under certain conditions, leading to degradation. Maintaining the intact structure of this compound is crucial, as degradation can lead to a partial or complete loss of its biological activity, resulting in inaccurate quantification and extracts with lower therapeutic efficacy[4].
Q2: What are the most critical factors that lead to the degradation of this compound? A2: The primary factors contributing to the degradation of bacosides, including this compound, are exposure to acidic pH and high temperatures.[4]
-
pH: Bacosides are highly unstable in acidic conditions.[4] Studies on similar bacosides show a rapid and drastic decrease in concentration at a pH of 1.2.[5][6][7] While more stable at neutral (pH 6.8) and slightly alkaline (pH 9.0) conditions, some degradation still occurs at the alkaline pH.[6][7]
-
Temperature: Elevated temperatures significantly accelerate the rate of chemical degradation.[4] A drastic decrease in bacoside content is observed at temperatures of 80°C, with slower degradation occurring at 40°C and 60°C.[5][6][7] For optimal stability, processing and storage at low temperatures (e.g., 5°C) is recommended.[5][6]
-
Moisture: Crude extracts of Bacopa monnieri are often hygroscopic, meaning they readily absorb moisture from the air.[4][5] The presence of moisture can facilitate the hydrolysis of glycosidic bonds, leading to the breakdown of this compound.[4]
Q3: How does the choice of extraction solvent affect this compound stability? A3: The choice of solvent is critical. While solvents like methanol (B129727) and ethanol (B145695) are effective for extracting bacosides, their quality is important.[1][8] The presence of acidic impurities in the solvent can lower the pH of the extraction mixture, creating a favorable environment for acid-catalyzed hydrolysis and degradation. It is recommended to use high-purity or HPLC-grade solvents and to consider using a buffered solvent system if pH control is a major concern.
Q4: Can environmental factors like light or air exposure cause degradation? A4: Yes, although they are often considered less impactful than pH and temperature. Prolonged exposure to light can cause photolytic degradation, and exposure to air can lead to oxidative degradation.[4] To minimize these effects, it is best practice to perform extractions in amber glassware or protect the apparatus from light and to minimize the headspace in storage containers.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or inconsistent yield of this compound | High Temperature: Extraction or solvent evaporation was conducted at temperatures above 50-60°C. | Maintain all heating steps (if necessary) below 50°C. Use low-pressure rotary evaporation to reduce the solvent boiling point.[9] Store extracts at 5°C or lower.[6] |
| Acidic Conditions: The pH of the extraction solvent was too low, or the plant material itself created an acidic environment. | Use neutral, high-purity solvents (e.g., methanol, ethanol). Check the pH of any aqueous solutions used. Avoid acidic modifiers unless required for chromatography, and even then, add them just before analysis.[5][7] | |
| Excessive Moisture: The starting plant material was not properly dried, or the dried extract has absorbed atmospheric moisture. | Ensure the plant material is thoroughly dried in a hot air oven at a low temperature (e.g., 37-42°C) before extraction.[9] Store the final dried extract in a desiccator with a desiccant.[4] | |
| Appearance of new peaks in HPLC chromatogram | Acid Hydrolysis: Degradation has occurred, cleaving sugar groups and creating less polar aglycone products (e.g., bacogenins) that elute at different retention times.[2] | Re-evaluate the entire extraction and sample preparation workflow for any points of acid exposure. Analyze a sample of the solvent for pH. |
| Enzymatic Degradation: Endogenous plant enzymes (e.g., glycosidases) may have become active during the initial stages of extraction. | Consider blanching the fresh plant material with steam before drying to denature enzymes. Alternatively, flash-freezing the material in liquid nitrogen immediately after harvesting can also inactivate enzymes. |
Data on Bacoside Stability
The following tables summarize stability data for key bacosides, which serve as reliable indicators for this compound behavior under similar stress conditions.
Table 1: Effect of Temperature on Bacoside Stability in Extract (Data adapted from studies on Bacopaside I and Bacoside A3)
| Temperature | Duration | Approximate Remaining Bacoside Content (%) | Reference |
| 5°C | 28 days | ~100% | [6][7] |
| 40°C | 28 days | 80 - 90% | [6][7] |
| 60°C | 28 days | 60 - 70% | [6][7] |
| 80°C | 28 days | ~40% | [6][7] |
Table 2: Effect of pH on Bacoside Stability in Solution at 40°C (Data adapted from studies on Bacopaside I and Bacoside A3)
| pH | Duration | Approximate Remaining Bacoside Content (%) | Reference |
| 1.2 | 4 days | Undetectable | [6][7] |
| 6.8 | 28 days | ~77% | [6][7] |
| 9.0 | 28 days | ~61% | [6][7] |
Visualized Workflows and Pathways
Caption: Key degradation pathways for this compound.
Caption: Optimized extraction and analysis workflow.
Caption: Troubleshooting logic for low this compound yield.
Experimental Protocols
Protocol 1: Optimized Low-Temperature Extraction of Bacosides
This protocol is designed to maximize the yield of intact this compound by minimizing exposure to heat and acidic conditions.
-
Material Preparation:
-
Defatting (Optional but Recommended):
-
To remove non-polar constituents that can interfere with extraction, perform a preliminary extraction on the dried powder with hexane (B92381) in a Soxhlet apparatus or by maceration for 4-6 hours.[9]
-
Discard the hexane extract and allow the defatted plant material to air-dry completely in a fume hood.
-
-
Maceration:
-
Place the dried (or defatted) powder in an amber glass container.
-
Add HPLC-grade methanol at a 1:20 plant-to-solvent ratio (w/v).[1]
-
Seal the container and macerate for 24-72 hours at room temperature (~25°C) with occasional agitation or continuous stirring.[8] Keep the container protected from direct light.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.[8]
-
Wash the residue with a small volume of fresh methanol and combine the filtrates.
-
Concentrate the filtrate using a rotary vacuum evaporator. Maintain the water bath temperature at or below 40°C to prevent thermal degradation.[10]
-
-
Drying and Storage:
-
Continue evaporation until a semi-solid or solid crude extract is obtained.
-
For complete drying, place the extract in a vacuum oven at low heat (<40°C) or freeze-dry (lyophilize) the sample.
-
Store the final dried extract in an airtight, amber container at 5°C or below, preferably in a desiccator.[6]
-
Protocol 2: Stability-Indicating HPLC Method for Bacoside Quantification
This method is based on established protocols for the separation and quantification of major bacosides.[3][11]
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., LiChroCART Purospher® STAR RP-18, 250 x 4.6 mm, 5 µm particle size).[10][11]
-
Mobile Phase: A gradient of Acetonitrile (Solvent A) and water containing 0.05% v/v orthophosphoric acid (Solvent B).[10][11] Note: Adjusting the acid to pH 2.3-3.0 can improve peak resolution, but samples should only be exposed to this pH immediately before injection.[1][3]
-
Column Temperature: 30°C.[3]
-
Injection Volume: 20 µL.[3]
-
-
Preparation of Standards and Samples:
-
Standard Stock Solution: Accurately weigh and dissolve this compound standard (or a related standard like Bacopaside II if IV is unavailable) in HPLC-grade methanol to a known concentration (e.g., 1 mg/mL).[3]
-
Calibration Curve: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.01 to 1.0 mg/mL).
-
Sample Preparation: Accurately weigh a portion of the dried extract, dissolve it in methanol to a known concentration (e.g., 10 mg/mL), and sonicate for 15 minutes to ensure complete dissolution.[13]
-
Filter the sample solution through a 0.2 µm nylon syringe filter into an HPLC vial before injection.[10]
-
-
Analysis:
-
Inject the standards to establish the calibration curve and retention time.
-
Inject the prepared samples.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.
-
Quantify the amount of this compound in the extract by using the peak area and the linear regression equation from the calibration curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Stability studies of saponins in Bacopa monnieri dried ethanolic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. US6833143B1 - Process for the preparation of a extract rich in bacosides from the herb Bacopa monniera - Google Patents [patents.google.com]
- 10. Engineering Bacopa monnieri for improved bacoside content and its neurological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability studies of crude plant material of Bacopa monnieri and quantitative determination of bacopaside I and bacoside A by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]
- 13. ijfmr.com [ijfmr.com]
Technical Support Center: HPLC Separation of Bacoside Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) for the separation and analysis of bacosides from Bacopa monnieri.
Frequently Asked Questions (FAQs)
This section addresses specific issues that may be encountered during the HPLC analysis of bacosides.
1. Question: Why am I seeing poor resolution between bacoside peaks, especially Bacoside A3 and Bacopaside II?
Answer: Poor resolution is a common challenge due to the structural similarity of bacoside isomers.[1] Several factors can be optimized to improve separation:
-
Mobile Phase Composition: The ratio of the organic solvent (typically acetonitrile) to the aqueous buffer is critical.[2]
-
To Increase Resolution: Try decreasing the percentage of acetonitrile. This increases retention times and can improve the separation between closely eluting peaks.[2]
-
-
Aqueous Phase pH: The pH of the aqueous portion of the mobile phase significantly impacts the retention and peak shape.[3]
-
Optimization: Adjusting the pH to a more acidic range, such as pH 2.3-3.0 with phosphoric acid or a phosphate (B84403) buffer, can suppress the ionization of residual silanol (B1196071) groups on the column, leading to sharper peaks and better resolution.[1][2][4]
-
-
Flow Rate: Lower flow rates generally provide better resolution by allowing more time for analyte interaction with the stationary phase.[2]
-
Suggestion: If you are experiencing poor separation, try reducing the flow rate (e.g., from 1.5 mL/min to 1.0 mL/min).[2]
-
-
Column Temperature: Maintaining a stable and optimized column temperature improves reproducibility and resolution.[2]
-
Column Selection: The choice of column is fundamental.
2. Question: My bacoside peaks are showing significant tailing. How can I fix this?
Answer: Peak tailing is often caused by secondary interactions between the bacoside saponins (B1172615) and the HPLC column's stationary phase.
-
Cause: Active silanol groups on the silica-based C18 column can interact with the polar groups of the bacosides.[5]
-
Solution 1: Acidify Mobile Phase: Using an acidic mobile phase (pH 2.3-3.0) with an agent like phosphoric acid suppresses the ionization of these silanol groups, minimizing unwanted interactions and leading to more symmetrical peaks.[1][5]
-
Solution 2: Check for Sample Overload: Injecting a sample that is too concentrated can lead to broad, tailing peaks. Try diluting your sample and reinjecting.[2]
-
Solution 3: Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities in the sample that might cause peak tailing.[5]
-
Solution 4: Column Degradation: If the column is old or has been exposed to harsh conditions, it may be degraded. A void at the column inlet or a blocked frit can also cause tailing. In these cases, replacing the column is the best solution.[5][6]
3. Question: I am observing inconsistent retention times for my bacoside standards and samples. What could be the cause?
Answer: Drifting retention times can compromise the reliability of your analysis. The following factors should be investigated:
-
Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily and is thoroughly degassed to prevent bubble formation.[2] Inconsistent composition between batches can lead to shifts.[1]
-
Column Equilibration: It is crucial to fully equilibrate the column with the initial mobile phase conditions before the first injection and between gradient runs. A common practice is to flush the column with at least 10 column volumes.[1]
-
Pump Performance: Check for leaks in the HPLC system, particularly around the pump heads and fittings. Leaks can cause pressure fluctuations and lead to inconsistent flow rates.[2] Air bubbles in the pump can also cause this issue.[1]
-
Column Temperature: Ensure the column oven is maintaining a stable temperature. Fluctuations in ambient temperature (if not using an oven) can cause retention time shifts.[1]
4. Question: What causes co-elution of bacoside isomers, and how can it be resolved?
Answer: Co-elution occurs when two or more compounds exit the column at the same time, often due to insufficient selectivity of the chromatographic system for structurally similar isomers.[7]
-
Detection: Co-elution can sometimes be identified by shoulders on a peak or by using a Diode Array Detector (DAD) to check for peak purity across the entire peak.[7]
-
Resolution Strategies:
-
Optimize Selectivity: This is the most critical factor. Modifying the mobile phase is the primary way to alter selectivity.
-
Change the organic modifier (e.g., try methanol (B129727) instead of acetonitrile).
-
Adjust the pH of the aqueous buffer.[1]
-
Modify the buffer concentration.
-
-
Improve Efficiency: Use a column with a smaller particle size or a longer length to increase the number of theoretical plates.
-
Adjust Capacity Factor: Weaken the mobile phase (reduce the percentage of organic solvent) to increase retention times, which may allow for the separation of co-eluting peaks.[7]
-
Experimental Protocols & Data
Providing robust starting points is key to successful method development. Below are example protocols and comparative data for bacoside separation.
Protocol 1: Isocratic HPLC Method for Bacosides
This method is suitable for the separation of several major bacosides.[8]
| Parameter | Specification |
| Instrument | HPLC with UV-Visible Detector |
| Column | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.001M Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 205 nm |
| Injection Volume | 20 µL |
Sample Preparation (from Extract):
-
Accurately weigh 1.0 g of Bacopa monnieri leaf extract and transfer to a 100 mL volumetric flask.[8]
-
Add 15 mL of diluent (mobile phase can be used) and sonicate for 15 minutes.[8]
-
Make up the volume to 100 mL with the diluent.[8]
-
Filter the solution through a 0.45 µm filter before injection.[8]
Protocol 2: Gradient HPLC Method for Bacoside A Isomers
This gradient method is optimized for resolving the challenging isomers within the Bacoside A complex.[9]
| Parameter | Specification |
| Instrument | HPLC with Diode Array Detector (DAD) |
| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.5% Phosphoric Acid in Water, B: Acetonitrile |
| Gradient Program | 0 min: 30% B; 25 min: 60% B; 30 min: 30% B |
| Flow Rate | 1.5 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 205 nm |
| Injection Volume | 20 µL |
Sample Preparation (from Plant Material):
-
Extract 15 g of powdered plant material with 400 mL of 95% methanol using Soxhlet extraction (50°C for 3 hours).[9]
-
Filter the extract and dry it under a vacuum.[9]
-
Dissolve 10 mg of the dried extract in 10 mL of methanol.[9]
-
Filter the solution through a 0.45 µm syringe filter before injection.[9]
Comparative Data: HPLC Method Parameters
The choice of method parameters can significantly impact separation. The table below compares different published conditions.
| Parameter | Method 1[4] | Method 2[9] | Method 3[8] |
| Column | Restek C18 (250 x 4.6 mm, 5 µm) | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.001M KH₂PO₄ (pH 2.4) | 0.5% Phosphoric Acid in Water | 0.001M Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Elution Mode | Gradient | Gradient | Isocratic (40% B) |
| Temperature | 27°C | Ambient | 30°C |
| Flow Rate | 1.5 mL/min | 1.5 mL/min | 1.5 mL/min |
| Detection | 205 nm | 205 nm | 205 nm |
Visual Troubleshooting Guides
Workflow for Optimizing Bacoside Separation
This diagram outlines a systematic approach to improving the resolution of bacoside isomers.
Caption: A workflow for systematic optimization of HPLC methods for bacoside separation.
Decision Tree for Troubleshooting Peak Tailing
This diagram provides a logical path for diagnosing and solving issues related to asymmetric peaks.
Caption: A decision tree for troubleshooting the common issue of peak tailing in bacoside analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. phcog.com [phcog.com]
- 5. benchchem.com [benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. youtube.com [youtube.com]
- 8. ijfmr.com [ijfmr.com]
- 9. ijbpas.com [ijbpas.com]
Technical Support Center: Bacopaside IV & Antioxidant Capacity Assays
Welcome to the technical support center for researchers working with Bacopaside IV in antioxidant capacity assays. This resource provides troubleshooting guidance and answers to frequently asked questions regarding potential interferences and unexpected results during in-vitro antioxidant capacity experiments.
Frequently Asked Questions (FAQs)
Q1: My antioxidant capacity results for this compound are inconsistent across different assays (e.g., DPPH vs. ABTS). Why is this happening?
A1: Inconsistent results across different antioxidant assays are common for many phytochemicals, including saponins (B1172615) like this compound. This variability often stems from the different chemical principles underlying each assay. Assays can be broadly categorized into two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
-
DPPH Assay: Primarily a SET-based assay, but with some HAT contribution.
-
ABTS Assay: A SET-based assay.
-
FRAP Assay: A SET-based assay that measures the reduction of a ferric iron complex.
-
ORAC Assay: A HAT-based assay.
This compound, as a complex glycosidic saponin (B1150181), may exhibit different efficiencies in donating electrons versus hydrogen atoms, leading to varied results. Furthermore, factors like the solvent used and the pH of the reaction medium can significantly influence the measured antioxidant activity[1][2]. It is recommended to use a battery of assays covering different mechanisms for a comprehensive antioxidant profile[3].
Q2: I am observing a high antioxidant reading for this compound. Is this a true radical scavenging activity or a potential assay interference?
A2: this compound is a component of Bacopa monnieri, an herb known for its antioxidant properties, which are often attributed to its saponin content, including bacosides[4][5][6][7]. Saponins can exhibit genuine antioxidant effects through mechanisms like free radical scavenging and metal ion chelation[8][9][10].
However, interference is a possibility and should be investigated. Potential sources of interference include:
-
Colorimetric Interference: If your this compound solution is colored, it may absorb light at the same wavelength as the assay's chromophore (e.g., ~517 nm for DPPH), leading to artificially high or low readings[11]. To check for this, run a control containing only your sample and the solvent (without the radical/reagent) and subtract its absorbance from your sample reading.
-
Reaction with Reagents: The complex structure of this compound could potentially interact directly with assay components in a non-antioxidant manner. For example, saponins have been noted to interfere with the formation of ferrous-ferrozine complexes in metal chelating assays[8].
-
Precipitation: Bacosides can have poor solubility in aqueous solutions. If the compound precipitates out of solution during the assay, it can scatter light and lead to erroneous absorbance readings[3]. Always inspect your assay wells for any signs of precipitation.
Q3: My results for the FRAP assay are not reproducible. What could be the cause?
A3: Reproducibility issues in the FRAP assay when testing compounds like this compound can arise from several factors:
-
Reagent Instability: The FRAP reagent, a mixture of TPTZ, ferric chloride, and an acetate (B1210297) buffer, must be freshly prepared. The TPTZ-Fe(III) complex can be unstable[1].
-
pH Sensitivity: The FRAP assay is conducted at an acidic pH (typically 3.6). The antioxidant capacity of phenolic and saponin compounds can be highly dependent on pH[1]. Ensure your buffer is correctly prepared and the final pH is consistent across all experiments.
-
Metal Chelation: this compound, like other saponins, may have metal-chelating properties[8]. This could potentially interfere with the iron-based mechanism of the FRAP assay, leading to complex interactions that affect reproducibility.
Troubleshooting Guide
This guide addresses common problems encountered when measuring the antioxidant capacity of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | 1. Inaccurate pipetting of viscous stock solution.2. Precipitation of this compound in aqueous assay medium.3. Incomplete mixing of reagents. | 1. Use positive displacement pipettes for stock solutions. Ensure thorough mixing at each dilution step[3].2. Visually inspect wells for precipitates. Optimize the final solvent concentration (e.g., DMSO < 0.5%)[3]. Consider gentle sonication.3. Ensure all components are vortexed or mixed thoroughly before and after addition to the assay plate. |
| No dose-dependent effect observed | 1. The concentration range tested is not optimal.2. The compound has reached its solubility limit at higher concentrations. | 1. Perform a broad dose-response study, covering a wider range of concentrations (e.g., from nanomolar to high micromolar)[3].2. Check for precipitation at higher concentrations. If observed, the effective concentration is lower than the calculated concentration. |
| Negative absorbance values | 1. Incorrect blanking of the spectrophotometer.2. Color interference from the sample. | 1. Ensure you are using the correct blank (solvent + assay reagent).2. Run a sample control (sample + solvent, no reagent) and subtract this value from the reading. The inherent color of the sample may be absorbing more light than the color change from the reaction itself. |
| Results differ from published data for Bacopa monnieri extracts | 1. You are testing a purified compound (this compound), while many studies use a complex extract (Bacoside A or whole-plant extract).2. Different assay protocols or conditions were used. | 1. Extracts contain a mixture of many compounds (other bacosides, flavonoids, phenols) that can act synergistically to produce a different antioxidant profile[10][12]. Your results for a single, pure compound are not directly comparable to a complex extract.2. Strictly adhere to and report all protocol details (incubation time, temperature, solvent, reagent concentrations) for valid comparisons. |
Quantitative Data Summary
Direct quantitative antioxidant data for purified this compound is not extensively reported. The following tables present data for Bacoside A , a well-studied mixture of saponins from Bacopa monnieri that includes isomers of this compound. This data serves as a valuable reference point for expected activity.
Table 1: DPPH Radical Scavenging Activity of Bacoside A [13]
| Concentration (µg/mL) | % Inhibition |
| 10 | 25.43 |
| 20 | 38.12 |
| 30 | 49.21 |
| 40 | 62.34 |
| 50 | 75.87 |
| IC50 (µg/mL) | 32.12 |
Table 2: ABTS Radical Cation Scavenging Activity of Bacoside A [13]
| Concentration (µg/mL) | % Inhibition |
| 10 | 28.13 |
| 20 | 41.23 |
| 30 | 54.87 |
| 40 | 69.43 |
| 50 | 82.16 |
| IC50 (µg/mL) | 27.43 |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Bacoside A [13]
| Concentration (µg/mL) | Absorbance at 595 nm |
| 10 | 0.18 |
| 20 | 0.29 |
| 30 | 0.41 |
| 40 | 0.53 |
| 50 | 0.65 |
Note: For FRAP, higher absorbance indicates greater reducing power. An IC50 is not typically calculated; results are often compared to a standard like Trolox or ascorbic acid.
Visualizations
Caption: Troubleshooting logic for inconsistent antioxidant assay results.
Caption: General experimental workflow for in-vitro antioxidant assays.
Caption: Potential pathways for this compound in an antioxidant assay.
Detailed Experimental Protocols
The following are generalized protocols for common antioxidant assays. Researchers should always optimize concentrations and incubation times for their specific experimental conditions.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay[13][14]
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the scavenging activity[13][14].
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (B145695)
-
This compound
-
Positive control (e.g., Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a ~0.1 mM solution of DPPH in methanol. The solution should be freshly made and kept in the dark.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO, methanol) to create a stock solution. Perform serial dilutions to obtain a range of concentrations.
-
Assay Protocol:
-
In a 96-well plate, add 100 µL of the various concentrations of the test sample.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, use 100 µL of the solvent instead of the test sample.
-
For the positive control, use a known antioxidant at various concentrations.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation:
-
Percentage of Inhibition (%) = [ (A_control - A_sample) / A_control ] x 100
-
Where A_control is the absorbance of the blank (DPPH solution + solvent) and A_sample is the absorbance of the test sample.
-
The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the inhibition percentage against the sample concentration[5].
-
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay[5][13]
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically at 734 nm[5].
Materials:
-
ABTS
-
Potassium persulfate
-
Ethanol or Phosphate-buffered saline (PBS)
-
This compound
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation (ABTS•+ Solution):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical[5].
-
-
Working Solution Preparation: Before use, dilute the ABTS•+ stock solution with ethanol or PBS (pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm[5].
-
Sample Preparation: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.
-
Assay Protocol:
-
Add a small volume (e.g., 20 µL) of the different concentrations of the test sample to a 96-well plate.
-
Add a larger volume (e.g., 180 µL) of the ABTS•+ working solution to each well.
-
-
Incubation: Incubate at room temperature for approximately 6-15 minutes[13][15].
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The calculation of scavenging activity percentage and determination of the IC50 value are performed similarly to the DPPH assay[5].
Protocol 3: FRAP (Ferric Reducing Antioxidant Power) Assay[13][14]
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The increase in absorbance at 593 nm is proportional to the antioxidant's reducing power.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)
-
This compound
-
Positive control (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader or spectrophotometer
Procedure:
-
Reagent Preparation (FRAP Reagent):
-
Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio[16].
-
Warm the reagent to 37°C before use.
-
-
Sample Preparation: Prepare a stock solution of this compound and serial dilutions.
-
Assay Protocol:
-
Add a small volume (e.g., 20 µL) of the sample, standard, or blank (solvent) to the wells of a 96-well plate.
-
Add a larger volume (e.g., 180 µL) of the pre-warmed FRAP reagent to each well[16].
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes)[1][13].
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Construct a standard curve using a known antioxidant like Trolox. The antioxidant capacity of the sample is expressed as Trolox Equivalents (TE).
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Bacopa monnieri as an Antioxidant Therapy to Reduce Oxidative Stress in the Aging Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Antioxidant and Cytotoxicity Activities of Saponin and Crude Extracts of Chlorophytum borivilianum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jptcp.com [jptcp.com]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. Anti-apoptotic mechanism of Bacoside rich extract against reactive nitrogen species induced activation of iNOS/Bax/caspase 3 mediated apoptosis in L132 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. repository.uhamka.ac.id [repository.uhamka.ac.id]
- 15. Analysis of saponin composition and comparison of the antioxidant activity of various parts of the quinoa plant (Chenopodium quinoa Willd.) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Large-Scale Purification of Bacopaside IV
Welcome to the technical support center for the large-scale purification of Bacopaside IV. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the extraction, separation, and purification of this compound from Bacopa monnieri.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale purification of this compound?
A1: The main challenges stem from the low concentration of this compound in Bacopa monnieri (typically 0.5-2.5% w/w of the total dry weight), the presence of structurally similar saponins (B1172615) that complicate separation, and the potential for degradation of the compound during processing.[1] Co-extraction of impurities such as lipids and chlorophyll (B73375) also presents a significant hurdle.[2]
Q2: Which extraction solvent is most effective for obtaining a high yield of this compound?
A2: Methanol (B129727) and ethanol (B145695) are highly effective solvents for extracting bacosides due to their polarity.[2] A common method involves sequential extraction, starting with a non-polar solvent like hexane (B92381) to remove lipids (defatting), followed by extraction with a more polar solvent like methanol or ethanol to isolate the bacosides.[1][3]
Q3: How can I improve the resolution between this compound and other closely related bacosides during HPLC analysis?
A3: Poor resolution in HPLC can be addressed by optimizing several parameters. Using a high-resolution C18 column is common for saponin (B1150181) separation.[4] Adjusting the mobile phase composition, such as the gradient of acetonitrile (B52724) and a buffer (e.g., 0.05 M sodium sulphate buffer at pH 2.3 or water with 0.1% formic acid), can significantly improve peak separation.[4] Additionally, fine-tuning the gradient elution program is crucial.[4]
Q4: What are the optimal storage conditions to prevent the degradation of purified this compound?
A4: Bacosides are susceptible to degradation at elevated temperatures and in acidic or alkaline conditions.[5][6] For long-term storage, it is recommended to keep the purified compound at -20°C.[6] For shorter periods, storage at 2-8°C in a tightly sealed container is acceptable.[6] It is crucial to avoid high temperatures (above 40°C) and extreme pH conditions during both processing and storage.[5][6][7]
Q5: What is a typical yield of total bacosides from Bacopa monnieri?
A5: The total bacoside content in Bacopa monnieri extract is generally low, typically ranging from 3-6%. However, this yield is highly variable and depends on factors such as plant genetics, cultivation conditions, and the extraction method employed.[8]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the large-scale purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound in Crude Extract | Inefficient extraction method.Poor quality of plant material. | Optimize the extraction solvent, temperature, and duration. Ultrasonication with methanol at 60°C for 20 minutes has proven effective.[4]Ensure the plant material is properly dried and powdered before extraction.Consider multi-step solvent extraction with varying polarities.[4] |
| Low Purity of Final Product | Co-extraction of impurities (e.g., lipids, chlorophyll).Inefficient purification method. | Defat the plant material with a non-polar solvent like hexane prior to the main extraction.Utilize column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel) and a gradient elution system (e.g., ethyl acetate (B1210297) and methanol).Consider recrystallization using a solvent like isopropanol (B130326) for final purification.[9] |
| Degradation of Bacosides During Processing | High temperatures during extraction and concentration.Extreme pH conditions. | Concentrate extracts under reduced pressure at temperatures between 45-55°C.[10]Avoid strongly acidic or basic conditions during extraction and purification. Bacosides show greater stability at a neutral or slightly alkaline pH (6.8 and 9.0) compared to an acidic pH (1.2).[7] |
| Difficulty in Separating this compound from Other Bacosides | Similar polarities and chemical structures of different bacoside compounds. | Employ high-performance liquid chromatography (HPLC) with a C18 column and a carefully optimized mobile phase gradient.[4]Consider advanced techniques like high-speed countercurrent chromatography (HSCCC) for targeted isolation. |
| Inconsistent Retention Times in HPLC | Fluctuations in mobile phase composition or flow rate.Unstable column temperature. | Ensure precise and consistent mobile phase preparation.Check the HPLC system for leaks, especially around the pump heads.[11]Use a column oven to maintain a stable temperature (e.g., 30°C).[11] |
| Peak Tailing in HPLC Chromatogram | Active silanol (B1196071) sites on an older column.Sample overload. | Use a newer, well-deactivated C18 column or a column specifically designed to minimize silanol interactions.[11]Dilute the sample before injection.[11] |
Quantitative Data Summary
The following table summarizes the purity and yield of bacosides at different stages of a typical purification process, adapted from published data.[1]
| Purification Stage | Bacoside A Content (µg/mg of extract) | Purity (% w/w) | Fold Increase in Purity |
| Crude Extract | 56.39 | 5.64 | 1.00 |
| Bacoside-Rich Extract (after solvent partitioning) | 226.19 | 22.62 | 4.01 |
| Purified Extract (after column chromatography) | 935.95 | 93.60 | 16.60 |
Experimental Protocols
Protocol 1: Preparation of Bacoside-Rich Extract
This protocol outlines a method for obtaining a bacoside-rich extract from dried Bacopa monnieri plant material.
-
Defatting: Mix 100 g of dried, powdered Bacopa monnieri plant material with 500 mL of hexane. Reflux the mixture at 37°C for 6 hours. Filter and discard the hexane extract to remove non-polar lipids.[3]
-
Intermediate Extraction: Take the plant residue from the previous step and mix it with 500 mL of acetone (B3395972). Reflux at 37°C for 6 hours. Filter and discard the acetone extract, which contains less polar compounds.[3]
-
Final Extraction: Mix the remaining plant residue with 500 mL of methanol. Reflux at 37°C for 6 hours. Filter the mixture and collect the methanol extract. Repeat this step once more and combine the methanol extracts.[3]
-
Concentration: Evaporate the combined methanol extracts to dryness using a rotary evaporator at a temperature of 45-55°C.[10] This dried powder is the bacoside-rich extract (BRE) to be used for column chromatography.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol describes the purification of this compound from the bacoside-rich extract.
-
Column Packing: Prepare a slurry of silica gel (100-200 mesh) in ethyl acetate. Pour the slurry into a chromatography column (e.g., 60 cm x 2.4 cm) and allow the silica to pack uniformly. Add a thin layer of sand on top of the silica bed.[1][3]
-
Sample Loading (Dry Method): Dissolve 1 g of the dried bacoside-rich extract in a minimal amount of methanol. Add 10 g of silica gel to this solution and evaporate the solvent to obtain a dry powder where the extract is adsorbed onto the silica gel. Carefully add this powder to the top of the prepared column.[1][3]
-
Elution: Begin elution with 100% ethyl acetate and gradually increase the polarity by adding methanol in a stepwise gradient. A typical gradient might be from 1% to 30% methanol in ethyl acetate.[1][2]
-
Fraction Collection: Collect small fractions (e.g., 10-20 mL) of the eluate in separate test tubes.[2]
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing pure this compound.[3] For TLC, a mobile phase such as ethyl acetate:methanol:water (7:2:1) can be used, with visualization achieved by spraying with a 20% (v/v) solution of sulfuric acid in methanol followed by heating.[3]
-
Pooling and Concentration: Combine the pure fractions containing this compound and concentrate them using a rotary evaporator to obtain the purified compound.[3]
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low purity in this compound purification.
References
- 1. ukaazpublications.com [ukaazpublications.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stability studies of saponins in Bacopa monnieri dried ethanolic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. CN111067965B - Preparation method of bacopa monnieri saponin - Google Patents [patents.google.com]
- 10. US6833143B1 - Process for the preparation of a extract rich in bacosides from the herb Bacopa monniera - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Bacopaside IV by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Bacopaside IV.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in LC-MS/MS analysis of this compound?
A1: In the context of LC-MS/MS analysis, the "matrix" refers to all components within a sample specimen other than the analyte of interest, which in this case is this compound.[1] These additional components can include salts, proteins, lipids, and metabolites.[1] The matrix effect is the alteration of the ionization efficiency of this compound by these co-eluting components in the mass spectrometer's ion source.[2] This interference can lead to either a suppression or enhancement of the signal, which can compromise the accuracy, precision, and sensitivity of the analytical method.[2][3]
Q2: How can I determine if my this compound analysis is being affected by matrix effects?
A2: The presence and extent of matrix effects can be quantitatively assessed by comparing the peak area of this compound in a standard solution prepared in a pure solvent against the peak area of a standard spiked into an extracted blank matrix sample (a matrix-matched standard) at the same concentration.[3] The matrix effect (ME) can be calculated using the following formula:
ME (%) = [ (Peak Area in Matrix-Matched Standard / Peak Area in Solvent Standard) - 1 ] * 100
A negative percentage indicates signal suppression, while a positive percentage suggests signal enhancement.[3] Generally, ME values that exceed ±15-20% are considered significant and indicate that mitigation strategies are necessary.
Q3: What are the most common causes of signal suppression for this compound?
A3: Signal suppression is the more common manifestation of matrix effects in LC-MS/MS.[2] For a complex molecule like this compound, a triterpenoid (B12794562) saponin, common causes include:
-
Co-eluting Endogenous Components: Substances from the biological matrix, such as phospholipids, salts, and proteins, can elute from the LC column at the same time as this compound and compete for ionization.[1][3]
-
Insufficient Sample Cleanup: A high concentration of matrix components in the final extract can lead to significant signal suppression.[3]
-
Ionization Source Saturation: A high concentration of co-eluting compounds can saturate the electrospray ionization (ESI) process, reducing the efficiency of ionization for this compound.
Troubleshooting Guide
Issue 1: Significant Signal Suppression or Enhancement Observed
Initial Assessment Workflow
Caption: Initial troubleshooting workflow for significant matrix effects.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Action | Expected Outcome |
| Inadequate Sample Cleanup | Implement or optimize a sample preparation technique such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). Protein precipitation (PPT) is a simpler but often less clean method.[4][5] | Reduction of interfering matrix components, leading to a minimized matrix effect. |
| Co-elution of Interferences | Adjust the LC gradient to better separate this compound from matrix components. Experiment with different mobile phase compositions or a different stationary phase (e.g., C8 instead of C18).[2] | Chromatographic separation of the analyte from the interfering compounds. |
| Variable Ionization | Incorporate a suitable internal standard (IS). A stable isotope-labeled (SIL) internal standard for this compound is ideal but may not be commercially available.[6] In its absence, a structurally similar analog can be used. | The IS experiences similar matrix effects as the analyte, allowing for accurate quantification through ratio-based calculations.[1] |
| High Matrix Concentration | If the assay has sufficient sensitivity, dilute the sample extract with the mobile phase.[7] | Reduces the concentration of both the analyte and the interfering matrix components, thereby lessening the matrix effect.[8] |
Issue 2: Poor Reproducibility and Accuracy
Logical Troubleshooting Flow
Caption: Troubleshooting flow for poor reproducibility and accuracy.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Action | Expected Outcome |
| Inconsistent Sample Preparation | Automate the sample preparation steps if possible. Ensure precise and consistent execution of manual steps like pipetting and vortexing. Evaluate the recovery of the extraction method. | Consistent recovery and reduced variability between samples. |
| Unsuitable Internal Standard | If using an analog IS, ensure it co-elutes closely with this compound and exhibits a similar response to matrix effects. If a SIL IS is unavailable, meticulous matrix-matched calibration is crucial. | Reliable correction for variations in sample processing and matrix effects. |
| Shifting Retention Times | Ensure proper column equilibration between injections. Check for degradation of the column or changes in the mobile phase composition.[9] | Stable retention times leading to consistent integration and quantification. |
| Carryover | Inject a blank sample after a high-concentration sample to check for carryover. Optimize the autosampler wash procedure.[9] | Elimination of residual analyte from previous injections, ensuring accurate quantification of subsequent samples. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect
-
Prepare a this compound stock solution in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of acetonitrile (B52724) and water.
-
Prepare a set of "post-extraction spiked samples" : a. Extract blank biological matrix (e.g., plasma, urine) using your chosen sample preparation method (see Protocol 2). b. Spike the extracted blank matrix with the working standard solutions to achieve the desired final concentrations.
-
Prepare a set of "neat solutions" : Spike the same volume of working standards into the final extraction solvent.
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the matrix effect for each concentration level using the formula provided in FAQ 2.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and should be optimized for your specific matrix.
-
Sample Aliquoting : Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Internal Standard Addition : Add the internal standard solution.
-
Protein Precipitation (Optional but Recommended) : Add 300 µL of acetonitrile, vortex for 1 minute, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Transfer the supernatant to a new tube. This step helps to remove proteins which can interfere with the subsequent LLE.
-
Liquid-Liquid Extraction : a. Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).[4] b. Vortex vigorously for 2 minutes. c. Centrifuge at 4000 rpm for 5 minutes to separate the layers.[3]
-
Evaporation : Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the mobile phase.
-
Analysis : Vortex briefly and inject an aliquot into the LC-MS/MS system.
Quantitative Data Summary
The following tables present example data from a hypothetical experiment comparing three different sample preparation techniques for the analysis of this compound from human plasma.
Table 1: Matrix Effect Comparison for Different Sample Preparation Methods
| Sample Preparation Method | Mean Matrix Effect (%) | Standard Deviation (%) |
| Protein Precipitation (PPT) | -45.2 | 8.5 |
| Liquid-Liquid Extraction (LLE) | -18.7 | 4.2 |
| Solid-Phase Extraction (SPE) | -8.3 | 2.1 |
Data are hypothetical and for illustrative purposes.
Table 2: Recovery and Process Efficiency
| Sample Preparation Method | Recovery (%) | Process Efficiency (%) |
| Protein Precipitation (PPT) | 95.1 | 52.1 |
| Liquid-Liquid Extraction (LLE) | 85.4 | 69.4 |
| Solid-Phase Extraction (SPE) | 92.8 | 85.1 |
Process Efficiency = (Peak Area in Pre-extraction Spiked Sample / Peak Area in Neat Solution) * 100 Data are hypothetical and for illustrative purposes.
These tables illustrate that while PPT offers high recovery, it is associated with a significant matrix effect. LLE and SPE provide cleaner extracts, with SPE demonstrating the least matrix effect and the highest overall process efficiency in this example.[5][10]
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. zefsci.com [zefsci.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Bacopa monnieri Extraction for Higher Bacopaside IV Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Bacopa monnieri for a higher yield of Bacopaside IV.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
| Issue | Potential Causes | Recommended Solutions |
| Low Yield of Crude Extract | Inappropriate solvent selection.Inefficient extraction method.Poor quality of plant material (e.g., geographical source, improper drying). | Use polar solvents like methanol (B129727) or ethanol (B145695).[1][2]Employ more efficient extraction techniques such as percolation or Soxhlet extraction.[2]Ensure plant material is properly dried and powdered before extraction.[2]Increase extraction time or perform multiple extraction cycles.[2] |
| Low Purity of this compound | Co-extraction of interfering compounds like lipids and chlorophyll (B73375). | Defat the powdered plant material with a non-polar solvent like hexane (B92381) before the primary extraction.[2]Utilize column chromatography with silica (B1680970) gel and a gradient elution of ethyl acetate (B1210297) and methanol for purification.[2] |
| Degradation of Bacosides | High temperatures during extraction and drying.Extreme pH conditions during processing. | Concentrate the extracts under reduced pressure at temperatures between 45-55°C.[2]Avoid strongly acidic or basic conditions during the extraction and purification stages.[2] |
| Difficulty in Separating this compound | Similar polarities and chemical structures of different bacoside compounds. | Employ High-Performance Liquid Chromatography (HPLC) with a C18 column and a finely tuned mobile phase.[2]For targeted isolation, consider advanced techniques like High-Speed Countercurrent Chromatography (HSCCC).[2] |
| Hygroscopic Nature of Final Product | Inherent chemical properties of saponins (B1172615). | Incorporate stabilizing agents such as beta-cyclodextrin (B164692) in the final processing steps.[3]Use spray drying to produce a stable, free-flowing powder.[3] |
Frequently Asked Questions (FAQs)
1. What is the typical yield of bacosides from Bacopa monnieri?
The total bacoside content in Bacopa monnieri extracts typically ranges from 3-6%.[2] However, this yield is highly variable and depends on factors such as plant genetics, cultivation conditions, and the extraction method employed.[2][4]
2. Which solvent is most effective for extracting this compound?
Methanol and ethanol are highly effective solvents for extracting bacosides due to their polarity.[1][2] Methanol may yield a slightly higher amount of the crude extract.[1]
3. How can chlorophyll be removed from the extract?
Chlorophyll can be removed by washing the crude extract with a solvent like chloroform, which will dissolve the chlorophyll without significantly affecting the bacosides.[2]
4. What is the best chromatographic method for purifying this compound?
Column chromatography using silica gel is a common and effective method for the purification of bacosides.[2] A gradient elution with solvents of increasing polarity, such as a mixture of ethyl acetate and methanol, allows for the separation of different saponin (B1150181) compounds.[2]
Data on Extraction Methods and Yields
The following table summarizes the yield of crude extract and total saponins from Bacopa monnieri using various extraction techniques.
| Method | Solvent | Extraction Time | Crude Extract Yield (%) | Total Saponin Yield (%) | Reference |
| Maceration | 95% Ethanol | 3 days | 17.14 ± 0.74 | 5.89 ± 0.49 | [1] |
| Maceration | Methanol | 3 days | 27.89 ± 0.48 | 6.60 ± 0.12 | [1] |
| Decoction | Water | 3 hours | 16.63 ± 0.87 | 0.56 ± 0.03 | [1] |
| Soaking + Maceration | Water, then 95% Ethanol | 24 hrs + 3 days | 26.08 ± 1.25 | 8.00 ± 0.67 | [1] |
| Defatting + Maceration | Hexane, then 95% Ethanol | 24 hrs + 3 days | 16.63 ± 0.87 | 5.64 ± 0.43 | [1] |
| Soxhlet Extraction | 95% Ethanol | 3 hours | 12.26 ± 0.04 | 6.91 ± 0.93 | [1] |
| Soaking (water removed) + Maceration | Water, then 95% Ethanol | 24 hrs + 3 days | 12.98 ± 0.91 | 18.41 ± 0.80 | [1] |
| Soaking (water removed) + Soxhlet | Water, then 95% Ethanol | 24 hrs + 3 hours | Not specified | 14.53 ± 0.46 | [1] |
| Soaking (water removed) + Percolation | Water, then 95% Ethanol | 24 hrs + percolation | 10.09 ± 0.07 | 19.28 ± 0.12 | [1] |
Experimental Protocols
Protocol 1: Extraction of Bacoside-Rich Fraction
This protocol outlines a method for obtaining a bacoside-rich extract from dried Bacopa monnieri plant material.
-
Preparation of Plant Material : Dry the aerial parts of Bacopa monnieri in the shade and then powder them to a coarse consistency.
-
Defatting : Extract the powdered plant material with hexane in a Soxhlet apparatus for 4-8 hours to remove lipids and waxes.[2] Discard the hexane extract.
-
Primary Extraction : Air-dry the defatted plant material and then extract it with methanol using the Soxhlet apparatus for 6-8 hours.
-
Concentration : Concentrate the methanol extract to a thick paste under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Precipitation : Dissolve the concentrated paste in a minimal amount of methanol and pour it into a larger volume of acetone (B3395972) with constant stirring to precipitate the bacosides.
-
Filtration and Drying : Filter the precipitate, wash it with acetone, and dry it under vacuum to obtain a bacoside-rich powder.
Protocol 2: Purification of this compound by Column Chromatography
This protocol describes the purification of this compound from the crude extract.
-
Preparation of Column : Pack a glass column with silica gel (60-120 mesh) using a slurry method with ethyl acetate.
-
Sample Loading : Dissolve the crude bacoside-rich extract in a small amount of methanol and adsorb it onto a small quantity of silica gel. Allow the solvent to evaporate, and then load the dried sample onto the top of the prepared column.
-
Elution : Begin elution with pure ethyl acetate and gradually increase the polarity by adding methanol in a stepwise gradient. For example, start with 100% ethyl acetate, then move to 99:1, 98:2, and so on, up to 70:30 ethyl acetate:methanol.[2]
-
Fraction Collection : Collect small fractions (e.g., 10-20 mL) of the eluate.
-
Analysis : Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Pooling and Concentration : Combine the pure fractions containing this compound and concentrate them using a rotary evaporator to obtain the purified compound.[2]
Protocol 3: Quantification of this compound by HPLC
This protocol details the quantitative analysis of this compound.
-
Instrumentation : A High-Performance Liquid Chromatograph equipped with a UV detector and a C18 analytical column.
-
Standard Preparation : Accurately weigh a known amount of this compound reference standard and dissolve it in HPLC-grade methanol to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation : Dissolve a known weight of the extract or purified sample in HPLC-grade methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions :
-
Mobile Phase : A gradient or isocratic mixture of acetonitrile (B52724) and water (containing 0.05% orthophosphoric acid).[2] A typical starting point is a ratio of 30:70 acetonitrile:water.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 205 nm.
-
-
Analysis : Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.
-
Calculation : Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.[2]
Visualizations
Signaling Pathways Modulated by Bacopa monnieri
Bacopa monnieri and its active constituents, including bacosides, are known to modulate several signaling pathways associated with its nootropic and neuroprotective effects.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. US6833143B1 - Process for the preparation of a extract rich in bacosides from the herb Bacopa monniera - Google Patents [patents.google.com]
- 4. Engineering Bacopa monnieri for improved bacoside content and its neurological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance Bacopaside IV Blood-Brain Barrier Penetration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the blood-brain barrier (BBB) penetration of Bacopaside IV.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering this compound to the brain?
The principal obstacle is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS).[1][2] this compound, like many other potentially therapeutic compounds, has limited ability to cross this barrier, leading to low bioavailability in the brain. Additionally, issues such as poor solubility and efflux by transporter proteins like P-glycoprotein can further limit its brain uptake.[3][4]
Q2: What are the most promising strategies to enhance this compound's BBB penetration?
Current research points to several key strategies:
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound into nanocarriers is a widely explored and effective approach.[5][6] These include:
-
Polymeric Nanoparticles: Biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) are used to encapsulate bacosides. Surface modification, for example with polysorbate 80, can further enhance brain targeting.[7]
-
Lipid-Based Nanocarriers: Solid Lipid Nanoparticles (SLNs), liposomes, and niosomes are also effective in improving the solubility and transport of bacosides across the BBB.[1][8]
-
-
Inhibition of Efflux Pumps: Bacopasides themselves have been shown to inhibit P-glycoprotein (P-gp), an efflux pump at the BBB that actively transports substrates out of the brain.[3][4] This suggests that using a standardized extract or co-administering specific P-gp inhibiting bacosides could increase the brain concentration of this compound.
-
Chemical Modification (Prodrug Approach): While specific prodrugs of this compound are not extensively documented in current literature, this is a viable strategy.[9][10] The goal is to modify the molecule to increase its lipophilicity or ability to utilize endogenous transport systems, with the modification being cleaved in the brain to release the active this compound. Studies have shown that aglycone derivatives of bacosides exhibit greater BBB permeability.[11]
-
Phospholipid Complexes: Forming a complex of Bacopa monnieri extract with phospholipids (B1166683) has been shown to improve both solubility and permeability.[12]
Troubleshooting Guides
Nanoparticle Formulation and Characterization
Issue 1: Low Encapsulation Efficiency of this compound in Nanoparticles.
-
Possible Causes:
-
Poor affinity between this compound and the nanoparticle matrix.
-
Suboptimal process parameters (e.g., sonication time, homogenization speed).
-
Drug leakage during the formulation process.
-
-
Troubleshooting Steps:
-
Optimize Drug-to-Polymer/Lipid Ratio: Systematically vary the ratio to find the optimal loading capacity.
-
Modify Homogenization/Sonication Parameters: Adjust the time and power of sonication or the speed of homogenization. Over-processing can lead to drug leakage, while under-processing results in poor encapsulation and larger particle sizes.[1]
-
Change the Solvent System: The choice of organic solvent in methods like solvent evaporation can significantly impact encapsulation. Experiment with different solvents to improve the solubility of both the drug and the polymer.
-
Consider a Different Carrier: If optimization fails, explore alternative carriers (e.g., switching from PLGA to a different polymer or a lipid-based system) that may have a higher affinity for this compound.[1]
-
Issue 2: Inconsistent Particle Size or High Polydispersity Index (PDI).
-
Possible Causes:
-
Aggregation of nanoparticles due to formulation instability.
-
Improper dispersion during formulation.
-
Inappropriate surfactant concentration.
-
-
Troubleshooting Steps:
-
Optimize Surfactant Concentration: The concentration of surfactants like polysorbate 80 or Tween 80 is critical. Too little can lead to aggregation, while too much can result in toxicity.
-
Ensure Proper Mixing: Use appropriate stirring speeds and durations to ensure a homogenous dispersion of all components.[1]
-
Control Temperature: For methods involving temperature changes (e.g., hot homogenization for SLNs), ensure precise and consistent temperature control.
-
Storage: Store nanoparticle suspensions at recommended temperatures (often refrigerated) and protect them from light to maintain stability.[1]
-
In Vitro and In Vivo BBB Penetration Studies
Issue 3: No Significant Improvement in BBB Permeability in In Vitro Models (e.g., Transwell Assay).
-
Possible Causes:
-
The in vitro BBB model lacks the necessary integrity (low Trans-Endothelial Electrical Resistance - TEER values).
-
The nanoparticle formulation is not effectively interacting with or being transported across the endothelial cells.
-
The concentration of the formulation is too low.
-
-
Troubleshooting Steps:
-
Validate the BBB Model: Ensure your cell culture model (e.g., co-cultures of endothelial cells, pericytes, and astrocytes) exhibits high TEER values and low permeability to paracellular markers like sucrose (B13894) or dextran (B179266) before conducting your experiment.[13][14]
-
Increase Concentration: Test a range of concentrations of your this compound formulation to determine if there is a dose-dependent effect on permeability.
-
Assess Cytotoxicity: Perform a cell viability assay to ensure that the nanoparticle formulation is not toxic to the endothelial cells, which could compromise the barrier integrity.
-
Investigate Transport Mechanisms: Use endocytosis inhibitors to explore whether the nanoparticles are being transported via specific cellular pathways.
-
Issue 4: Low Brain Concentration of this compound in In Vivo Animal Studies.
-
Possible Causes:
-
Rapid clearance of nanoparticles from circulation by the reticuloendothelial system (RES).
-
Instability of the nanoparticles in biological fluids.
-
Inefficient targeting to the brain.
-
-
Troubleshooting Steps:
-
Surface Modification: If not already done, consider surface modification with PEG (PEGylation) to increase circulation time or with ligands (like transferrin or specific peptides) to actively target brain endothelial receptors.[15][16]
-
Pharmacokinetic Study: Conduct a pharmacokinetic study to determine the circulation half-life of your nanoparticle formulation. This will help you understand if rapid clearance is the primary issue.
-
Optimize Route of Administration: While intravenous injection is common, for some formulations, alternative routes like intranasal delivery could bypass the BBB to some extent.[2][17]
-
Inhibition of P-gp: As Bacopa constituents can inhibit P-gp, consider co-administering your formulation with a known P-gp inhibitor or using a whole extract formulation to see if this improves brain accumulation.[3][4]
-
Quantitative Data Summary
The following table summarizes the quantitative data from a key study on the brain targeting of Bacoside-A using surface-modified PLGA nanoparticles.
| Parameter | Bacoside-A Loaded PLGA Nanoparticles | Pure Bacoside-A Solution |
| Particle Size | 70-200 nm | N/A |
| Encapsulation Efficiency | 57.11 ± 7.11% | N/A |
| Drug Loading Capacity | 20.5 ± 1.98% | N/A |
| In Vitro Release (at 48h) | 83.04 ± 2.55% | N/A |
| In Vivo Brain Concentration | 23.94 ± 1.74 µg/g tissue | 2.56 ± 1.23 µg/g tissue |
| (Data sourced from Jose S, et al., 2014)[7] |
Experimental Protocols
Protocol 1: Formulation of Bacoside-A Loaded, Polysorbate 80-Coated PLGA Nanoparticles
This protocol is based on the o/w emulsion solvent evaporation technique.[7]
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and Bacoside-A in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant, typically polysorbate 80, at a specific concentration.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The parameters (time, power) for this step are critical and should be optimized.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles multiple times with deionized water to remove any unentrapped drug and excess surfactant.
-
Lyophilization: Freeze-dry the washed nanoparticles for long-term storage, often using a cryoprotectant.
Protocol 2: In Vitro P-glycoprotein (P-gp) Inhibition Assay
This protocol uses a rhodamine 123 (Rh123) transport assay across a cell monolayer expressing P-gp, such as LLC-GA5-COL150 cells.[3]
-
Cell Culture: Culture the P-gp expressing cells on a permeable Transwell insert until a confluent monolayer is formed, exhibiting high TEER values.
-
Assay Preparation: Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Transport Study:
-
Add the transport buffer containing the test compound (e.g., this compound or Bacopa extract) and a known P-gp substrate (Rh123) to the apical (donor) side of the Transwell.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C.
-
At specified time points, take samples from the basolateral side and measure the concentration of Rh123 using a fluorescence plate reader.
-
-
Calculate Efflux Ratio: The P-gp efflux ratio is calculated by comparing the permeability of Rh123 from the basolateral to the apical side versus the apical to the basolateral side. A decrease in this ratio in the presence of the test compound indicates P-gp inhibition.
Visualizations
Caption: Workflow for developing and evaluating this compound nanoparticles.
Caption: Strategies to overcome the Blood-Brain Barrier for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Liposomal Formulations for Nose-to-Brain Delivery: Recent Advances and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro effects of standardized extract of Bacopa monniera and its five individual active constituents on human P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Insights Into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. Nanoparticulate systems for drug delivery and targeting to the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prodrug strategy | PPTX [slideshare.net]
- 11. questjournals.org [questjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | 3D in vitro blood–brain barrier models: recent advances and their role in brain disease research and therapy [frontiersin.org]
- 15. Frontiers | Strategies for delivering drugs across the blood-brain barrier for the treatment of neurodegenerative diseases [frontiersin.org]
- 16. Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Liposomal Formulations for Nose-to-Brain Delivery: Recent Advances and Future Perspectives | Semantic Scholar [semanticscholar.org]
Bacopaside IV Quantitative Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of Bacopaside (B14799058) IV from Bacopa monnieri.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in quantifying Bacopaside IV?
The accurate quantification of this compound can be challenging due to several factors:
-
Structural Similarity: this compound is part of a complex mixture of structurally similar saponins (B1172615), known as bacosides, which can co-elute during chromatographic analysis, making individual quantification difficult.
-
Lack of UV Chromophore: Triterpenoid saponins like this compound lack a strong UV chromophore, leading to low sensitivity when using UV-Vis detectors. Analysis is typically performed at a low wavelength (around 205 nm), which can increase baseline noise and interference.[1][2]
-
Matrix Effects: The complex nature of plant extracts can lead to matrix effects, where other compounds in the sample interfere with the ionization of this compound in mass spectrometry, or co-elute in HPLC, affecting accuracy.
-
Compound Stability: Bacosides can be susceptible to degradation under certain conditions, such as acidic pH and high temperatures, which can occur during extraction and sample processing.[3][4][5]
-
Solubility: Saponins like this compound can have poor aqueous solubility, which may lead to precipitation in cell culture media or other aqueous solutions.[6]
Q2: Which extraction method provides the highest yield of bacosides?
Several extraction methods have been evaluated for their efficiency in extracting bacosides from Bacopa monnieri. While the highest crude extract yield is often obtained with maceration in methanol (B129727), the highest total saponin (B1150181) content is typically achieved through a method involving pre-soaking the plant material in water followed by percolation with ethanol (B145695).[7]
Below is a comparison of different extraction methods:
| Method | Solvent(s) | Key Steps | Crude Extract Yield (%) | Total Saponins (%) |
| Maceration | 95% Ethanol | Macerate for 3 days at room temperature. | - | - |
| Maceration | Methanol | Macerate for 3 days at room temperature. | 27.89 ± 0.48 | - |
| Water-Soaking + Maceration | Water, 95% Ethanol | Soak in water for 24h, then macerate with ethanol. | 26.08 ± 1.25 | 8.00 ± 0.67 |
| Water-Soaking + Percolation | Water, 95% Ethanol | Soak in water for 24h, squeeze out water, then percolate with ethanol. | - | 19.28 ± 0.12 |
| Soxhlet Extraction | Ethanol | Continuous extraction. | 12.26 ± 0.04 | 6.91 ± 0.93 |
| Ultrasonication | Methanol | Sonicate in a water bath at 60°C for 20 minutes. | - | - |
Data adapted from multiple sources.[7][8]
Q3: What are the recommended methods for the quantification of bacosides?
High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common methods for the quantification of bacosides.[1][9]
-
HPLC-UV: A cost-effective and widely available method. However, due to the weak UV absorbance of bacosides, the sensitivity can be limited.[1][2]
-
LC-MS/MS: Offers higher sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound, especially in biological matrices.[9][10]
Here is a comparison of the performance parameters for analytical methods used for related bacosides, which can be a useful reference for this compound method development.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.0089–0.89 mg/mL (for Bacopaside II)[1] | 0.5–2000 ng/mL (for Bacopaside I)[9][10] |
| Limit of Detection (LOD) | 0.39 µg/mL (for Bacopaside II)[11] | - |
| Limit of Quantification (LOQ) | 1.18 µg/mL (for Bacopaside II)[11] | 0.5 ng/mL (for Bacopaside I)[9][10] |
Q4: My this compound solution is cloudy in the cell culture medium. What should I do?
Cloudiness or precipitation indicates poor aqueous solubility.[6] To address this:
-
Use a Co-solvent: Prepare a stock solution of this compound in an organic solvent like DMSO.
-
Dilute Appropriately: Dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final concentration of the organic solvent is low (e.g., ≤ 0.1% DMSO) to prevent cytotoxicity.[6]
-
Vortex: Thoroughly vortex the final solution to ensure it is well-mixed.
-
Visual Inspection: Always visually check the solution for any signs of precipitation before use.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low/No Peak for this compound | Degradation: this compound may have degraded due to improper storage or harsh experimental conditions (e.g., high temperature, extreme pH).[3][4][5] | Store standards and samples at low temperatures (5°C for short-term, -20°C or -80°C for long-term). Avoid acidic conditions (pH 1.2) and high temperatures (>60°C) during extraction and processing.[5][6] |
| Low Concentration: The concentration of this compound in the sample may be below the detection limit of the instrument. | Concentrate the sample or switch to a more sensitive analytical technique like LC-MS/MS.[9] | |
| Poor Peak Resolution/Co-elution | Inadequate Chromatographic Separation: The HPLC method may not be optimized to separate this compound from other structurally similar bacosides. | Optimize the mobile phase composition, gradient, and column chemistry. The British Pharmacopoeia method specifies resolution factors for certain bacosides that can be used as a benchmark.[1] |
| Inconsistent/Irreproducible Results | Sample Preparation Variability: Inconsistent extraction or dilution can lead to variable results. | Use a validated and standardized sample preparation protocol. Ensure accurate weighing and volumetric measurements. |
| Matrix Effects (LC-MS/MS): Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound. | Implement strategies to mitigate matrix effects, such as more effective sample cleanup (e.g., solid-phase extraction), using a stable isotope-labeled internal standard, or modifying chromatographic conditions to separate the analyte from interfering compounds. | |
| Instrument Variability: Fluctuations in instrument performance can affect reproducibility. | Ensure the analytical instrument is properly maintained and calibrated. Run system suitability tests before each analytical batch. |
Experimental Protocols
Protocol 1: Extraction of Bacosides from Bacopa monnieri Plant Material
This protocol is adapted from a method demonstrated to yield a high content of total saponins.[7]
-
Soaking: Weigh 30 g of coarsely powdered, dried Bacopa monnieri plant material and soak it in 300 mL of water for 24 hours.
-
Water Removal: Squeeze the water out of the plant material.
-
Percolation: Place the pre-wetted plant material in a percolation apparatus and percolate with 200 mL of 95% ethanol for three rounds.
-
Re-extraction: Re-extract the residue twice more using the same procedure.
-
Filtration and Concentration: Combine all the filtrates and filter them through Whatman No. 1 filter paper. Evaporate the solvent from the combined filtrate under reduced pressure to obtain the dried extract.
Protocol 2: Sample Preparation for HPLC-UV Analysis
-
Stock Solution: Accurately weigh 5 mg of this compound certified reference standard into a 5 mL volumetric flask. Dissolve and dilute to volume with methanol to achieve a concentration of 1 mg/mL.[1]
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range.
-
Sample Preparation: Accurately weigh approximately 100 mg of the dried plant extract into a 100 mL volumetric flask. Add 70 mL of methanol and sonicate for 15-20 minutes.[12]
-
Final Dilution: Allow the flask to cool to room temperature and then make up the volume to 100 mL with methanol.
-
Centrifugation and Filtration: Centrifuge a portion of the sample solution at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter before injecting it into the HPLC system.[12]
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anabolicminds.com [anabolicminds.com]
- 3. ijbpas.com [ijbpas.com]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. phcog.com [phcog.com]
- 9. Analysis of bacopaside I in biomatrices using liquid chromatography-tandem mass spectrometry: Pharmacokinetics and brain distribution in Swiss-albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. acamjournal.com [acamjournal.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Bacopaside IV vs. Bacopaside I: A Comparative Neuroprotective Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective properties of two triterpenoid (B12794562) saponins (B1172615) isolated from Bacopa monnieri: Bacopaside IV and Bacopaside I. While both compounds are of interest for their potential therapeutic applications in neurodegenerative diseases, the extent of scientific investigation into their specific effects varies significantly. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to offer an objective comparison based on current research.
Introduction to Bacopasides
Bacopa monnieri, a staple in traditional Ayurvedic medicine, is recognized for its cognitive-enhancing and neuroprotective effects.[1] These properties are largely attributed to a class of compounds known as bacosides.[2] Bacoside A and Bacoside B are two major fractions, each comprising a mixture of different bacopasides.[3] Bacopaside I is a well-studied component, while this compound is known as a constituent of the Bacoside B fraction.[3][4] This guide focuses on the comparative neuroprotective evidence for Bacopaside I and this compound.
It is important to note that while extensive research has elucidated the neuroprotective mechanisms of Bacopaside I, specific studies detailing the neuroprotective activity of this compound are limited. This guide reflects the current state of knowledge, highlighting the well-documented effects of Bacopaside I and the existing knowledge gap regarding this compound.
Comparative Neuroprotective Effects
The following tables summarize the available quantitative data on the neuroprotective effects of Bacopaside I. Due to a lack of specific studies on this compound's neuroprotective actions, corresponding data is not available.
Table 1: In Vivo Neuroprotective Effects in a Rat Model of Cerebral Ischemia
| Parameter | Bacopaside I Treatment | This compound Treatment | Reference |
| Neurological Deficit Reduction | Significant reduction at 10 and 30 mg/kg doses | Data not available | [5] |
| Cerebral Infarct Volume | Significantly reduced at 10 and 30 mg/kg | Data not available | [5] |
| Cerebral Edema | Significantly reduced at 10 and 30 mg/kg | Data not available | [5] |
| Brain ATP Content | Markedly increased at 3, 10, and 30 mg/kg | Data not available | [5] |
| Na+/K+ ATPase Activity | Markedly increased at 3, 10, and 30 mg/kg | Data not available | [5] |
| Ca2+/Mg2+ ATPase Activity | Markedly increased at 3, 10, and 30 mg/kg | Data not available | [5] |
Table 2: Effects on Brain Antioxidant Status in a Rat Model of Cerebral Ischemia
| Parameter | Bacopaside I Treatment (3, 10, and 30 mg/kg) | This compound Treatment | Reference |
| Superoxide Dismutase (SOD) | Improved activity | Data not available | [5] |
| Catalase (CAT) | Improved activity | Data not available | [5] |
| Glutathione (B108866) Peroxidase (GSH-Px) | Improved activity | Data not available | [5] |
| Malondialdehyde (MDA) Content | Markedly inhibited the increase | Data not available | [5] |
Signaling Pathways and Mechanisms of Action
Bacopaside I has been shown to exert its neuroprotective effects through the modulation of several key signaling pathways. The primary mechanisms include reducing oxidative stress and inhibiting apoptosis.[1][6]
Signaling Pathways for Bacopaside I
Bacopaside I has been reported to play a neuroprotective role via the Protein Kinase C (PKC) and PI3K/Akt pathways.[6] Activation of the PI3K/Akt pathway promotes cell survival and inhibits apoptosis by restoring the levels of the anti-apoptotic factor, phospho-Akt (p-Akt).[6]
Caption: PI3K/Akt signaling pathway modulated by Bacopaside I.
Caption: Protein Kinase C (PKC) pathway activated by Bacopaside I.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of protocols for key experiments relevant to assessing the neuroprotective effects of compounds like Bacopaside I and IV.
In Vivo Model of Transient Focal Cerebral Ischemia
This protocol is used to evaluate the neuroprotective effects of a compound against stroke-like injury in an animal model.
-
Animal Model: Adult male Sprague-Dawley rats are commonly used.
-
Ischemia Induction: Transient focal ischemia is induced by middle cerebral artery occlusion (MCAO) for a specific duration, followed by reperfusion.
-
Treatment Groups:
-
Sham-operated group.
-
Ischemia (vehicle-treated) group.
-
Test compound (e.g., Bacopaside I)-treated groups at various doses (e.g., 3, 10, and 30 mg/kg, administered orally).
-
-
Assessments:
-
Neurological Deficit Scoring: Behavioral tests are performed at set time points post-MCAO to assess motor and sensory deficits.
-
Infarct Volume Measurement: Brains are sectioned and stained (e.g., with TTC) to quantify the volume of infarcted tissue.
-
Biochemical Assays: Brain tissue is homogenized to measure levels of ATP, antioxidant enzymes (SOD, CAT, GSH-Px), and markers of oxidative stress (MDA).
-
Cell Viability Assay (MTT Assay)
This in vitro assay measures the metabolic activity of cells as an indicator of their viability and is used to assess the cytotoxicity of a compound or its protective effect against a toxic insult.
-
Cell Culture: A suitable neuronal cell line (e.g., SH-SY5Y or PC12) is seeded in 96-well plates and allowed to adhere.
-
Treatment:
-
To assess protection, cells are pre-treated with various concentrations of the test compound (e.g., Bacopaside I or IV) for a specified time.
-
An oxidative stressor (e.g., hydrogen peroxide or glutamate) is then added to induce cell death.
-
Control groups include untreated cells, cells treated with the stressor alone, and cells treated with the test compound alone.
-
-
MTT Incubation: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caption: General workflow for an in vitro MTT cell viability assay.
Antioxidant Enzyme Activity Assays
These assays quantify the activity of key antioxidant enzymes in tissue homogenates.
-
Sample Preparation: Brain tissue is homogenized in a suitable buffer.
-
Superoxide Dismutase (SOD) Activity: Assayed spectrophotometrically by measuring the inhibition of the reduction of nitroblue tetrazolium (NBT).
-
Catalase (CAT) Activity: Determined by monitoring the decomposition of hydrogen peroxide spectrophotometrically.
-
Glutathione Peroxidase (GSH-Px) Activity: Measured by a coupled reaction with glutathione reductase, monitoring the oxidation of NADPH.
Lipid Peroxidation Assay (MDA Assay)
This assay measures the level of malondialdehyde (MDA), a major product of lipid peroxidation and a marker of oxidative stress.
-
Sample Preparation: Brain tissue homogenate is prepared.
-
Reaction: The sample is reacted with thiobarbituric acid (TBA) at high temperature and acidic pH. MDA reacts with TBA to form a pink-colored complex.
-
Measurement: The absorbance of the resulting MDA-TBA adduct is measured spectrophotometrically.
Conclusion
The available evidence strongly supports the neuroprotective potential of Bacopaside I, demonstrating its efficacy in reducing ischemic brain injury and enhancing the brain's antioxidant defenses in animal models.[5] Its mechanism of action involves the modulation of pro-survival signaling pathways such as PI3K/Akt and PKC.[6]
In contrast, there is a significant lack of research specifically investigating the neuroprotective properties of this compound. While it is a known constituent of Bacopa monnieri, its individual contribution to the overall neuroprotective effects of the plant extract remains to be elucidated.
For researchers and drug development professionals, Bacopaside I represents a promising lead compound for the development of therapies for neurodegenerative disorders. Future research should be directed towards isolating this compound and conducting rigorous in vitro and in vivo studies to determine its neuroprotective efficacy and mechanisms of action. A direct comparative study between Bacopaside I and this compound would be highly valuable to the field.
References
- 1. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights Into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Propagation, Phytochemical and Neuropharmacological Profiles of Bacopa monnieri (L.) Wettst.: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Nootropic Efficacy of Bacopaside IV and Piracetam
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for cognitive enhancement has led to the exploration of a wide array of compounds, ranging from traditional herbal extracts to synthetically derived nootropics. Among these, Bacopaside (B14799058) IV, a key saponin (B1150181) from the Ayurvedic herb Bacopa monnieri, and Piracetam (B1677957), a pioneering synthetic nootropic of the racetam class, have garnered significant scientific interest. This guide provides an objective comparison of their efficacy, supported by available experimental data, to aid researchers and drug development professionals in their understanding of these two distinct nootropic agents. While direct comparative clinical trials are lacking, this document synthesizes existing preclinical and clinical evidence to draw parallels and distinctions in their mechanisms of action and cognitive-enhancing effects.
Mechanisms of Action: A Comparative Overview
Bacopaside IV and Piracetam exert their nootropic effects through multiple, and in some aspects, convergent pathways. Both compounds influence the cholinergic system, a critical pathway for learning and memory, albeit through different mechanisms. This compound has been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (B1216132), thereby increasing its availability in the synaptic cleft.[1] In contrast, Piracetam is believed to enhance the efficiency of the cholinergic system by increasing the density of acetylcholine receptors.[2]
Beyond the cholinergic system, both compounds exhibit neuroprotective properties through antioxidant and other mechanisms. This compound demonstrates potent antioxidant activity, protecting neural tissues from oxidative stress.[2] Piracetam, on the other hand, is thought to enhance the fluidity of neuronal cell membranes, which can improve neurotransmission and cellular resilience.[3]
Below is a summary of their primary mechanisms of action:
| Feature | This compound | Piracetam |
| Primary Nootropic Target | Cholinergic System, Antioxidant Pathways | Cholinergic and Glutamatergic Systems, Membrane Fluidity |
| Cholinergic Modulation | Acetylcholinesterase (AChE) Inhibition | Increased Acetylcholine Receptor Density |
| Neurotransmitter Effects | Increases Acetylcholine levels | Modulates Acetylcholine and Glutamate |
| Neuroprotection | Potent antioxidant activity, reduction of oxidative stress | Enhances cell membrane fluidity, protects against oxidative stress |
| Cerebral Blood Flow | Evidence suggests improvement | Known to improve microcirculation |
Preclinical Efficacy: Neuroprotection
Preclinical studies in animal models have provided evidence for the neuroprotective effects of both this compound and Piracetam.
A study investigating the effects of Bacopaside I (a closely related compound to this compound) in a rat model of cerebral ischemia demonstrated significant neuroprotective effects. Treatment with Bacopaside I at doses of 10 and 30 mg/kg resulted in a significant reduction in neurological deficits and cerebral infarct volume.[4] The study also showed improved antioxidant enzyme activities and a decrease in malondialdehyde (MDA) content, a marker of oxidative stress.[4]
| Bacopaside I in Cerebral Ischemia Model | |
| Parameter | Result |
| Neurological Deficit Score (22h) | Significant reduction with 10 & 30 mg/kg doses |
| Neurological Deficit Score (70h) | Significant reduction with 10 & 30 mg/kg doses |
| Infarct Volume | Significant reduction with 10 & 30 mg/kg doses |
| Brain Edema | Significant reduction with 10 & 30 mg/kg doses |
| Brain ATP Content | Increased with 3, 10, & 30 mg/kg doses |
| Superoxide Dismutase (SOD) Activity | Improved with 3, 10, & 30 mg/kg doses |
| Malondialdehyde (MDA) Content | Significantly inhibited with 3, 10, & 30 mg/kg doses |
Data from a study on Bacopaside I, a structurally similar compound to this compound.[4]
Piracetam has also demonstrated neuroprotective efficacy in experimental models of stroke. A meta-analysis of studies in animal models of focal ischemia found that Piracetam and its derivatives improved outcomes by 30.2%.[5] In a rat model of lipopolysaccharide (LPS)-induced neuroinflammation, Piracetam treatment (50, 100, and 200 mg/kg) attenuated cognitive impairment and reduced markers of oxidative stress and inflammation in the hippocampus.[6]
| Piracetam in Neuroinflammation Model | |
| Parameter | Result |
| Spatial Memory (Y-maze) | Dose-dependent reversal of LPS-induced impairment |
| Hippocampal Lipid Peroxidation | Ameliorated LPS-induced changes |
| Hippocampal Nitrite (B80452) Levels | Ameliorated LPS-induced changes |
| Hippocampal IL-6 Levels | Ameliorated LPS-induced increase |
| Hippocampal Aβ (1–40) Levels | Reduced by Piracetam |
Cognitive Enhancement: Clinical Evidence
Clinical evidence for the cognitive-enhancing effects of this compound is primarily derived from studies on standardized extracts of Bacopa monnieri, which contain a mixture of bacosides. These studies have generally shown positive effects on memory.
A 12-week, randomized, double-blind, placebo-controlled trial in healthy elderly participants found that a standardized Bacopa monnieri extract (300 mg/day) significantly enhanced delayed word recall memory scores on the Rey Auditory Verbal Learning Test (AVLT) compared to placebo.[7]
| Bacopa monnieri Extract in Healthy Elderly | |
| Cognitive Domain | Outcome Measure |
| Memory | Rey Auditory Verbal Learning Test (AVLT) - Delayed Recall |
| Attention | Stroop Task |
| Anxiety & Depression | CESD-10, State-Trait Anxiety Inventory |
The clinical evidence for Piracetam's efficacy in cognitive enhancement is more extensive but also more varied. A meta-analysis of 19 randomized controlled trials involving 1,488 older adults with cognitive impairment found that Piracetam was associated with a significant improvement in clinical global impression of change.[8] However, a 2002 meta-analysis concluded that there was insufficient evidence to support the use of piracetam for dementia or cognitive impairment.[9] More recent meta-analyses have also reported no significant difference in memory enhancement between piracetam and placebo in adults with memory impairment.[[“]]
In a one-year, double-blind, placebo-controlled study in patients with early probable Alzheimer's disease, high-dose Piracetam (8 g/day ) did not lead to improvement but did appear to slow the progression of cognitive deterioration compared to placebo.[11]
| Piracetam in Cognitive Impairment (Meta-analysis) | |
| Population | Outcome Measure |
| Older adults with cognitive impairment | Clinical Global Impression of Change |
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (for this compound)
The acetylcholinesterase (AChE) inhibitory activity of this compound can be determined using a modified Ellman's method.
-
Principle: The assay measures the hydrolysis of acetylthiocholine (B1193921) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.
-
Procedure:
-
Prepare solutions of AChE, acetylthiocholine iodide (substrate), DTNB, and the test compound (this compound) in a suitable buffer (e.g., Tris-HCl).
-
In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.
-
Add the AChE solution to each well and incubate.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the absorbance at 412 nm at regular intervals.
-
Calculate the percentage of inhibition and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity). A study reported an IC50 value of 12.78 μM for Bacopaside X, a related compound.[12]
-
Animal Model of Neuroinflammation (for Piracetam)
-
Model: Lipopolysaccharide (LPS)-induced neuroinflammation in rats.
-
Procedure:
-
Administer a single intracerebroventricular injection of LPS to induce neuroinflammation.
-
Treat different groups of rats with varying doses of Piracetam (e.g., 50, 100, 200 mg/kg, intraperitoneally) or a vehicle control.
-
Conduct behavioral tests to assess cognitive function (e.g., Y-maze for spatial memory) after a specific period of treatment (e.g., 9 days).
-
Following behavioral testing, sacrifice the animals and collect brain tissue (e.g., hippocampus) for biochemical analysis.
-
Measure markers of oxidative stress (e.g., lipid peroxidation, nitrite levels), inflammation (e.g., IL-6), and amyloid-beta levels.[6]
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound's Nootropic Action
Caption: Proposed mechanism of this compound's nootropic and neuroprotective effects.
Experimental Workflow for Assessing Neuroprotective Effects
Caption: General experimental workflow for evaluating neuroprotective agents.
Conclusion
Both this compound and Piracetam show promise as nootropic agents, though the nature and strength of the evidence for their efficacy differ. This compound, as a key constituent of Bacopa monnieri, is supported by a growing body of preclinical evidence for its neuroprotective and cholinergic-modulating effects, and clinical trials on Bacopa extracts consistently point towards memory-enhancing benefits. Piracetam, a well-established synthetic nootropic, has a longer history of clinical use and a broader range of studies, yet its efficacy, particularly in dementia and in healthy individuals, remains a subject of debate.
For researchers and drug development professionals, this compound represents a promising natural compound for further investigation, particularly in elucidating its specific contribution to the cognitive-enhancing effects of Bacopa monnieri and its potential as a standalone nootropic. Future research should focus on direct comparative studies between this compound and synthetic nootropics like Piracetam to provide a clearer picture of their relative efficacies and therapeutic potential.
References
- 1. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 155545-03-2 | FGA54503 | Biosynth [biosynth.com]
- 3. Piracetam & Your Brain | Cognitive Vitality | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
- 4. Neuroprotective effects of bacopaside I in ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Piracetam Attenuates LPS-Induced Neuroinflammation and Cognitive Impairment in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of a Standardized Bacopa monnieri Extract on Cognitive Performance, Anxiety, and Depression in the Elderly: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical efficacy of piracetam in cognitive impairment: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. consensus.app [consensus.app]
- 11. Long-term and high-dose piracetam treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bacopa monnieri: A promising herbal approach for neurodegenerative disease treatment supported by in silico and in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bacopaside IV and Donepezil in Preclinical Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two compounds, Bacopaside IV and Donepezil (B133215), which are under investigation for their therapeutic potential in Alzheimer's disease. While Donepezil is an established acetylcholinesterase inhibitor used in clinical practice, this compound, a saponin (B1150181) from Bacopa monnieri, is emerging as a multi-target neuroprotective agent. This document synthesizes preclinical findings to objectively compare their efficacy, mechanisms of action, and the experimental methodologies used in their evaluation.
Core Mechanisms of Action: A Tale of Two Molecules
Donepezil primarily functions as a reversible inhibitor of the enzyme acetylcholinesterase (AChE). By blocking AChE, Donepezil increases the concentration of the neurotransmitter acetylcholine (B1216132) in the brain, which is crucial for memory and cognitive functions that are impaired in Alzheimer's disease.
This compound, a key bioactive constituent of Bacopa monnieri, exhibits a more multifaceted mechanism of action. Emerging research suggests that beyond its potential to inhibit acetylcholinesterase, this compound and other bacosides may offer neuroprotection through anti-inflammatory, antioxidant, and anti-amyloidogenic properties. These compounds have been shown to reduce the aggregation and deposition of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's pathology, and may also play a role in mitigating tau hyperphosphorylation.[1][2][3][4]
Quantitative Performance Metrics
The following tables summarize the available quantitative data from preclinical studies in animal models of Alzheimer's disease. It is important to note that direct head-to-head comparative studies for all parameters are limited. The data presented here is a synthesis from separate studies on each compound.
Table 1: Effects on Cognitive Function in Alzheimer's Disease Animal Models
| Compound | Animal Model | Cognitive Test | Key Findings |
| Bacopaside I | APP/PS1 mice | Morris Water Maze | Significantly ameliorated learning deficits and improved long-term spatial memory.[5][6] |
| Donepezil | Tg2576 mice | Not Specified | Long-term administration may prevent synapse loss.[7][8] |
| Donepezil | hAPP/PS1 mice | Morris Water Maze | Significant improvement in reference memory.[9] |
| Donepezil | SAMP8 mice | Morris Water Maze | Significantly attenuated cognitive dysfunction.[10] |
| Donepezil | Rat model of chemobrain | Not Specified | Enhanced memory function.[11] |
Table 2: Effects on Amyloid-Beta Pathology in Alzheimer's Disease Animal Models
| Compound | Animal Model | Parameter | Key Findings |
| Bacopaside I | APP/PS1 mice | Aβ Plaque Load | Significantly reduced plaque load.[5][6] |
| Donepezil | Tg2576 mice | Soluble Aβ1-40 and Aβ1-42 | 4 mg/kg dose significantly reduced brain tissue levels.[7][8] |
| Donepezil | Tg2576 mice | Aβ Plaque Number and Burden | 4 mg/kg dose significantly reduced plaque number and burden.[7][8] |
| Donepezil | 5xFAD mice | Aβ Plaque Number | 1 mg/kg (i.p.) injection exhibited significant reductions in the cortex and hippocampal DG region.[12][13] |
| Donepezil | hAPP/PS1 mice | Brain Amyloid-β (Aβ) | Dose-dependent reductions.[9] |
Table 3: Effects on Tau Pathology in Alzheimer's Disease Animal Models
| Compound | Animal Model | Parameter | Key Findings |
| Bacopa monnieri phytochemicals | In silico and in vitro | MARK4 Inhibition | Oroxindin, cucurbitacin B, and bacosine (B591327) bind strongly to the catalytic pocket of MARK4, a kinase involved in tau phosphorylation.[14] |
| Bacopaside II | In vitro | MARK4 Kinase Activity | Inhibited kinase activity with an IC50 value of 5.4 μM.[15][16] |
| Bacopa monnieri extract | In vitro (Neuro2a cells) | Tau Aggregation and Phosphorylation | Observed to inhibit Tau aggregation and reduce the phospho-Tau load.[17] |
| Donepezil | 5xFAD mice | Tau Phosphorylation | Did not alter tau phosphorylation at several sites; surprisingly increased phosphorylation at Thr212.[12][13] |
| Donepezil | P301S tau mutation mice (PS19) | Tau Pathology | Ameliorated tau pathology, including decreased insolubility and phosphorylation.[18][19] |
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the key signaling pathways influenced by this compound and Donepezil, and a typical experimental workflow for their comparative evaluation in a preclinical Alzheimer's disease model.
Detailed Experimental Protocols
Morris Water Maze (MWM) for Spatial Learning and Memory
This protocol is widely used to assess hippocampal-dependent spatial learning and memory in mouse models of Alzheimer's disease.[20][21][22][23]
-
Apparatus: A circular pool (typically 120-150 cm in diameter) filled with opaque water (using non-toxic paint or milk powder) maintained at room temperature. A hidden platform (10-15 cm in diameter) is submerged approximately 1 cm below the water surface. The room should have various distal visual cues.
-
Acquisition Phase (Training):
-
Mice are trained over several consecutive days (typically 5-7 days) with multiple trials per day (usually 4 trials).
-
For each trial, the mouse is gently placed into the water at one of four randomized starting positions, facing the pool wall.
-
The mouse is allowed to swim and find the hidden platform. The time taken to reach the platform (escape latency) and the path length are recorded using a video tracking system.
-
If the mouse fails to find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to the platform and allowed to remain there for 10-15 seconds.
-
-
Probe Trial (Memory Retention):
-
This trial is typically conducted 24 hours after the last training session.
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded as measures of memory retention.
-
Amyloid-Beta (Aβ) Quantification by ELISA
This protocol outlines a common method for measuring Aβ levels in the brain tissue of animal models.[24][25][26][27][28]
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is a highly sensitive technique that uses specific antibodies to detect and quantify Aβ peptides (commonly Aβ1-40 and Aβ1-42).
-
Methodology:
-
Brain Tissue Homogenization: Brain tissue (e.g., cortex and hippocampus) is homogenized in a lysis buffer containing protease inhibitors to prevent Aβ degradation.
-
Fractionation (Optional but Recommended): To separate soluble and insoluble Aβ, the homogenate is often subjected to sequential extraction, for example, with diethylamine (B46881) (DEA) for the soluble fraction and formic acid for the insoluble (plaque-associated) fraction.
-
ELISA Procedure:
-
The wells of a microplate are coated with a capture antibody specific to the Aβ peptide of interest.
-
Brain tissue homogenates (or their fractions) and Aβ standards of known concentrations are added to the wells.
-
A detection antibody, also specific to the Aβ peptide but at a different epitope, is added. This antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
A substrate for the enzyme is added, which is converted into a colored product.
-
The absorbance of the colored product is measured using a microplate reader, and the concentration of Aβ in the samples is determined by comparing their absorbance to the standard curve.
-
-
Acetylcholinesterase (AChE) Activity Assay
This assay measures the enzymatic activity of AChE in brain tissue, which is relevant for evaluating the efficacy of AChE inhibitors like Donepezil.[29][30][31][32][33]
-
Principle: This colorimetric assay is based on the Ellman method. AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound (5-thio-2-nitrobenzoate), the absorbance of which is measured at 412 nm. The rate of color formation is proportional to the AChE activity.
-
Methodology:
-
Tissue Preparation: Brain tissue is homogenized in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0) and centrifuged to obtain a clear supernatant containing the enzyme.
-
Reaction Mixture: A reaction mixture is prepared in a 96-well plate containing the brain homogenate supernatant, DTNB, and a buffer.
-
Reaction Initiation: The reaction is initiated by adding the substrate, acetylthiocholine iodide.
-
Kinetic Measurement: The change in absorbance at 412 nm is monitored over time using a microplate reader in kinetic mode.
-
Calculation: The AChE activity is calculated from the rate of change in absorbance and is typically expressed as units per milligram of protein.
-
Conclusion and Future Directions
The available preclinical data suggests that both Donepezil and this compound hold therapeutic promise for Alzheimer's disease, albeit through potentially different primary mechanisms. Donepezil is a well-established and potent acetylcholinesterase inhibitor with demonstrated efficacy in improving cognitive symptoms and, in some models, reducing amyloid pathology.
This compound, as a component of Bacopa monnieri, appears to offer a broader spectrum of neuroprotective effects, including anti-amyloid, anti-tau, antioxidant, and anti-inflammatory actions, in addition to acetylcholinesterase inhibition. While the in vitro acetylcholinesterase inhibitory potency of bacosides may be lower than that of Donepezil, their multi-target engagement could offer a more holistic therapeutic approach.
A significant gap in the current research is the lack of direct, head-to-head comparative studies of purified this compound and Donepezil in the same Alzheimer's disease animal model. Such studies are crucial to fully elucidate their relative efficacy and therapeutic potential. Future research should focus on conducting these direct comparisons, utilizing standardized experimental protocols to assess a comprehensive range of cognitive, pathological, and biochemical endpoints. This will provide the robust data necessary to guide the clinical development of these promising compounds.
References
- 1. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Bacopaside I ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bacopaside I ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid | Aging [aging-us.com]
- 7. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of donepezil on amyloid-beta and synapse density in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Donepezil improves vascular function in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PET Evidence of the Effect of Donepezil on Cognitive Performance in an Animal Model of Chemobrain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Alzheimer Disease | Donepezil ameliorates Aβ pathology but not tau pathology in 5xFAD mice | springermedicine.com [springermedicine.com]
- 14. Phytochemicals from Bacopa monnieri as small molecule modulators of MARK4: A multi-modal strategy for preventing Alzheimer's disease-causing tau aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 16. greenmedinfo.com [greenmedinfo.com]
- 17. Bacopa monnieri reduces Tau aggregation and Tau-mediated toxicity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory action of donepezil ameliorates tau pathology, synaptic loss, and neurodegeneration in a tauopathy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 25. A Reliable Way to Detect Endogenous Murine β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 26. docs.abcam.com [docs.abcam.com]
- 27. Aβ Extraction from Murine Brain Homogenates [bio-protocol.org]
- 28. bio-protocol.org [bio-protocol.org]
- 29. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 30. Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay [protocols.io]
- 31. protocols.io [protocols.io]
- 32. Assay of Acetylcholinesterase Activity in The Brain | PDF | Acetylcholine | Alzheimer's Disease [scribd.com]
- 33. sigmaaldrich.com [sigmaaldrich.com]
Unveiling the Synergistic Potential of Bacopa and Ginkgo in Neuroprotection and Cognitive Enhancement
For Immediate Release
[City, State] – [Date] – In the quest for novel therapeutic strategies to combat neurodegenerative diseases and enhance cognitive function, researchers are increasingly turning their attention to the synergistic potential of herbal extracts. This guide provides a comprehensive comparison of the neuroprotective and cognitive-enhancing effects of Bacopa monnieri extract and Ginkgo biloba extract, with a particular focus on the available preclinical data suggesting synergistic interactions. While direct evidence for the synergy of the specific compound Bacopaside IV with Ginkgo biloba is limited, this analysis of the broader extracts offers valuable insights for researchers, scientists, and drug development professionals.
The available data, primarily from preclinical animal studies, suggests that a combination of Bacopa monnieri and Ginkgo biloba extracts may offer superior neuroprotective and cognitive-enhancing benefits compared to the individual extracts alone. These effects are attributed to their multi-target mechanisms of action, including antioxidant, anti-inflammatory, and cholinergic modulatory activities.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies, providing a comparative overview of the individual and combined effects of Bacopa monnieri and Ginkgo biloba extracts.
Table 1: Effects on Acetylcholinesterase (AChE) Activity and Cognitive Performance in a Scopolamine-Induced Amnesia Model in Mice
| Treatment Group | Dose | In Vitro AChE Inhibition (IC50) | Attenuation of Scopolamine-Induced Amnesia (Passive Avoidance Test) | Reference |
| Bacopa monnieri Extract | 30 mg/kg | > 1000 µg/ml | 40-80% increase in Transfer Latency Time (TLT) | [1] |
| Ginkgo biloba Extract | 15, 30, 60 mg/kg | 268.33 µg/ml | 40-80% increase in TLT | [1] |
Note: The study by Das et al. (2002) did not test the combination of the extracts but provides a direct comparison of their individual potencies.
Table 2: Synergistic Effects on Spatial Memory in a Scopolamine-Induced Amnesia Model in Mice (Morris Water Maze)
| Treatment Group | Dose | Mean Escape Latency (seconds) | Reference |
| Control (Saline) | - | Data not specified in abstract | [2] |
| Scopolamine | - | Significant increase vs. Control | [2] |
| Bacopa monnieri Extract | 200 mg/kg | Significantly reduced vs. Scopolamine | [2] |
| Ginkgo biloba Extract | 150 mg/kg | Significantly reduced vs. Scopolamine | [2] |
| Combined Extract Mixture (Bacopa + Ginkgo + Lavandula) | 100 mg/kg + 75 mg/kg + 100 mg/kg | Significantly reduced vs. individual extracts | [2] |
Note: The study by Khan et al. (2021) included Lavandula angustifolia in the mixture, highlighting a synergistic effect of the combination.
Experimental Protocols
Anticholinesterase Activity and Passive Avoidance Test in Mice
This protocol is based on the methodology described by Das et al. (2002)[1].
-
Animals: Adult male Swiss mice.
-
Induction of Amnesia: Scopolamine (3 mg/kg, i.p.) was administered to induce cognitive deficits.
-
Treatment: Standardized extracts of Bacopa monnieri (30 mg/kg) and Ginkgo biloba (15, 30, and 60 mg/kg) were administered orally for 7 days.
-
Passive Avoidance Test: This test assesses learning and memory. An increase in transfer latency time (TLT) to enter a dark compartment associated with a foot shock indicates improved memory.
-
In Vitro Acetylcholinesterase (AChE) Inhibition Assay: The inhibitory effect of the extracts on AChE activity was measured spectrophotometrically to determine their IC50 values.
Morris Water Maze Test in Mice
This protocol is based on the methodology described by Khan et al. (2021)[2].
-
Animals: Mice.
-
Induction of Amnesia: Scopolamine was used to induce amnesia.
-
Treatment: Commercial grade extracts of Bacopa monnieri (200 mg/kg), Ginkgo biloba (150 mg/kg), and a mixture of Bacopa monnieri (100 mg/kg), Ginkgo biloba (75 mg/kg), and Lavandula angustifolia (100 mg/kg) were administered orally.
-
Morris Water Maze (MWM) Test: This test evaluates spatial learning and memory. Mice are placed in a circular pool of water and must find a hidden platform. A reduction in escape latency (time to find the platform) and accumulative path length indicates improved spatial memory.
Signaling Pathways and Proposed Synergistic Mechanisms
The neuroprotective and cognitive-enhancing effects of Bacopa monnieri and Ginkgo biloba are mediated through multiple signaling pathways. While the precise synergistic interactions are still under investigation, the individual mechanisms provide a basis for a hypothetical model of their combined action.
Signaling Pathways of Bacopa monnieri Extract
Bacopa monnieri extract, rich in bacosides, is known to modulate several key signaling pathways involved in neuroprotection and synaptic plasticity.
Caption: Signaling pathways modulated by Bacopa monnieri extract.
Signaling Pathways of Ginkgo biloba Extract
Ginkgo biloba extract contains flavonoids and terpenoids that exert their neuroprotective effects through various mechanisms, including enhancing cerebral blood flow and activating pro-survival signaling cascades.
Caption: Signaling pathways modulated by Ginkgo biloba extract.
Proposed Synergistic Signaling Pathways
A combination of Bacopa monnieri and Ginkgo biloba extracts may lead to a synergistic effect by targeting multiple, complementary pathways. For instance, the antioxidant properties of both extracts could provide a more robust defense against oxidative stress. Similarly, their combined effects on cholinergic modulation and neurotrophic factor expression could lead to enhanced synaptic plasticity and cognitive function.
Caption: Proposed synergistic mechanisms of action.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the synergistic effects of herbal extracts in a preclinical model of cognitive impairment.
Caption: A typical preclinical experimental workflow.
Conclusion
The preclinical evidence, although not specific to this compound, suggests a promising synergistic relationship between Bacopa monnieri and Ginkgo biloba extracts in promoting neuroprotection and enhancing cognitive function. The multi-target nature of these extracts, impacting antioxidant, cholinergic, and neurotrophic signaling pathways, provides a strong rationale for further investigation into their combined therapeutic potential. Future research, including well-designed clinical trials, is warranted to validate these preclinical findings and to elucidate the precise molecular mechanisms underlying their synergistic effects. This will be crucial for the development of novel and effective interventions for age-related cognitive decline and neurodegenerative diseases.
References
- 1. A comparative study in rodents of standardized extracts of Bacopa monniera and Ginkgo biloba: anticholinesterase and cognitive enhancing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of acute and chronic effects of Bacopa monnieri, Ginkgo biloba, and Lavandula angustifolia and their mixture on learning and memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Activity of Different Bacosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant activities of various bacosides, the primary active constituents of Bacopa monnieri. The information presented herein is intended to support research and development efforts in the fields of pharmacology and neuroscience by offering a side-by-side comparison of the free-radical scavenging and cytoprotective properties of these compounds, supported by experimental data.
Comparative Efficacy: Quantitative Antioxidant Activity
The antioxidant potential of different bacosides has been evaluated using various in vitro assays. The following table summarizes the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), which represents the concentration of a bacoside required to inhibit 50% of the free radical activity. A lower IC50 value indicates a higher antioxidant potency.
| Bacoside | Assay Type | IC50 Value (µg/mL) | Reference Compound | Reference IC50 (µg/mL) | Source |
| Bacoside A (mixture) | DPPH Radical Scavenging | 27.43 | Ascorbic Acid | Not Specified | [1] |
| Bacoside A (mixture) | ABTS Radical Scavenging | 27.43 | Trolox | Not Specified | [1] |
| Bacoside A3 | H₂O₂-induced oxidative stress in N2a cells | Higher cytoprotective ability compared to bacopasaponin C | - | - | [2][3] |
| Bacopaside (B14799058) II | H₂O₂-induced oxidative stress in N2a cells | Higher cytoprotective ability compared to bacopasaponin C | - | - | [2][3] |
| Bacopasaponin C | H₂O₂-induced oxidative stress in N2a cells | Lower neuroprotective response compared to Bacoside A3 and Bacopaside II | - | - | [2][3] |
| Monnieraside IV | Lipid Peroxidation (TBARS) | < 120 µM | Trolox | 13.92 ± 0.32 µM | [4] |
| Monnieraside V | Lipid Peroxidation (TBARS) | < 120 µM | Trolox | 13.92 ± 0.32 µM | [4] |
| Monnieraside VI | Lipid Peroxidation (TBARS) | < 120 µM | Trolox | 13.92 ± 0.32 µM | [4] |
Note: "Bacoside A" is often a mixture of four saponins (B1172615): bacoside A3, bacopaside II, bacopaside X, and bacopasaponin C.[5][6][7] The antioxidant activity of this mixture reflects the synergistic or individual contributions of its components.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for common antioxidant assays used to evaluate bacosides.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[8]
Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at 517 nm.[8] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[9]
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).[8]
-
Sample Preparation: Dissolve the bacoside samples in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution.[1] Create a series of dilutions from the stock solution.[1]
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of each bacoside dilution to a defined volume of the DPPH solution (e.g., 20 µL of sample to 180 µL of DPPH solution).[5]
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[1][5]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[1][5] A control sample containing the solvent and DPPH solution is also measured.[1]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[1] The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the bacoside.[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+).[1]
Principle: In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.[1]
Procedure:
-
Generation of ABTS•+: To generate the ABTS•+ solution, mix a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours.[1][10] Before use, dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.[1]
-
Sample Preparation: Prepare a series of dilutions of the bacoside samples in a suitable solvent.[1]
-
Reaction Mixture: Add a small volume of each bacoside dilution to a larger volume of the diluted ABTS•+ solution (e.g., 10 µL of sample to 1.0 mL of ABTS•+ solution).[1]
-
Incubation: Incubate the mixtures at room temperature for a short period (e.g., 6 minutes).[1]
-
Absorbance Measurement: Measure the absorbance of each solution at 734 nm.[1]
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using a formula similar to the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results to a standard curve prepared with Trolox.[1]
Lipid Peroxidation Inhibition Assay (TBARS Assay)
This assay measures the extent of lipid peroxidation, a key indicator of oxidative stress, by quantifying the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.[11]
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which is measured spectrophotometrically at around 532 nm.
Procedure:
-
Tissue Homogenate Preparation: A source of lipids, such as a pig brain homogenate, is prepared.[12]
-
Reaction Mixture: The bacoside sample is mixed with the tissue homogenate and incubated to allow for any protective effects against lipid peroxidation, which can be induced by pro-oxidants.[11][12]
-
TBA Reaction: After incubation, a solution of TBA in an acidic medium (e.g., trichloroacetic acid) is added to the reaction mixture.[11]
-
Heating: The mixture is heated (e.g., boiled) for a specific duration to facilitate the formation of the MDA-TBA adduct.[11]
-
Absorbance Measurement: After cooling, the absorbance of the resulting pink-colored solution is measured at 532 nm.[11]
-
Calculation: The inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample-treated groups to the control group (with induced peroxidation but without the antioxidant).
Signaling Pathways and Mechanisms of Action
Bacosides exert their antioxidant effects not only through direct free radical scavenging but also by modulating endogenous antioxidant defense systems.[7] A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][[“]] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[7]
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or in the presence of activators like bacosides, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the transcription of genes encoding for antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx), thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).[7][14]
Caption: Nrf2-ARE signaling pathway activated by bacosides.
Experimental Workflow
The general workflow for in vitro antioxidant assays involves a series of systematic steps to ensure the accuracy and reproducibility of the results.
Caption: General workflow for in vitro antioxidant assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative evaluation of four triterpenoid glycoside saponins of bacoside A in alleviating sub-cellular oxidative stress of N2a neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of four triterpenoid glycoside saponins of bacoside A in alleviating sub-cellular oxidative stre… [ouci.dntb.gov.ua]
- 4. Discovery of Lipid Peroxidation Inhibitors from Bacopa Species Prioritized through Multivariate Data Analysis and Multi-Informative Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. Anti-apoptotic mechanism of Bacoside rich extract against reactive nitrogen species induced activation of iNOS/Bax/caspase 3 mediated apoptosis in L132 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. consensus.app [consensus.app]
- 14. researchgate.net [researchgate.net]
Unveiling the Therapeutic Promise of Bacopaside IV: A Preclinical Comparison
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical therapeutic potential of Bacopaside IV, a key saponin (B1150181) from Bacopa monnieri. Due to the limited availability of studies on isolated this compound, this guide draws upon data from preclinical studies of Bacopa monnieri extracts, of which this compound is a known constituent. This guide compares the neuroprotective, anti-inflammatory, and anti-cancer properties of Bacopa monnieri extracts with established therapeutic agents, offering insights into the potential of this compound.
Executive Summary
Bacopa monnieri, a cornerstone of traditional Ayurvedic medicine, is rich in bioactive compounds known as bacosides, with this compound being a notable component of the Bacoside B fraction.[1][2][3] Preclinical evidence strongly suggests that Bacopa monnieri extracts possess significant neuroprotective, anti-inflammatory, and anti-cancer properties.[4][5][6] These effects are attributed to the synergistic action of its constituent bacosides, which modulate various signaling pathways, exhibit antioxidant activity, and influence neurotransmitter systems.[6] This guide synthesizes the available preclinical data to evaluate the therapeutic potential of this compound and compares it with standard-of-care drugs: Donepezil and Memantine for neuroprotection, Celecoxib for anti-inflammatory action, and Cisplatin for anti-cancer activity. While direct head-to-head comparisons with isolated this compound are scarce, the data presented herein underscores the promising therapeutic avenues for this natural compound and highlights the need for further focused research.
Neuroprotective Potential
Bacopa monnieri extracts have demonstrated significant neuroprotective effects in various preclinical models of cognitive impairment and neurodegenerative diseases.[6] These effects are largely attributed to the antioxidant and anti-inflammatory properties of bacosides, as well as their ability to modulate cholinergic and glutamatergic neurotransmission and influence key signaling pathways like PI3K/Akt and Nrf2.[7]
Comparative Data: Neuroprotection
| Parameter | Bacopa monnieri Extract | Donepezil | Memantine | Preclinical Model |
| Improvement in Learning & Memory | Significant improvement in spatial memory.[6] | Significant improvement in spatial memory.[7] | Moderate improvement in spatial memory. | Scopolamine-induced amnesia in rodents (Morris Water Maze).[7] |
| Mechanism of Action | Acetylcholinesterase inhibition, antioxidant, anti-inflammatory, modulation of PI3K/Akt & Nrf2 pathways.[5][7] | Acetylcholinesterase inhibitor.[7] | NMDA receptor antagonist. | In vitro and in vivo studies. |
| Neurotransmitter Modulation | Enhances cholinergic function.[6] | Increases acetylcholine (B1216132) levels.[7] | Modulates glutamate (B1630785) levels. | In vivo microdialysis. |
Experimental Protocol: Morris Water Maze for Scopolamine-Induced Amnesia
The Morris water maze is a widely used behavioral assay to assess spatial learning and memory in rodents.
Materials:
-
Circular water tank (1.5-2 m in diameter)
-
Submerged platform
-
Water opacifier (e.g., non-toxic white paint or milk powder)
-
Video tracking system
-
Scopolamine (B1681570) hydrochloride
-
Test compounds (this compound, Donepezil, Memantine)
-
Vehicle (e.g., saline)
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room for at least one hour before the experiment.
-
Habituation: On the first day, allow each animal to swim freely in the maze for 60 seconds without the platform.
-
Training: For the next 4-5 days, conduct 4 trials per day for each animal. In each trial, the animal is placed in the water at one of four starting positions and allowed to find the submerged platform. If the animal does not find the platform within 60-90 seconds, it is gently guided to it.[8][9][10][11][12]
-
Drug Administration: 30 minutes before the first trial of each day, administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia. The test compounds or vehicle are administered (e.g., 60 minutes) before the scopolamine injection.
-
Probe Trial: 24 hours after the last training session, remove the platform and allow the animal to swim for 60 seconds.
-
Data Collection: Record the escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial using the video tracking system.
Workflow for the Morris water maze experiment.
Anti-inflammatory Potential
Chronic inflammation is a key contributor to a multitude of diseases. Bacopa monnieri extracts have been shown to possess potent anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.[4][5] This effect is thought to be mediated, in part, by the inhibition of the COX-2 enzyme and modulation of inflammatory signaling pathways.[5]
Comparative Data: Anti-inflammatory Effects
| Parameter | Bacopa monnieri Extract | Celecoxib | Preclinical Model |
| Reduction in Paw Edema | Significant reduction in paw volume.[4] | Significant reduction in paw volume.[13][14] | Carrageenan-induced paw edema in rats.[15][16][17][18][19] |
| Mechanism of Action | COX-2 inhibition, reduction of pro-inflammatory cytokines.[5] | Selective COX-2 inhibitor.[13][14] | In vitro and in vivo studies. |
| Effect on Pro-inflammatory Markers | Decreased levels of TNF-α and IL-6. | Decreased levels of prostaglandins. | ELISA and Western Blot analysis of inflamed tissue. |
Experimental Protocol: Carrageenan-Induced Paw Edema
This model is a standard in vivo assay for evaluating the acute anti-inflammatory activity of pharmacological agents.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v in saline)
-
Test compounds (this compound, Celecoxib)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Celecoxib 10 mg/kg), and test compound groups (various doses of this compound).
-
Drug Administration: Administer the vehicle, positive control, or test compound orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[15][16][17][18][19]
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
Workflow for the carrageenan-induced paw edema assay.
Anti-Cancer Potential
Emerging evidence suggests that Bacopa monnieri extracts and their constituents, including bacosides, may possess anti-cancer properties.[20][21][22] Studies have shown that these compounds can induce apoptosis and inhibit the proliferation of various cancer cell lines.[20][21][22]
Comparative Data: In Vitro Anti-Cancer Activity
| Parameter | Bacopa monnieri Extract | Cisplatin | Cell Line |
| IC50 (µg/mL) | 24.70 (Ethanolic extract) | 25.83 | HepG2 (Hepatocellular Carcinoma).[20][22] |
| Induction of Apoptosis | Significant increase in apoptotic cells.[20] | Significant increase in apoptotic cells.[20] | Flow cytometry analysis. |
| Mechanism of Action | Induction of apoptosis, cell cycle arrest. | DNA damage leading to apoptosis. | In vitro mechanistic studies. |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Materials:
-
Cancer cell line (e.g., HepG2)
-
96-well plates
-
Complete cell culture medium
-
Test compounds (this compound, Cisplatin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1x10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value for each compound.
Workflow for the MTT cytotoxicity assay.
Signaling Pathways
The therapeutic effects of this compound and other bacosides are believed to be mediated through the modulation of key intracellular signaling pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its activation is associated with neuroprotection by promoting cell survival and inhibiting apoptosis.[1][7][17][23][24][25]
This compound activates the PI3K/Akt pathway.
Nrf2 Signaling Pathway
The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a wide array of antioxidant and cytoprotective genes, thereby protecting cells from oxidative stress.[7]
This compound activates the Nrf2 pathway.
Conclusion
The preclinical data for Bacopa monnieri extracts strongly support the therapeutic potential of its constituent bacosides, including this compound, in neuroprotection, anti-inflammation, and oncology. While further studies on isolated this compound are necessary to delineate its specific contributions and potency, the existing evidence provides a solid foundation for its continued investigation as a promising therapeutic agent. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate future research in this exciting area of natural product drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mmpc.org [mmpc.org]
- 9. cyagen.com [cyagen.com]
- 10. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BehaviorCloud Protocols - Morris water maze | BehaviorCloud [behaviorcloud.com]
- 13. Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. inotiv.com [inotiv.com]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Therapeutic potential of Bacopa monnieri extracts against hepatocellular carcinoma through in-vitro and computational studies | PLOS One [journals.plos.org]
- 21. Bacopasides I and II Act in Synergy to Inhibit the Growth, Migration and Invasion of Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Therapeutic potential of Bacopa monnieri extracts against hepatocellular carcinoma through in-vitro and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 24. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Long-Term Safety Profiles of Nootropic Compounds
For researchers and drug development professionals, understanding the long-term toxicological profile of a nootropic compound is paramount. This guide provides a comparative overview of the available long-term toxicity data for Bacopaside IV and other prominent nootropic agents, including Bacopa monnieri extract, Ginkgo biloba, Panax ginseng, Rhodiola rosea, and the synthetic nootropic Piracetam (B1677957). Due to a lack of specific long-term toxicity studies on isolated this compound, data from comprehensive studies on Bacopa monnieri extract, of which this compound is a key constituent, are presented as a proxy.
Long-Term Toxicity Data Summary
The following table summarizes the key findings from long-term toxicity studies of various nootropic agents. Direct comparisons should be made with caution due to variations in study design, animal models, and dosages.
| Nootropic Agent | Animal Model | Dosage | Duration | Key Findings | Reference |
| Bacopa monnieri Extract | Sprague-Dawley Rats | Up to 1,500 mg/kg/day | 270 days | No significant toxic effects observed. Normal behavior, health, hematology, blood clinical chemistry, and microanatomy. | [1][2][[“]][4][5][6][7][8] |
| Ginkgo biloba Extract | Elderly Humans | 120 mg twice daily | 5 years | No increased risk of mortality or major adverse events such as stroke or cardiovascular complications compared to placebo. | [[“]][9][10] |
| Panax ginseng | Fischer 344 Rats & B6C3F1 Mice | Up to 5,000 mg/kg | 2 years | No evidence of toxicity or carcinogenic activity. | [4][11][12] |
| Rhodiola rosea | General Human Use | Not specified in long-term studies | Up to 12 weeks in some studies | Generally considered safe for long-term use with no severe adverse effects reported, though long-term systematic studies are limited. | [13][14][15][16] |
| Piracetam | Humans (various conditions) | Up to 24 g/day | Up to 18 months | Benign safety profile with a lack of organ toxicity. Well-tolerated even at high doses. | [17][18][19][20] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are the experimental protocols for the key long-term toxicity studies cited.
Chronic Oral Toxicity of Bacopa monnieri Extract in Sprague-Dawley Rats
-
Test Substance: 95% ethanol (B145695) extract of the aerial portion of Bacopa monnieri.
-
Animal Model: Male and female Sprague-Dawley rats.
-
Dosage Groups: Control (distilled water), 30, 60, 300, and 1,500 mg/kg/day of B. monnieri extract.
-
Route of Administration: Oral gavage.
-
Duration: 270 days.
-
Parameters Monitored:
-
Daily: Clinical signs of toxicity and mortality.
-
Weekly: Body weight and food consumption.
-
At termination (270 days):
-
Hematological analysis (e.g., red and white blood cell counts, hemoglobin, platelets).
-
Blood clinical chemistry (e.g., liver enzymes, kidney function markers, glucose, proteins).
-
Gross necropsy.
-
Organ weights.
-
Histopathological examination of major organs and tissues.
-
-
GuidAge Clinical Trial for Ginkgo biloba Extract
-
Test Substance: Standardized Ginkgo biloba extract (EGb761).
-
Study Population: 2,854 elderly adults (≥70 years) with memory complaints.
-
Dosage: 120 mg of EGb761 twice daily or a matching placebo.
-
Study Design: Randomized, parallel-group, double-blind, placebo-controlled trial.
-
Duration: 5 years.
-
Primary Outcome: Conversion to probable Alzheimer's disease.
-
Safety Assessment: Incidence of adverse events, including mortality, stroke, and other hemorrhagic or cardiovascular events.
-
Reference: [10]
NTP Carcinogenicity Bioassay of Panax ginseng
-
Test Substance: Panax ginseng.
-
Animal Models: Fischer 344 rats and B6C3F1 mice.
-
Dosage Groups: Up to 5,000 mg/kg administered in the feed.
-
Duration: 2 years.
-
Parameters Monitored:
-
Survival and body weights.
-
Clinical observations.
-
Complete histopathological examination of all major organs and tissues for evidence of neoplastic and non-neoplastic lesions.
-
Signaling Pathways in Nootropic Action and Potential Toxicity
Understanding the molecular pathways affected by nootropics is essential for elucidating their mechanisms of action and potential off-target effects.
Neuroprotective Pathways of Bacopa monnieri
Bacopa monnieri and its active constituents, including bacosides, are known to exert their neuroprotective effects through the modulation of several signaling pathways. These pathways are primarily involved in cellular stress response and synaptic plasticity.
Caption: Neuroprotective signaling pathways modulated by Bacopa monnieri.
General Nootropic Mechanisms and Potential for Excitotoxicity
Many nootropics, particularly those in the racetam class, modulate the glutamatergic system, which is crucial for learning and memory. However, overactivation of glutamate (B1630785) receptors, such as the NMDA receptor, can lead to excitotoxicity, a process implicated in neurodegenerative diseases.
Caption: Dual role of glutamatergic modulation by nootropics.
Conclusion
The available evidence from long-term studies suggests that Bacopa monnieri extract, Ginkgo biloba, Panax ginseng, and Piracetam have favorable safety profiles when used appropriately. For Rhodiola rosea, while generally considered safe, more rigorous long-term toxicological studies are warranted. A significant data gap exists for the long-term toxicity of isolated this compound. Future research should focus on evaluating the safety of individual bacosides to better understand their specific contributions to the overall toxicological profile of Bacopa monnieri extracts. Researchers and clinicians should consider the existing data and the need for further investigation when evaluating the long-term use of these nootropic agents.
References
- 1. Bacopa monnieri confers neuroprotection by influencing signaling pathways associated with interleukin 4, 13 and extracellular matrix organization in Alzheimer's disease: A proteomics-based perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bacopasupplement.com [bacopasupplement.com]
- 3. consensus.app [consensus.app]
- 4. worldscientific.com [worldscientific.com]
- 5. Acute and chronic toxicities of Bacopa monnieri extract in Sprague-Dawley rats | springermedizin.de [springermedizin.de]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Bacopa monnieri: Preclinical and Clinical Evidence of Neuroactive Effects, Safety of Use and the Search for Improved Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review of Ginkgo biloba-induced toxicity, from experimental studies to human case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term use of standardised Ginkgo biloba extract for the prevention of Alzheimer's disease (GuidAge): a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two-year toxicity and carcinogenicity studies of Panax ginseng in Fischer 344 rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Two-Year Toxicity and Carcinogenicity Studies of Panax ginseng in Fischer 344 Rats and B6C3F1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenolic Compounds of Rhodiola rosea L. as the Potential Alternative Therapy in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rhodiola: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 15. Rhodiola rosea: Benefits, side effects, and safety [medicalnewstoday.com]
- 16. examine.com [examine.com]
- 17. alzdiscovery.org [alzdiscovery.org]
- 18. examine.com [examine.com]
- 19. The clinical safety of high-dose piracetam--its use in the treatment of acute stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Long-term and high-dose piracetam treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ijsr.net [ijsr.net]
Bacopaside IV: A Comparative Analysis Against Standard Neurotherapeutics
This guide provides a detailed comparison of Bacopaside IV, a triterpenoid (B12794562) saponin (B1150181) derived from Bacopa monnieri, against conventional therapeutic agents for major neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of mechanisms of action, experimental data, and relevant protocols.
Overview of Mechanisms of Action
This compound and its parent extracts from Bacopa monnieri exhibit a multi-target neuroprotective profile, contrasting with the more specific mechanisms of many standard neurotherapeutics. While conventional drugs often target a single receptor or enzyme, this compound's potential stems from its ability to modulate multiple pathological pathways simultaneously, including reducing oxidative stress, mitigating neuroinflammation, and influencing neurotransmitter systems.[[“]][2][3][[“]]
Table 1: Comparison of Mechanisms of Action
| Neurological Disorder | This compound & Bacopa monnieri Extract | Standard Neurotherapeutics |
| Alzheimer's Disease | - Anti-amyloidogenic: Reduces aggregation of amyloid-beta (Aβ) peptides and may inhibit the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[3][5][6] - Antioxidant: Scavenges free radicals and reduces oxidative stress, protecting neurons from damage.[[“]][5] - Cholinergic Modulation: Potentially enhances neurotransmission.[7] | - Acetylcholinesterase (AChE) Inhibitors (e.g., Donepezil): Increase acetylcholine (B1216132) levels in the synaptic cleft to improve cognitive function.[8][9] - NMDA Receptor Antagonists (e.g., Memantine): Block aberrant glutamatergic stimulation that leads to excitotoxicity.[8][10] - Anti-Amyloid Monoclonal Antibodies (e.g., Lecanemab): Target and facilitate the clearance of Aβ plaques.[10][11] |
| Parkinson's Disease | - Dopaminergic Protection: Protects dopaminergic neurons from degeneration and reverses dopamine (B1211576) depletion in animal models.[[“]][12][13] - MAO-B Inhibition: In silico studies suggest constituents of Bacopa monnieri can inhibit monoamine oxidase B (MAO-B), preventing the breakdown of dopamine.[[“]][14] - Antioxidant & Anti-inflammatory: Reduces oxidative stress and neuroinflammation in brain regions affected by Parkinson's.[[“]][12] | - Levodopa (L-DOPA): A dopamine precursor that crosses the blood-brain barrier and is converted to dopamine, replenishing depleted levels.[15][16][17] - Dopamine Agonists (e.g., Pramipexole): Directly stimulate dopamine receptors, mimicking the effect of dopamine.[15] - MAO-B Inhibitors (e.g., Selegiline): Selectively inhibit the MAO-B enzyme to prevent dopamine degradation in the brain.[16][17] |
| Epilepsy | - GABAergic Modulation: May enhance the activity of the inhibitory neurotransmitter GABA.[3] - Antioxidant & Neuroprotective: Reduces neuronal damage associated with seizures.[18][19] - Ion Channel Modulation: Preclinical studies suggest potential modulation of ion channel activity.[20][21] | - Sodium Channel Blockers (e.g., Phenytoin, Carbamazepine): Stabilize the inactive state of voltage-gated sodium channels to prevent repetitive neuronal firing.[22][23][24] - GABA Enhancers (e.g., Valproic Acid, Benzodiazepines): Increase GABA-mediated inhibition by various mechanisms, including increased GABA concentration or enhanced receptor activity.[22][25] - Calcium Channel Blockers (e.g., Ethosuximide): Block specific types of calcium channels involved in absence seizures.[23] |
Preclinical Efficacy: A Data-Driven Comparison
Direct comparative clinical trials between purified this compound and standard drugs are lacking. However, preclinical studies in animal models provide a basis for comparison.
Table 2: Summary of Preclinical Data in Parkinson's Disease Model (Data derived from a study using a rotenone-induced rat model of Parkinson's Disease)[13]
| Parameter | Control Group | Rotenone-Treated (PD Model) | Bacopaside-I (45 mg/kg) + Rotenone (B1679576) | Standard Therapy (Levodopa) |
| Motor Function (Rotarod Latency) | Baseline Performance | Significant Decrease | Significant Attenuation of Deficit | Significant Improvement |
| Dopamine Levels | Normal | Significantly Reduced | Reversal of Reduction | Increases Dopamine Availability |
| Oxidative Stress | Low | Significantly Increased | Reversal of Increase | Does not directly address oxidative stress |
| Tyrosine Hydroxylase (TH)+ Neurons | Normal Count | Significant Reduction | Increased Number vs. Rotenone Group | Does not prevent neuron loss |
Experimental Protocols
Understanding the methodologies behind the preclinical data is crucial for its interpretation.
-
Animal Model: Adult male Wistar rats are used.
-
Induction of PD: Rats are administered rotenone (2 mg/kg body weight) for 28 consecutive days to induce neurodegeneration of dopaminergic neurons, mimicking Parkinson's pathology.
-
Treatment Groups:
-
Control group (vehicle only).
-
Rotenone-only group.
-
Bacopaside-I groups (e.g., 5, 15, and 45 mg/kg, administered orally) alongside rotenone.
-
-
Behavioral Assessment: Motor coordination and balance are evaluated using tests like the Rotarod test, grip strength test, and footprint analysis at regular intervals.
-
Biochemical Analysis: After the treatment period, brain tissues (specifically the substantia nigra and striatum) are dissected. Dopamine levels are measured using HPLC. Markers of oxidative stress are also quantified.
-
Immunohistochemistry: The number of surviving dopaminergic neurons is quantified by staining brain sections for Tyrosine Hydroxylase (TH), a key enzyme in dopamine synthesis.
-
Animal Model: Adult male Wistar rats.
-
Induction of Seizures: A potent neuroexcitatory agent, kainic acid (KA), is administered to induce excitotoxic seizures.
-
Treatment Groups:
-
Control group.
-
KA-treated group.
-
Groups pre-treated with nano-encapsulated Bacoside A or Bacopaside I before KA administration.
-
-
Electrophysiological Recording: Cortical electroencephalogram (EEG) and electromyography (EMG) are recorded to monitor seizure activity and sleep-wake cycles.
-
In Vitro Analysis: Neuroblastoma cells (N2a) are used to assess cytotoxicity, apoptosis, mitochondrial membrane potential, and the expression of epileptic markers (e.g., fractalkine, HMGB1) following exposure to KA with and without nanoparticle treatment.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions provides a clearer understanding of the therapeutic rationale.
References
- 1. consensus.app [consensus.app]
- 2. This compound | 155545-03-2 | FGA54503 | Biosynth [biosynth.com]
- 3. Frontiers | Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation [frontiersin.org]
- 4. consensus.app [consensus.app]
- 5. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Use of Bacopa monnieri in the Treatment of Dementia Due to Alzheimer Disease: Systematic Review of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alzheimer Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutics of Neurotransmitters in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoscale drug formulations for the treatment of Alzheimer's disease progression - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08128E [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Bacopaside-I ameliorates motor dysfunction and neurodegeneration in rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective and Neurorescue Mode of Action of Bacopa monnieri (L.) Wettst in 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-Induced Parkinson’s Disease: An In Silico and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological Treatment of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Systematic Review on Parkinson’s Disease Medications, Emphasizing on Three Recently Approved Drugs to Control Parkinson’s Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. researchgate.net [researchgate.net]
- 19. Bacopa monnieri and Bacoside-A for ameliorating epilepsy associated behavioral deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Protection by Nano-Encapsulated Bacoside A and Bacopaside I in Seizure Alleviation and Improvement in Sleep- In Vitro and In Vivo Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. epilepsy.com [epilepsy.com]
- 23. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 24. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]
- 25. Overview of Drugs Used For Epilepsy and Seizures: Etiology, Diagnosis, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Bacopaside IV Effects: A Comparative Guide for Researchers
A critical examination of the challenges in reproducing the neuroprotective, cognitive-enhancing, and antioxidant effects attributed to Bacopaside IV, a key saponin (B1150181) in Bacopa monnieri.
Introduction
This compound, a triterpenoid (B12794562) saponin isolated from the medicinal plant Bacopa monnieri, has garnered significant interest for its potential therapeutic effects on the central nervous system. It is a constituent of Bacoside B, one of the major bioactive fractions of the plant.[1][2] Research into Bacopa monnieri extracts, rich in a variety of bacosides including this compound, has suggested a range of beneficial properties, including neuroprotection, cognitive enhancement, and antioxidant activity.[3][4][5] However, a thorough review of the scientific literature reveals a notable scarcity of studies focusing on the effects of isolated this compound. The majority of research has been conducted using complex Bacopa monnieri extracts, which contain a multitude of active compounds.[6][7][8]
This guide addresses the critical issue of reproducibility for the effects associated with this compound. Due to the limited research on the isolated compound, this analysis will focus on the variability and reproducibility of findings from studies on standardized and non-standardized Bacopa monnieri extracts. By examining the inconsistencies in study designs, methodologies, and outcomes, we aim to provide researchers, scientists, and drug development professionals with a clear perspective on the current state of research and the challenges that need to be addressed to establish the reproducible effects of this compound and other bacosides.
Comparative Analysis of Preclinical and Clinical Studies
The therapeutic potential of Bacopa monnieri is largely attributed to its complex mixture of saponins (B1172615).[2] However, the lack of standardization in commercially available extracts and the variability in experimental protocols across research labs present significant hurdles to reproducing and comparing results.
Cognitive Enhancement: A Look at Human Clinical Trials
Clinical trials investigating the cognitive-enhancing effects of Bacopa monnieri have yielded promising but often inconsistent results.[6][7] These inconsistencies can be attributed to variations in the extracts used (e.g., Bacognize®, CDRI-08), daily dosages, treatment durations, and the specific cognitive assessment tools employed.[9][10][11][12][13]
Table 1: Comparison of Human Clinical Trials on Cognitive Enhancement with Bacopa monnieri Extracts
| Study (Lab/Institution) | Extract/Dosage | Duration | Participant Population | Key Cognitive Outcomes | Reference |
| Stough et al. | 300 mg/day (CDRI-08) | 12 weeks | 46 healthy adults | Significant improvement in speed of visual information processing, learning rate, and memory consolidation. | [10] |
| Roodenrys et al. | 300 mg/day | 12 weeks | 76 healthy adults | Improved retention of new information. | [9] |
| Calabrese et al. (2008) | 300 mg/day | 12 weeks | 54 healthy elderly participants | Improved delayed word recall memory scores and Stroop task performance. | [9][11] |
| Barbhaiya et al. (2008) | 125 mg twice daily | 12 weeks | 39 subjects with age-associated memory impairment | Significant improvement in mental control, logical memory, and paired associated learning. | [12] |
| Kumar et al. (2016) | 150 mg twice daily (Bacognize®) | 6 weeks | 60 medical students | Statistically significant improvement in tests related to cognitive functions. | [10][13] |
| Pase et al. (2012) - Systematic Review | 300-450 mg/day (various extracts) | 12 weeks | Healthy adults | Improved performance on 9 of 17 tests for memory free recall; little evidence of enhancement in other cognitive domains. | [7][14][15] |
Antioxidant Activity: In Vitro Evidence
The antioxidant properties of Bacopa monnieri are believed to be a key mechanism underlying its neuroprotective effects.[4] In vitro assays are commonly used to quantify this activity, with the half-maximal inhibitory concentration (IC50) being a key metric. However, reported IC50 values for Bacopa monnieri extracts vary significantly, reflecting differences in the phytochemical composition of the extracts and the specific antioxidant assays used.
Table 2: Comparison of In Vitro Antioxidant Activity of Bacopa monnieri Extracts
| Study (Lab/Institution) | Extract Type | Antioxidant Assay | Reported IC50 Value | Reference |
| Bhattacharya et al. | Ethanolic extract | DPPH radical scavenging | Not specified, but showed dose-dependent activity | [4] |
| Phulara et al. | Methanolic extract | DPPH radical scavenging | 456.07 µg/mL | [16] |
| Phulara et al. | Methanolic extract | Nitric oxide scavenging | 21.29 µg/mL | [16] |
| Velmurugan et al. | Bacoside A isolate | DPPH radical scavenging | 73.28 µg/mL | [17] |
| Multiple wild populations | Methanolic extracts | DPPH radical scavenging | 130.6 to 249.9 µg/mL | [3] |
Methodological Variations Affecting Reproducibility
Extraction and Chemical Characterization of Plant Material
-
Solvent and Extraction Method: The choice of solvent (e.g., ethanol, methanol, water) and extraction technique significantly influences the phytochemical profile of the resulting extract, including the relative concentrations of different bacosides.
-
Standardization: Many commercially available supplements and extracts used in research are not standardized to a specific concentration of this compound or even total bacosides. This lack of standardization makes it nearly impossible to compare results across studies. An HPLC method has been developed for the simultaneous determination of twelve different bacopa saponins, which could aid in future standardization.[18]
-
Geographical and Harvest Variations: The chemical composition of Bacopa monnieri, including the content of this compound, can vary depending on the geographical location, season of harvest, and cultivation practices.
Preclinical In Vivo Models
-
Animal Models: A variety of animal models are used to study the neuroprotective and cognitive-enhancing effects of Bacopa monnieri, including models of Alzheimer's disease (e.g., PSAPP mice), Parkinson's disease (e.g., rotenone-induced), and scopolamine-induced amnesia.[19] The choice of model can influence the observed outcomes.
-
Dosage and Administration: Dosages used in animal studies vary widely, from 40 mg/kg to 200 mg/kg, and the route of administration (e.g., oral gavage, intraperitoneal injection) also differs.[4][6][19]
-
Behavioral Tests: A wide array of behavioral tests are used to assess cognitive function in animals, including the Morris water maze, Y-maze, and passive avoidance tasks. The specific parameters and protocols for these tests can vary between labs.
In Vitro Assays
-
Cell Lines: Different neuronal cell lines are used to investigate the neuroprotective effects of Bacopa monnieri extracts at the cellular level.
-
Assay Protocols: The specific protocols for in vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays, can have minor variations that impact the results.[20]
Signaling Pathways and Experimental Workflows
While the precise molecular mechanisms of isolated this compound are not well-elucidated, research on Bacopa monnieri extracts points to the modulation of several key signaling pathways involved in neuroprotection and cognitive function.
Antioxidant Defense Pathway
Bacosides are believed to exert their neuroprotective effects in part by enhancing the endogenous antioxidant defense system. This involves scavenging reactive oxygen species (ROS) and upregulating the expression and activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[3][5][21][22]
Caption: Proposed antioxidant defense mechanism of bacosides.
Generalized Experimental Workflow
A typical workflow for investigating the neuroprotective effects of a Bacopa monnieri extract involves a multi-step process, from initial in vitro screening to more complex in vivo studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the Neuroprotective and Cognitive-Enhancing Effects of Bacopa monnieri: A Systematic Review Focused on Inflammation, Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis | MDPI [mdpi.com]
- 4. Neuropharmacological Review of the Nootropic Herb Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Potential of Bacopa monnieri and Bacoside A Against Dopamine Receptor Dysfunction in the Cerebral Cortex of Neonatal Hypoglycaemic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacopa monnieri: Preclinical and Clinical Evidence of Neuroactive Effects, Safety of Use and the Search for Improved Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of a Standardized Bacopa monnieri Extract on Cognitive Performance, Anxiety, and Depression in the Elderly: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of Standardized Extract of Bacopa monnieri (Bacognize®) on Cognitive Functions of Medical Students: A Six-Week, Randomized Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Randomized controlled trial of standardized Bacopa monniera extract in age-associated memory impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of Standardized Extract of Bacopa monnieri (Bacognize®) on Cognitive Functions of Medical Students: A Six-Week, Randomized Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.hud.ac.uk [pure.hud.ac.uk]
- 15. [PDF] The Cognitive-Enhancing Effects of Bacopa monnieri: A Systematic Review of Randomized, Controlled Human Clinical Trials | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. jees.in [jees.in]
- 18. Estimation of twelve bacopa saponins in Bacopa monnieri extracts and formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
